molecular formula C6H6BrCl2N B1378163 3-Bromo-4-(chloromethyl)pyridine Hydrochloride CAS No. 1418117-80-2

3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Cat. No.: B1378163
CAS No.: 1418117-80-2
M. Wt: 242.93 g/mol
InChI Key: HVVDOVGTIKBHCI-UHFFFAOYSA-N
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Description

3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a useful research compound. Its molecular formula is C6H6BrCl2N and its molecular weight is 242.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVDOVGTIKBHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418117-80-2
Record name 3-bromo-4-(chloromethyl)pyridine hydrochloride
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Foundational & Exploratory

3-Bromo-4-(chloromethyl)pyridine Hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride: A Versatile Building Block for Advanced Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the utility of a molecule is often defined by its structural functionality and reactive versatility. This compound is a heterocyclic compound that stands out as a premier example of a multi-functional synthetic building block. Its pyridine core, a ubiquitous scaffold in pharmaceuticals, is strategically adorned with two distinct and orthogonally reactive halogenated moieties: a bromo group on the aromatic ring and a chloromethyl substituent. This unique arrangement provides chemists with a powerful tool for the stepwise and selective construction of complex molecular architectures.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of this compound, moving beyond a simple catalog of properties to explain the causality behind its reactivity, its applications, and the best practices for its use.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This section details the chemical identity, physical characteristics, and structural features of this compound.

Chemical Identity

The compound is systematically named and identified by several key descriptors, summarized below.

IdentifierValue
Chemical Name This compound[1][2]
CAS Number 1418117-80-2[1][3]
Molecular Formula C₆H₆BrCl₂N[1]
Molecular Weight 242.93 g/mol [1][4]
InChI Key HVVDOVGTIKBHCI-UHFFFAOYSA-N[1]
Purity Commercially available with purity typically ≥97%[1]
Structural Analysis

The synthetic utility of this compound is a direct consequence of its molecular structure. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, mitigating the potential lachrymatory and reactive nature of the free base.

The core structure consists of a pyridine ring, which is an electron-deficient aromatic system. This deficiency is amplified by the presence of the electronegative bromine atom. The two key reactive centers are the C3-Br bond on the pyridine ring and the C-Cl bond in the exocyclic chloromethyl group.

Caption: Chemical structure of this compound.

Anticipated Spectroscopic Signatures

While a dedicated spectrum for this specific salt is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds, such as 2-bromo-6-(chloromethyl)pyridine.[5][6]

  • ¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the positions of the nitrogen, bromo, and chloromethyl groups. A characteristic singlet would appear further downfield (typically δ 4.5-5.0 ppm) corresponding to the two methylene protons of the reactive CH₂Cl group. The acidic N-H proton of the hydrochloride would likely appear as a broad singlet at a very low field.

  • ¹³C NMR: The spectrum would display six signals. Five would correspond to the carbons of the pyridine ring, with their chemical shifts indicating the electronic environment. The carbon of the chloromethyl group would appear in the aliphatic region (typically δ 40-50 ppm).

  • Mass Spectrometry: The mass spectrum would exhibit a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), serving as a definitive confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C=N and C=C stretching vibrations from the pyridine ring, and C-Br and C-Cl stretching vibrations at lower frequencies.[7]

Part 2: Synthesis and Chemical Reactivity

The value of this compound is realized through its synthesis and subsequent chemical transformations. Its design allows for a high degree of control over molecular construction.

Synthetic Pathways

The synthesis of substituted (chloromethyl)pyridines typically involves the chlorination of the corresponding hydroxymethyl or methyl precursors. A plausible and industrially scalable route to this compound starts from 3-bromo-4-methylpyridine.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Chlorination of 3-Bromo-4-(hydroxymethyl)pyridine

This protocol is adapted from established methods for converting hydroxymethylpyridines to their chloromethyl analogues using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[5][6][8]

Disclaimer: This is a representative protocol and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), suspend 3-bromo-4-(hydroxymethyl)pyridine (1.0 eq) in an inert solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 1.1-1.3 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Purification (Free Base): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-(chloromethyl)pyridine free base.

  • Salt Formation: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound.

Chemical Reactivity: A Tale of Two Halogens

The synthetic power of this reagent lies in the differential reactivity of its two halogen-containing groups. This allows for selective, stepwise functionalization, a cornerstone of modern synthetic strategy.[9]

  • Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group (-CH₂Cl) is a potent electrophile. The chlorine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles (amines, thiols, alcohols, carbanions). This reaction is fundamental for tethering the pyridine core to other molecular fragments.[10]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C3 position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) than a chloro substituent would be at the same position.[9] This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, alkynyl, or amino groups at this position.

This orthogonal reactivity is invaluable; a chemist can first perform a nucleophilic substitution at the chloromethyl position under relatively mild conditions and then, in a subsequent step, use the more robust conditions of a cross-coupling reaction to modify the C3 position without disturbing the newly installed group.

G cluster_0 Pathway A: Nucleophilic Substitution cluster_1 Pathway B: Cross-Coupling start 3-Bromo-4-(chloromethyl)pyridine Hydrochloride A1 React with Nu-H (e.g., R-NH₂) start->A1 Site: -CH₂Cl B1 React with R-B(OH)₂ (Suzuki Coupling) start->B1 Site: C-Br A2 Product A: 3-Bromo-4-((NR)-methyl)pyridine A1->A2 A2->B1 Sequential Functionalization B2 Product B: 3-Aryl-4-(chloromethyl)pyridine B1->B2

Caption: Orthogonal reactivity of the title compound.

Part 3: Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in several key areas of chemical science.

Pharmaceutical Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[11] This reagent provides a pre-functionalized pyridine core that chemists can elaborate to build libraries of novel compounds for biological screening. The ability to independently vary the substituents at both the C3 and C4-methyl positions is crucial for exploring Structure-Activity Relationships (SAR) to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties.

Agrochemical Synthesis

Halogenated pyridines are critical precursors in the synthesis of modern agrochemicals. For instance, the chloromethylpyridine scaffold is a key component of neonicotinoid insecticides.[10] this compound can serve as a starting material for new generations of crop protection agents, where the bromo-substituent allows for further modification to fine-tune the agent's efficacy and environmental profile.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

Hazard Identification
Hazard ClassDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[12][13]
Skin Corrosion/Irritation Causes skin irritation, and in some classifications, severe skin burns.[4][12][14]
Eye Damage/Irritation Causes serious eye irritation or damage.[12][14]
Respiratory Hazard May cause respiratory irritation.[12]
Chemical Property Hygroscopic (absorbs moisture from the air).[12][14]
Recommended Handling Protocol
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Ensure that an eyewash station and safety shower are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[12][13]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[13]

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[12]

  • Safe Handling Practices: Avoid creating dust.[12][13] Do not eat, drink, or smoke in the work area.[12][15] Wash hands thoroughly after handling.[12][13] Avoid contact with skin, eyes, and clothing.[12]

  • First Aid:

    • If Inhaled: Move the person to fresh air.[12][14]

    • If on Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[12][14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.[13][14]

    • In all cases of exposure, seek immediate medical attention.[14]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][14] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13][14] Do not let the product enter drains.[13]

Conclusion

This compound is more than a mere chemical reagent; it is an enabler of synthetic innovation. Its carefully designed structure, featuring two orthogonally reactive sites, provides a robust platform for the efficient construction of complex molecules. For scientists in drug discovery, agrochemicals, and materials science, this compound offers a reliable and versatile tool to accelerate research and development. By understanding its properties, reactivity, and handling requirements, researchers can fully leverage its potential to build the molecules that will define the next generation of chemical advancements.

References

An In-depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(chloromethyl)pyridine Hydrochloride, with the CAS number 1418117-80-2, is a halogenated pyridine derivative that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. The strategic placement of a bromine atom and a chloromethyl group on the pyridine ring offers multiple reaction sites for derivatization, making it an attractive intermediate for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its expected reactivity, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1418117-80-2[1]
Molecular Formula C₆H₆BrCl₂N[1]
Molecular Weight 242.93 g/mol [1]
Purity Typically ≥97%[1]
InChI Key HVVDOVGTIKBHCI-UHFFFAOYSA-N[1]

Synthesis of this compound

A common and effective method for the chlorination of benzylic and related methyl groups is free-radical chlorination. This method typically involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions.

The proposed synthesis workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Free-Radical Chlorination cluster_1 Step 2: Hydrochloride Salt Formation Precursor 3-Bromo-4-methylpyridine Intermediate 3-Bromo-4-(chloromethyl)pyridine Precursor->Intermediate  NCS or SO₂Cl₂,  AIBN or BPO,  Heat or Light   Final_Product 3-Bromo-4-(chloromethyl)pyridine Hydrochloride Intermediate->Final_Product  HCl in ether  or other suitable solvent  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for free-radical chlorination of similar pyridine derivatives. Researchers should perform small-scale trials to optimize reaction conditions such as temperature, reaction time, and stoichiometry.

Step 1: Free-Radical Chlorination of 3-Bromo-4-methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylpyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1-1.3 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.05-0.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and irradiate with a UV lamp or a high-intensity incandescent light bulb.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-4-(chloromethyl)pyridine can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent hydrolysis of the chlorinating agent and the product.

  • Radical Initiator: AIBN or BPO is used to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal or photochemical decomposition.

  • Stoichiometry of NCS: A slight excess of NCS is used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of dichlorinated byproducts.

  • Monitoring: Careful monitoring is essential to prevent over-reaction and the formation of undesired side products.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 3-bromo-4-(chloromethyl)pyridine in a dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The chloromethyl group is a primary alkyl halide and is highly susceptible to nucleophilic substitution reactions (Sɴ2). The bromine atom on the pyridine ring, while less reactive than the chloromethyl group, can participate in various cross-coupling reactions. The hydrochloride salt form enhances the compound's stability and handling but typically requires neutralization before subsequent reactions involving the pyridine nitrogen.

Reactivity_Diagram cluster_nucleophilic_substitution Nucleophilic Substitution at the Chloromethyl Group cluster_cross_coupling Cross-Coupling at the Bromine Atom Start 3-Bromo-4-(chloromethyl)pyridine Amine 4-(Aminomethyl)-3-bromopyridine Derivatives Start->Amine R₂NH Thiol 3-Bromo-4-(thiomethyl)pyridine Derivatives Start->Thiol RSH Cyanide 2-(3-Bromo-4-pyridyl)acetonitrile Start->Cyanide NaCN Azide 4-(Azidomethyl)-3-bromopyridine Start->Azide NaN₃ Suzuki Aryl/Heteroaryl Substituted Pyridines Start->Suzuki ArB(OH)₂, Pd Catalyst Sonogashira Alkynyl Substituted Pyridines Start->Sonogashira Alkyne, Pd/Cu Catalysts Buchwald_Hartwig Aminated Pyridines Start->Buchwald_Hartwig R₂NH, Pd Catalyst

Caption: Key reaction pathways for 3-Bromo-4-(chloromethyl)pyridine.

Nucleophilic Substitution Reactions

The primary mode of reactivity for 3-Bromo-4-(chloromethyl)pyridine is nucleophilic substitution at the chloromethyl carbon. This allows for the introduction of a wide range of functional groups, making it a valuable synthon for building more complex molecules. The reaction proceeds readily with various nucleophiles, including:

  • Amines: Reaction with primary or secondary amines yields the corresponding 4-(aminomethyl)-3-bromopyridine derivatives. This is a common strategy for introducing a flexible linker in drug design.

  • Thiols: Thiolates react to form thioethers, which are important functionalities in many biologically active compounds.

  • Cyanide: Substitution with cyanide provides access to 2-(3-bromo-4-pyridyl)acetonitrile, a versatile intermediate that can be further transformed into carboxylic acids, amides, or amines.

  • Azides: The introduction of an azide group via reaction with sodium azide allows for subsequent "click" chemistry reactions or reduction to a primary amine.

Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible structures. Important examples include:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds with aryl or heteroaryl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination to introduce primary or secondary amines at the 3-position.

The differential reactivity between the chloromethyl group and the aryl bromide allows for a sequential reaction strategy, where the more reactive chloromethyl group is derivatized first, followed by a cross-coupling reaction at the bromine position.

Applications in Drug Discovery

Substituted pyridines are a prevalent structural motif in a vast number of approved drugs and clinical candidates. Their ability to act as hydrogen bond acceptors and their tunable electronic properties make them ideal scaffolds for interacting with biological targets. Halogenated pyridine intermediates, such as this compound, are particularly valuable in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[2]

The versatility of this compound makes it a valuable tool for the construction of compound libraries for high-throughput screening in the early stages of drug discovery. Its dual reactivity allows for the rapid generation of a diverse set of molecules with varied substitution patterns, increasing the probability of identifying novel hits against a range of therapeutic targets.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Hazards: This compound is expected to be a skin and eye irritant. Inhalation of the dust or vapor may cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture. Keep the container tightly closed.

Conclusion

This compound is a highly functionalized building block with significant potential for applications in medicinal chemistry and drug discovery. Its dual reactivity, allowing for selective nucleophilic substitution at the chloromethyl group and cross-coupling reactions at the bromine position, provides a powerful tool for the synthesis of complex, polysubstituted pyridine derivatives. While detailed synthetic and application data for this specific compound are limited in the public domain, its structural features and the reactivity of its functional groups strongly suggest its utility in the development of novel therapeutic agents, particularly in the area of kinase inhibitors. As with any reactive chemical, appropriate safety and handling procedures are paramount. This guide provides a foundational understanding of this promising intermediate, intended to assist researchers in leveraging its synthetic potential in their drug discovery endeavors.

References

molecular weight of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Introduction

This compound is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility is anchored in the differential reactivity of its two key functional groups: a brominated pyridine ring and a chloromethyl substituent. This structural arrangement allows for selective, sequential chemical modifications, making it a strategic intermediate in the construction of complex molecular architectures. For researchers, particularly in the fields of medicinal chemistry and materials science, this compound provides a reliable scaffold for developing novel pharmaceutical agents, agrochemicals, and functional organic materials.[1][2] This guide offers a comprehensive technical overview of its properties, reactivity, synthesis, and applications, tailored for scientists and drug development professionals.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

PropertyValueReference(s)
Molecular Weight 242.93 g/mol [3][4][5]
Molecular Formula C₆H₆BrCl₂N[3][6]
CAS Number 1418117-80-2[3][4][6]
IUPAC Name 3-bromo-4-(chloromethyl)pyridine;hydrochloride[6]
Synonyms 3-Bromo-4-(chloromethyl)pyridine HCl[3]
Purity Typically ≥97% (for laboratory use)[3][4]
Physical Form Solid[7]

Chemical Structure:

Caption: 2D structure of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This allows chemists to perform distinct chemical transformations at two different sites within the molecule in a controlled manner.

  • The Chloromethyl Group (-CH₂Cl): This benzylic halide is a potent electrophile.[2] It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This pathway is fundamental for tethering the pyridine core to other molecular fragments, a common strategy in drug design.

  • The Bromo Group (-Br): The bromine atom attached to the pyridine ring at the 3-position is significantly less reactive towards nucleophilic aromatic substitution. However, it is an ideal handle for modern cross-coupling reactions.[1] Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position, enabling the introduction of aryl, alkyl, or alkynyl groups.[1]

This differential reactivity enables a predictable, stepwise functionalization, which is a cornerstone of efficient molecular construction.

G start 3-Bromo-4-(chloromethyl)pyridine sub_path Nucleophilic Substitution (at -CH₂Cl) start->sub_path cc_path Cross-Coupling (at C3-Br) start->cc_path sub_prod Product A (Tethered Pyridine) sub_path->sub_prod Reacts with nuc Nucleophile (R-NH₂, R-OH, R-SH) nuc->sub_path cc_prod Product B (Functionalized Pyridine Ring) cc_path->cc_prod Reacts with reagent Coupling Partner (e.g., R-B(OH)₂) + Pd Catalyst reagent->cc_path

Caption: Key reaction pathways for 3-Bromo-4-(chloromethyl)pyridine.

Representative Synthesis Methodology

While multiple synthetic routes can be envisioned, a common approach involves the functionalization of a simpler pyridine precursor. The following protocol is a representative, field-proven workflow adapted from methodologies for similar compounds.[8][9][10] The core logic involves the conversion of a methyl group to a chloromethyl group and the introduction of bromine onto the pyridine ring. A plausible starting material is 4-methyl-3-nitropyridine.

G start 4-Methyl-3-nitropyridine step1 Step 1: Reduction (e.g., H₂, Pd/C) start->step1 inter1 4-Methyl-3-aminopyridine step1->inter1 step2 Step 2: Sandmeyer Reaction (NaNO₂, HBr, CuBr) inter1->step2 inter2 3-Bromo-4-methylpyridine step2->inter2 step3 Step 3: Radical Chlorination (e.g., NCS, BPO) inter2->step3 inter3 3-Bromo-4-(chloromethyl)pyridine step3->inter3 step4 Step 4: HCl Salt Formation (HCl in Ether) inter3->step4 final 3-Bromo-4-(chloromethyl)pyridine Hydrochloride step4->final

Caption: Workflow for a plausible synthesis of the target compound.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine (Intermediate)

This protocol details the conversion of 4-methyl-3-aminopyridine to the brominated intermediate via a Sandmeyer-type reaction.[11]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methyl-3-aminopyridine (1 equiv.) in 48% hydrobromic acid (HBr) (3-4 equiv.). Cool the mixture to -5 to 0 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv.) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, controlling the evolution of nitrogen gas.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture, make it basic (pH > 9) with a concentrated NaOH solution, and extract with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-bromo-4-methylpyridine can be purified by column chromatography on silica gel.

Experimental Protocol: Conversion to this compound

This protocol describes the final two steps: chlorination and salt formation. The chlorination of the benzylic methyl group is often achieved with reagents like N-chlorosuccinimide (NCS), followed by salt formation.[8][9]

  • Chlorination: Dissolve the purified 3-bromo-4-methylpyridine (1 equiv.) in a suitable solvent like carbon tetrachloride (CCl₄). Add N-chlorosuccinimide (NCS) (1.1 equiv.) and a radical initiator such as benzoyl peroxide (BPO) (0.05 equiv.). Reflux the mixture under inert atmosphere until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with a sodium bicarbonate solution and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude 3-bromo-4-(chloromethyl)pyridine in a minimal amount of a dry, non-polar solvent like diethyl ether. Slowly add a solution of hydrochloric acid in ether (e.g., 2M) with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold, dry ether, and dry under vacuum to yield the final product.

Applications in Research and Development

  • Drug Discovery: This compound is a key intermediate for synthesizing polysubstituted pyridine scaffolds, which are prevalent in many biologically active molecules. Its ability to undergo sequential, site-selective reactions is crucial for building chemical libraries to screen against various disease targets and for optimizing the structure-activity relationships (SAR) of lead compounds. Many approved drugs contain a chlorinated heterocyclic core, highlighting the importance of intermediates like this one in pharmaceutical development.[12]

  • Fused Heterocycles: It serves as a precursor for constructing pyridine-fused ring systems, such as thienopyridines and naphthyridines, which are important pharmacophores in many therapeutic areas.[1]

  • Materials Science: The conjugated structure and versatile functional handles of this pyridine derivative make it a candidate building block for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[1]

Handling, Safety, and Storage

Hazard Profile: Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. Primary hazards include:

  • Harmful if swallowed.[5][13]

  • May cause severe skin irritation or chemical burns.[5]

  • May cause serious eye damage.[14]

  • May cause respiratory irritation.[14]

Safe Handling Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15] Avoid creating dust during transfer.[14]

  • Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the solid material into a suitable container for disposal.[15]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

  • The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.[14][16]

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its dual-functional nature. The predictable and orthogonal reactivity of its chloromethyl and bromo groups provides chemists with a powerful tool for the efficient construction of complex molecules. Its established role in the synthesis of pharmaceutical and materials science targets underscores its significance. Proper understanding of its chemical properties, reactivity, and safe handling procedures is essential for leveraging its full synthetic potential in research and development.

References

An In-Depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride (C₆H₆BrCl₂N), a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, core reactivity, and strategic applications, moving beyond simple data recitation to explain the causal factors behind its utility and the rationale for specific experimental protocols.

Physicochemical and Spectroscopic Profile

This compound is a bifunctional molecule whose value lies in the distinct reactivity of its two halogen-containing moieties. The hydrochloride salt form enhances its stability and handling properties as a solid.

Key Physicochemical Properties

A summary of the essential properties of this compound is presented below. These values are critical for experimental design, including stoichiometry calculations and solvent selection.

PropertyValueSource
Molecular Formula C₆H₆BrCl₂N[1]
Molecular Weight 242.93 g/mol [1][2]
CAS Number 1418117-80-2[2][3]
Appearance Typically an off-white to light brown solidInferred from related compounds
Purity ≥97% (Typical commercial grade)[2][3]
Monoisotopic Mass 240.90607 Da[1]
Spectroscopic Signature

Understanding the spectroscopic characteristics of this compound is fundamental for reaction monitoring and quality control. While a definitive spectrum for this specific salt is not publicly available, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[4][5][6][7][8]

SpectroscopyExpected SignatureRationale
¹H NMR (D₂O)δ ~8.5-9.0 ppm (m, 2H, Py-H), δ ~7.5-8.0 ppm (d, 1H, Py-H), δ ~5.0 ppm (s, 2H, -CH₂Cl)The pyridine protons are deshielded by the electronegative nitrogen and halogen atoms, appearing far downfield. The chloromethyl protons appear as a characteristic singlet.
¹³C NMR (D₂O)δ ~150-160 ppm (C-Br), δ ~140-150 ppm (Py C-H), δ ~120-130 ppm (Py C-H), δ ~45 ppm (-CH₂Cl)The carbon atoms of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the attached substituents. The aliphatic carbon of the chloromethyl group is found significantly upfield.
Mass Spec (ESI+) m/z ~206, 208 [M+H]⁺The mass spectrum of the free base would show a characteristic isotopic pattern for one bromine and one chlorine atom.
FT-IR (cm⁻¹)~3100-3000 (Ar C-H), ~1600, 1550 (C=C, C=N stretch), ~1200 (C-N stretch), ~800-700 (C-Cl, C-Br)Characteristic peaks for the aromatic pyridine ring, along with signals corresponding to the carbon-halogen bonds.

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed in academic literature but can be achieved through logical, well-established transformations. The most direct pathway involves the chlorination of a hydroxymethyl precursor, which itself can be derived from 3-bromo-4-methylpyridine.

Synthetic Strategy: A Logic-Based Approach

The choice of a synthetic route is governed by the availability of starting materials and the desire to avoid harsh conditions that could lead to side products. A common and effective strategy is the conversion of a benzylic-type alcohol to a chloride using thionyl chloride (SOCl₂) or a milder reagent like cyanuric chloride.[5][9][10] The use of SOCl₂ is often preferred for its efficiency, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

G cluster_0 Synthesis of Precursor cluster_1 Final Chlorination Start 3-Bromo-4-methylpyridine Step1 Oxidation (e.g., KMnO4) Start->Step1 Intermediate1 3-Bromoisonicotinic Acid Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4) Intermediate1->Step2 Precursor (3-Bromopyridin-4-yl)methanol Step2->Precursor Chlorination Chlorination (SOCl₂) Precursor->Chlorination Product_Base 3-Bromo-4-(chloromethyl)pyridine Chlorination->Product_Base HCl_Salt HCl Treatment Product_Base->HCl_Salt Final_Product 3-Bromo-4-(chloromethyl)pyridine Hydrochloride HCl_Salt->Final_Product

Caption: Plausible synthetic pathway for the target compound.

Experimental Protocol: Chlorination of (3-Bromopyridin-4-yl)methanol

This protocol describes a robust method for converting the precursor alcohol to the final product. The self-validating nature of this protocol lies in the careful control of temperature and the straightforward workup procedure designed to isolate the desired product from reaction byproducts.

Materials:

  • (3-Bromopyridin-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), suspend (3-Bromopyridin-4-yl)methanol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes. The slow addition rate is essential to maintain temperature control and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice. This hydrolyzes any remaining thionyl chloride.

  • Neutralization & Extraction: Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. The neutralization step is crucial to remove acidic impurities and convert the product to its free base form for extraction.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-(chloromethyl)pyridine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous DCM or diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure this compound.

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups. This allows for selective, stepwise modifications, making it an invaluable tool for building molecular complexity.[11][12]

Caption: Orthogonal reactivity of the two key functional groups.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a potent electrophile. It is analogous to a benzylic halide, making it highly susceptible to S_N2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This reaction is typically fast and occurs under mild conditions.

Causality: The stability of the transition state, which benefits from proximity to the electron-withdrawing pyridine ring, facilitates the displacement of the chloride ion. This makes the chloromethyl group significantly more reactive to nucleophiles than the chloro or bromo substituents on the aromatic ring itself.

Palladium-Catalyzed Cross-Coupling at the Bromo Position

The bromine atom at the 3-position of the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations.[11]

Causality: The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more susceptible to oxidative addition to a low-valent palladium(0) catalyst, which is the first and often rate-determining step in these catalytic cycles. This differential reactivity allows chemists to perform a nucleophilic substitution at the chloromethyl group first, and then, in a subsequent step, use the bromo position to introduce an aryl, alkynyl, or other group via cross-coupling, without interference.

Strategic Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile scaffold for building libraries of drug-like molecules. Its dual-reactivity allows for the systematic and independent introduction of diverse functionalities, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[13]

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Cross-Coupling start Core Scaffold C₆H₆BrCl₂N nuc1 Nucleophile A start->nuc1 nuc2 Nucleophile B start->nuc2 nuc3 Nucleophile C start->nuc3 int1 Intermediate A nuc1->int1 int2 Intermediate B nuc2->int2 int3 Intermediate C nuc3->int3 cc1 Coupling Partner X int1->cc1 cc2 Coupling Partner Y int1->cc2 prod_ax Product AX int1->prod_ax prod_ay Product AY int1->prod_ay int2->cc1 int2->cc2 prod_bx Product BX int2->prod_bx prod_by Product BY int2->prod_by cc1->prod_ax cc1->prod_bx cc2->prod_ay cc2->prod_by

Caption: Library synthesis from the core scaffold.

By reacting the core scaffold with a set of different nucleophiles (e.g., 10 different amines), one can generate 10 unique intermediates. Each of these intermediates can then be subjected to a set of cross-coupling partners (e.g., 10 different boronic acids in a Suzuki reaction), rapidly generating a 10x10 matrix of 100 distinct, but related, final compounds. This systematic approach is invaluable for:

  • SAR Exploration: Identifying which parts of the molecule are critical for biological activity.

  • Lead Optimization: Fine-tuning the properties (potency, selectivity, solubility) of a promising drug candidate.

  • Fragment-Based Drug Design: Using the scaffold to link different molecular fragments together.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Profile

This compound is classified with several hazards that necessitate careful handling procedures.[14][15]

  • Acute Toxicity: Harmful if swallowed.[15]

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage: Causes serious eye damage.[14]

  • Respiratory Irritation: May cause respiratory irritation.[14]

Safe Handling Protocol

Adherence to the following protocol is mandatory when working with this reagent.[16][17]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

    • Body Protection: Wear a standard laboratory coat.

  • Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully, and place it in a sealed container for chemical waste disposal.

Storage and Stability

Proper storage is crucial to maintain the integrity of the reagent.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

  • Incompatibilities: Keep away from strong oxidizing agents and moisture.

  • Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.[16]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design and construction. Its value is rooted in the predictable and orthogonal reactivity of its chloromethyl and bromo functional groups. This allows for controlled, stepwise synthetic operations, making it an enabling building block for the rapid generation of diverse molecular libraries. For researchers in medicinal chemistry and drug discovery, a thorough understanding of its properties, synthesis, and reactivity provides a distinct advantage in the pursuit of novel therapeutic agents.

References

An In-Depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. As a disubstituted pyridine derivative, it possesses two distinct reactive handles: a brominated carbon on the aromatic ring and a chloromethyl group. This unique arrangement allows for sequential, regioselective functionalization, making it a valuable precursor for constructing complex molecular architectures. Researchers in drug discovery and materials science leverage its differential reactivity to forge novel compounds with tailored biological activities and physicochemical properties. This guide provides a comprehensive overview of its chemical identity, properties, reactivity, and applications, serving as a technical resource for scientists in the field.

Section 1: Chemical Identity and Identifiers

Precise identification of chemical reagents is fundamental to reproducible scientific research. This compound is cataloged across multiple chemical databases and inventories. The following table summarizes its key identifiers.

Identifier TypeValueSource
CAS Number 1418117-80-2CymitQuimica, ChemUniverse[1][2]
PubChem CID 74889876PubChem[3]
MDL Number MFCD22682795ChemUniverse[2]
Molecular Formula C₆H₆BrCl₂NPubChem, CymitQuimica[1][3]
Molecular Weight 242.93 g/mol PubChem, ChemUniverse[2][3]
IUPAC Name 3-bromo-4-(chloromethyl)pyridine;hydrochloridePubChem
InChI InChI=1S/C6H5BrClN.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3H2;1HPubChemLite[4]
InChIKey HVVDOVGTIKBHCI-UHFFFAOYSA-NCymitQuimica[1]
Canonical SMILES C1=CN=CC(=C1CCl)Br.ClPubChem

Section 2: Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-4-(chloromethyl)pyridine is rooted in the differential reactivity of its two electrophilic sites. This allows for a programmed, stepwise approach to molecular elaboration.

Causality of Reactivity:

  • Chloromethyl Group (-CH₂Cl): This group is analogous to a benzylic halide. The carbon atom is sp³-hybridized and is highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles such as amines, thiols, and alkoxides to form new carbon-heteroatom bonds. This reaction is typically the first to be exploited due to its high reactivity under relatively mild conditions.

  • Bromo Group (-Br): The bromine atom is attached to an sp²-hybridized carbon of the pyridine ring. This C-Br bond is significantly less reactive towards classical nucleophilic substitution. However, it is an excellent handle for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations are commonly employed to form new carbon-carbon or carbon-nitrogen bonds at this position.

This orthogonality enables chemists to first perform a substitution at the chloromethyl site and then, in a subsequent step, functionalize the bromo position without interference, or vice-versa, depending on the chosen reaction conditions.

Illustrative Reaction Workflow

The following diagram illustrates a typical two-step synthetic sequence, highlighting the selective functionalization of the molecule.

G start 3-Bromo-4-(chloromethyl)pyridine intermediate Intermediate Product (Nucleophilic Substitution) start->intermediate Sₙ2 Reaction final_product Final Product (Cross-Coupling) intermediate->final_product Suzuki Coupling reagent1 Step 1: Nucleophile (e.g., R-NH₂) Mild Base reagent2 Step 2: Boronic Acid (R'-B(OH)₂) Pd Catalyst, Base

Caption: Sequential functionalization of 3-Bromo-4-(chloromethyl)pyridine.

Section 3: Applications in Research and Development

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The unique structure of 3-Bromo-4-(chloromethyl)pyridine makes it a valuable precursor for building complex scaffolds.

  • Drug Discovery: The pyridine motif is a common feature in many biologically active molecules. This building block can be used to synthesize novel compounds for screening against various therapeutic targets, including kinases, GPCRs, and enzymes. The ability to introduce diverse substituents at two different positions allows for the creation of large chemical libraries for structure-activity relationship (SAR) studies.[6]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a key intermediate in the development of new pesticides and herbicides. For example, related structures are used to construct neonicotinoid insecticides, which act on the central nervous system of insects.[7]

  • Materials Science: The pyridyl structure can be incorporated into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The potential for extensive derivatization allows for the fine-tuning of electronic and optical properties.[6]

Exemplary Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Objective: To synthesize N-alkyl-1-(3-bromopyridin-4-yl)methanamine.

Materials:

  • This compound

  • Primary Amine (e.g., benzylamine) (2.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • Acetonitrile (CH₃CN) (Anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of potassium carbonate. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Nucleophile Addition: Add the primary amine (2.2 eq) to the stirring suspension. Using a slight excess of the amine ensures the complete consumption of the electrophilic chloromethyl group.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the solid potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to yield the desired product.

Rationale: The choice of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction. Potassium carbonate is a sufficiently strong, non-nucleophilic base to drive the reaction forward without competing side reactions.

Section 4: Safety and Handling

As a reactive halogenated compound, this compound must be handled with appropriate care.

  • Hazards: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[8] Related pyridine derivatives are known to cause skin burns and severe eye damage.[9]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

The Versatile Synthon: A Technical Guide to the Research Applications of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount to the successful discovery of novel therapeutic agents. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a vast number of pharmaceuticals due to their ability to engage in crucial biological interactions. Within this class of privileged structures, 3-Bromo-4-(chloromethyl)pyridine Hydrochloride emerges as a highly versatile and reactive building block. Its unique bifunctional nature, possessing two distinct reactive sites—a bromo group amenable to cross-coupling reactions and a chloromethyl group prime for nucleophilic substitution—positions it as a powerful tool in the hands of the synthetic chemist. This guide provides an in-depth exploration of the chemical properties, reactivity, and potential research applications of this valuable synthon, offering insights into its strategic deployment in the synthesis of complex molecular architectures with therapeutic potential.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe utilization in a laboratory setting.

PropertyValueReference
Molecular Formula C₆H₆BrCl₂N--INVALID-LINK--
Molecular Weight 242.93 g/mol --INVALID-LINK--
Appearance White to yellow solid--INVALID-LINK--
CAS Number 1418117-80-2--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--

Safety and Handling:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1] For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[1]

The Dual Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The chloromethyl group at the 4-position is a reactive electrophile, readily undergoing nucleophilic substitution (SN2) reactions. The bromo group at the 3-position, attached to an sp²-hybridized carbon of the pyridine ring, is an ideal handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the pyridine core, enabling the synthesis of a wide array of complex, multi-substituted pyridine derivatives.

Dual_Reactivity cluster_sn2 Nucleophilic Substitution (Chloromethyl Group) cluster_coupling Palladium-Catalyzed Cross-Coupling (Bromo Group) main 3-Bromo-4-(chloromethyl)pyridine HCl sn2_reagent Nucleophile (Nu-H) (e.g., Amine, Azide, Phthalimide) main->sn2_reagent S_N_2 Reaction coupling_reagent Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) main->coupling_reagent Cross-Coupling sn2_product 4-(Nu-methyl)-3-bromopyridine sn2_reagent->sn2_product Forms C-Nu bond coupling_product 3-Substituted-4-(chloromethyl)pyridine coupling_reagent->coupling_product Forms C-C or C-N bond

Caption: Orthogonal reactivity of this compound.

Application in the Synthesis of Kinase Inhibitors and Other Biologically Active Molecules: A Strategic Approach

While direct, published syntheses of specific kinase inhibitors starting from this compound are not readily found in the literature, its structural motifs are present in numerous patented kinase inhibitors. The following section outlines a logical and field-proven synthetic strategy for the construction of 3-aryl-4-(aminomethyl)pyridine scaffolds, which are common cores in many kinase inhibitors. This workflow is a composite of well-established synthetic transformations, demonstrating the potential research uses of the title compound.

A Representative Synthetic Workflow

The following multi-step synthesis illustrates a practical approach to leveraging the dual reactivity of this compound to generate a molecular scaffold with potential biological activity.

Synthetic_Workflow start 3-Bromo-4-(chloromethyl)pyridine HCl step1_reagent { Potassium Phthalimide |  DMF} start:f0->step1_reagent:f0 Gabriel Synthesis intermediate1 2-((3-Bromo-pyridin-4-yl)methyl)isoindoline-1,3-dione step1_reagent:f0->intermediate1:f0 step2_reagent { Arylboronic Acid |  Pd Catalyst, Base} intermediate1:f0->step2_reagent:f0 Suzuki-Miyaura Coupling intermediate2 2-((3-Aryl-pyridin-4-yl)methyl)isoindoline-1,3-dione step2_reagent:f0->intermediate2:f0 step3_reagent { Hydrazine Hydrate |  EtOH} intermediate2:f0->step3_reagent:f0 Hydrazinolysis product (3-Aryl-pyridin-4-yl)methanamine step3_reagent:f0->product:f0

Caption: A strategic synthetic route to 3-aryl-4-(aminomethyl)pyridines.

Step-by-Step Methodologies and Mechanistic Insights

The initial step involves the protection of the latent amino group at the 4-position. The Gabriel synthesis is a robust and high-yielding method for converting primary alkyl halides to primary amines, proceeding through a phthalimide intermediate.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to afford 2-((3-bromo-pyridin-4-yl)methyl)isoindoline-1,3-dione.

Causality: The use of potassium phthalimide as the nucleophile prevents over-alkylation, a common side reaction when using ammonia or primary amines directly. DMF is an excellent polar aprotic solvent for this SN2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

With the amine precursor protected, the bromo group at the 3-position can be functionalized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a variety of aryl or heteroaryl groups.

Protocol:

  • In a reaction vessel, combine 2-((3-bromo-pyridin-4-yl)methyl)isoindoline-1,3-dione (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-((3-aryl-pyridin-4-yl)methyl)isoindoline-1,3-dione.

Causality: The choice of palladium catalyst and ligand is crucial for efficient coupling with electron-deficient bromopyridines. The base is required to activate the boronic acid for transmetalation to the palladium center. The use of a biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex1 R-Pd(II)L_n-Br (R = Pyridyl) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)L_n-Ar transmetalation->pd_complex2 boronic_acid ArB(OH)₂ + Base → [ArB(OH)₃]⁻ boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The final step is the deprotection of the phthalimide group to unmask the primary amine. Hydrazinolysis is a standard and effective method for this transformation.

Protocol:

  • Dissolve 2-((3-aryl-pyridin-4-yl)methyl)isoindoline-1,3-dione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-5.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.

  • Dry the organic layer, filter, and concentrate to obtain the final product, (3-aryl-pyridin-4-yl)methanamine.

Causality: Hydrazine acts as a nucleophile, attacking the carbonyl groups of the phthalimide and leading to the formation of a stable six-membered ring (phthalhydrazide), which precipitates from the reaction mixture, driving the reaction to completion.

Alternative Synthetic Transformations

The versatility of this compound extends beyond the representative workflow. The bromo and chloromethyl groups can be functionalized in various other ways, expanding the accessible chemical space.

  • Sonogashira Coupling: The bromo group can undergo a Sonogashira coupling with terminal alkynes to introduce alkynyl moieties, which can be further elaborated.[2][3]

  • Buchwald-Hartwig Amination: The bromo group can be directly coupled with primary or secondary amines using a Buchwald-Hartwig amination reaction to form 3-amino-4-(chloromethyl)pyridine derivatives.[1][4][5][6]

  • Nucleophilic Substitution with Other Nucleophiles: The chloromethyl group can react with a variety of other nucleophiles, such as sodium azide to form an azidomethyl group (which can be subsequently reduced to the amine) or thiols to introduce sulfur-containing linkers.

Conclusion: A Key Player in Drug Discovery

This compound is a commercially available and highly valuable building block for the synthesis of complex, substituted pyridine derivatives. Its orthogonal reactivity allows for a modular and strategic approach to the construction of molecular libraries for drug discovery. The ability to independently functionalize the 3- and 4-positions of the pyridine ring provides chemists with the flexibility to fine-tune the steric and electronic properties of the target molecules, a crucial aspect of lead optimization in medicinal chemistry. As the quest for novel therapeutics continues, the utility of such versatile synthons in accelerating the discovery process cannot be overstated.

References

3-Bromo-4-(chloromethyl)pyridine Hydrochloride safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Section 1: Introduction and Compound Profile

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and synthetic research. Its bifunctional nature, featuring both a reactive chloromethyl group and a bromine-substituted pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. However, its utility in the laboratory is matched by significant health hazards that necessitate a comprehensive understanding and strict adherence to safety protocols.

This guide is designed for researchers, chemists, and drug development professionals, providing an in-depth overview of the safety and hazards associated with this compound. As a Senior Application Scientist, the emphasis here is not merely on procedure, but on the causal-driven logic behind each safety recommendation, ensuring a culture of proactive risk mitigation in the laboratory. The information herein is synthesized from authoritative safety data sheets (SDS) and chemical databases to provide a trustworthy and actionable resource.

Compound Identification and Properties:

PropertyValueSource
Chemical Name This compoundCymitQuimica[1]
CAS Number 1418117-80-2CymitQuimica[1]
Molecular Formula C₆H₆BrCl₂NCymitQuimica[1]
Molecular Weight 242.93 g/mol CymitQuimica[1], PubChem[2]
Physical Form Solid / PowderSigma-Aldrich[3]
Purity Typically ≥97%CymitQuimica[1]

Section 2: Comprehensive Hazard Assessment

A foundational principle of laboratory safety is the thorough assessment of all potential hazards before a substance is handled. For research chemicals like this compound, whose toxicological properties may not be fully investigated, this assessment is critical. The primary hazards are associated with its corrosive and irritant nature.

GHS Classification and Hazards:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on available data, this compound is classified as follows:

Hazard ClassHazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritation.[4]Warning
Serious Eye Damage/IrritationH318: Causes serious eye damage.[4]Danger
Specific Target Organ ToxicityH335: May cause respiratory irritation.[4]Warning

*Note: Due to the H318 classification, the overarching signal word for this compound is *Danger.

Toxicological Profile:

  • Primary Routes of Exposure: The main routes of occupational exposure are inhalation of the dust, direct contact with the skin, and severe exposure to the eyes.

  • Skin Irritation: Contact with the skin can cause significant irritation.[4] The causality lies in the compound's ability to react with moisture and biological macromolecules on the skin surface, leading to an inflammatory response.

  • Eye Damage: This is the most severe hazard. The "Causes serious eye damage" classification indicates a risk of irreversible harm upon contact.[4] The chemical's properties can lead to rapid corrosion of the corneal epithelium.

  • Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to symptoms like coughing and shortness of breath.[5]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All handling of this solid compound, especially weighing and transfers that can generate dust, must be performed inside a properly operating chemical fume hood.[6] The rationale is to maintain a controlled airflow that pulls airborne particles away from the user's breathing zone, preventing inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected carefully to provide adequate protection.

  • Eye Protection: Due to the severe risk of eye damage (H318), standard safety glasses are insufficient. Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory to provide a complete seal around the eyes.[6]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be worn.[6] It is crucial to inspect gloves for any defects before use and to practice proper glove removal techniques to avoid contaminating the skin.

  • Body Protection: A lab coat or protective work clothing is required to protect against accidental skin contact.[6] For larger-scale operations, a chemical-resistant apron may be advisable.

Step-by-Step Safe Handling Workflow (Weighing and Solution Prep)

This protocol is a self-validating system, where each step is designed to minimize exposure.

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don personal protective equipment (goggles, gloves, lab coat).

  • Tare Container: Place a clean, sealable container (e.g., a vial or round-bottom flask) on the analytical balance inside the fume hood and tare it. The reason for taring the final container is to eliminate the need for transfer paper, which can create dust and increase the risk of spills.

  • Aliquot Compound: Carefully use a spatula to transfer the desired amount of this compound from the stock bottle to the tared container. Perform this action slowly and deliberately over the balance to minimize dust generation.

  • Seal and Clean: Immediately and securely seal the stock bottle and the container with the weighed compound. Use a small brush or a wipe lightly dampened with water to clean the spatula and any residual dust from the balance and surrounding area within the hood.

  • Solubilization: Add the desired solvent to the container with the compound. This should also be done inside the fume hood. Once the solid is dissolved, the risk of airborne dust is eliminated, though it remains a skin and eye irritant in solution.

  • Decontamination and Disposal: Dispose of the contaminated wipe and any other disposable materials in a designated hazardous waste container.

Section 4: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

Exposure RouteProtocolRationale
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][8]Rapid and prolonged irrigation is critical to wash away the chemical and minimize the extent of corrosive damage. Medical evaluation is non-negotiable.
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6]This removes the chemical from the skin to prevent further irritation or potential absorption.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[7]This removes the individual from the source of exposure and provides necessary respiratory support.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]Inducing vomiting can cause further damage to the esophagus from the corrosive material.

Spill and Fire Procedures:

  • Spill Cleanup: In case of a spill, evacuate unprotected personnel. Wear full PPE, including respiratory protection if necessary. Avoid creating dust. Moisten the solid material with water before sweeping it up into a suitable, labeled container for hazardous waste disposal.[5]

  • Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[6] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA), as thermal decomposition can produce toxic gases like nitrogen oxides, hydrogen bromide, and hydrogen chloride.[6][7]

Section 5: Workflow Visualization - Risk Assessment & Response

The following diagram illustrates the logical workflow for safely planning and executing an experiment with this compound, integrating risk assessment and emergency preparedness.

G A Planned Experiment with 3-Bromo-4-(chloromethyl)pyridine HCl B Step 1: Hazard Identification (Review SDS and Literature) A->B START C Step 2: Risk Assessment (Identify Exposure Routes: Skin, Eyes, Inhalation) B->C D Step 3: Implement Control Measures C->D D1 Engineering Controls: Chemical Fume Hood D->D1 D2 Administrative Controls: Standard Operating Procedure (SOP) D->D2 D3 Personal Protective Equipment (PPE): Goggles, Gloves, Lab Coat D->D3 E Step 4: Proceed with Experiment D->E Controls in Place F Emergency Occurs? E->F G Execute Emergency Protocol (First Aid, Spill, Fire) F->G Yes H Complete Experiment, Decontaminate Workspace, & Dispose of Waste F->H No I Post-Incident Review G->I

References

understanding the reactivity of the chloromethyl group on pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group on Pyridine

For Researchers, Scientists, and Drug Development Professionals

This document will delve into the mechanistic underpinnings of the chloromethyl group's reactivity, explore common synthetic methodologies for its introduction, and detail its subsequent transformations. We will examine the delicate balance of electronic and steric effects that govern its behavior and provide practical, field-proven protocols for its manipulation.

The Dual Nature of Reactivity: SN1 vs. SN2 Pathways

The chloromethyl group on a pyridine ring, analogous to a benzylic halide, exhibits heightened reactivity towards nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of the pyridine ring's ability to stabilize the transition states of both SN1 and SN2 reaction mechanisms. The operative pathway is dictated by a confluence of factors including the substitution pattern of the pyridine ring, the nature of the nucleophile, the solvent, and the reaction temperature.

SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism proceeds through the formation of a pyridylmethyl carbocation intermediate. The electron-withdrawing nitrogen atom in the pyridine ring can influence the stability of this carbocation. The rate of an SN1 reaction is primarily dependent on the stability of this intermediate and the ability of the solvent to solvate both the carbocation and the departing chloride ion.

SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center can significantly impede the SN2 pathway.

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A1 Chloromethylpyridine B1 Pyridylmethyl Carbocation + Cl- A1->B1 Slow, Rate-determining C1 Product B1->C1 Fast, + Nucleophile A2 Chloromethylpyridine + Nucleophile B2 [Transition State] A2->B2 Concerted C2 Product + Cl- B2->C2

Competing SN1 and SN2 pathways for chloromethylpyridine reactivity.

Synthesis of Chloromethylpyridines: Key Methodologies

The introduction of a chloromethyl group onto a pyridine ring can be achieved through several synthetic strategies. The choice of method often depends on the desired isomer and the presence of other functional groups.

Chlorination of Picoline-N-oxides

A prevalent method for synthesizing chloromethylpyridines involves the reaction of picoline-N-oxides with a chlorinating agent. This approach can yield a mixture of isomers, and the regioselectivity is influenced by the reaction conditions.

Common Chlorinating Agents:

  • Phosphorus oxychloride (POCl3): A widely used reagent, often in the presence of a base like triethylamine.

  • Phosgene (COCl2) and its derivatives (Diphosgene, Triphosgene): These reagents offer a milder and more selective alternative for the chlorination of picoline-N-oxides.

  • Thionyl chloride (SOCl2): Can also be employed, but may lead to over-chlorination or other side reactions if not carefully controlled.

Illustrative Protocol: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-oxide using Triphosgene

  • Preparation: A solution of 2-methylpyridine-N-oxide (1.0 eq) in dichloromethane is cooled to -20°C.

  • Reagent Addition: A stock solution of triphosgene (0.33 eq) in dichloromethane is prepared. A small portion is added to the reaction mixture.

  • Controlled Addition: The remaining triphosgene solution is added dropwise concurrently with a solution of diisopropylethylamine (2.0 eq) in dichloromethane over 1 hour, maintaining the temperature at -20°C.

  • Reaction Progression: The reaction mixture is slowly warmed to room temperature and stirred for an additional 45 minutes.

  • Workup: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the product.

Side-Chain Chlorination of Picolines

Direct chlorination of the methyl group of a picoline is another route, though it can be less selective and may produce di- and trichloromethylated byproducts. This method often involves radical chlorination conditions.

Nucleophilic Substitution Reactions: A Gateway to Functionalization

The chloromethyl group serves as an excellent electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. The choice of nucleophile and reaction conditions allows for precise molecular tailoring.

Reactions with Amine Nucleophiles

Primary and secondary amines readily displace the chloride to form the corresponding aminomethylpyridine derivatives. These reactions typically proceed under mild conditions.

General Protocol for Amination:

  • Setup: Dissolve the chloromethylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add the amine (1.5 eq) and a base like potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (e.g., ~80°C in acetonitrile) and monitor the reaction progress by TLC or LC-MS.

  • Isolation: After completion, the reaction mixture is worked up by extraction and purified by column chromatography.

Reactions with Thiol Nucleophiles

Thiolates are potent nucleophiles that react efficiently with chloromethylpyridines to form thiomethylpyridine derivatives. These reactions are typically fast and selective for the chloromethyl position.

Table 1: Comparison of Nucleophiles in Reactions with 4-(Chloromethyl)-2-fluoropyridine

NucleophileExpected PathwayProduct TypeTypical Conditions
Primary/Secondary AminesSN24-(Aminomethyl)pyridineMild conditions, base
ThiolatesSN24-(Thiomethyl)pyridineBase (e.g., K2CO3), room temp
AlkoxidesSN2/SNArMixtureBase, may require heating

Factors Influencing Reactivity

The reactivity of the chloromethyl group is a finely tuned interplay of several factors.

  • Position of the Chloromethyl Group: The position of the chloromethyl group on the pyridine ring (2-, 3-, or 4-) significantly impacts its reactivity due to the electronic influence of the ring nitrogen. The electron-withdrawing nature of the nitrogen can affect the stability of carbocation intermediates in SN1 reactions and the electrophilicity of the carbon in SN2 reactions.

  • Ring Substituents: Electron-donating or electron-withdrawing groups on the pyridine ring can further modulate the reactivity of the chloromethyl group.

  • Nucleophile Strength and Steric Hindrance: Stronger, less sterically hindered nucleophiles favor the SN2 pathway.

  • Solvent Effects: Polar protic solvents (e.g., water, alcohols) can stabilize carbocation intermediates, favoring the SN1 pathway, while also solvating and potentially deactivating the nucleophile for an SN2 reaction. Polar aprotic solvents (e.g., acetone, DMF) are generally preferred for SN2 reactions.

  • Leaving Group Ability: The chloride ion is a good leaving group, contributing to the high reactivity of chloromethylpyridines.

G Reactivity Reactivity of Chloromethylpyridine Position Position on Ring (2-, 3-, or 4-) Reactivity->Position Substituents Ring Substituents (EDG vs. EWG) Reactivity->Substituents Nucleophile Nucleophile (Strength & Sterics) Reactivity->Nucleophile Solvent Solvent (Protic vs. Aprotic) Reactivity->Solvent LeavingGroup Leaving Group (Chloride) Reactivity->LeavingGroup

Factors influencing the reactivity of the chloromethyl group on pyridine.

Competing Reactions and Side Products

In certain cases, particularly with multifunctional pyridines, competing reactions can occur. For instance, in 4-(chloromethyl)-2-fluoropyridine, nucleophilic attack can occur at either the chloromethyl group (SN2) or the 2-position (nucleophilic aromatic substitution, SNAr). The regioselectivity is dependent on the nucleophile and reaction conditions.

Over-chlorination of the pyridine ring can also be a significant side reaction during the synthesis of chloromethylpyridines, especially when using harsh chlorinating agents like thionyl chloride.

Applications in Drug Discovery and Development

Chloromethylpyridines are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The ability to readily introduce diverse functionalities via the chloromethyl handle makes them attractive building blocks in medicinal chemistry. The introduction of chloro- and other halo-substituents can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Conclusion

The chloromethyl group on a pyridine ring is a highly reactive and synthetically versatile functional group. Its reactivity is governed by a delicate balance of electronic and steric factors, allowing for a wide range of chemical transformations. A thorough understanding of the underlying reaction mechanisms and the factors that influence them is crucial for researchers and scientists in the field of drug discovery and development to effectively utilize these important building blocks in the synthesis of novel and complex molecules.

Methodological & Application

synthesis of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Introduction: A Key Heterocyclic Building Block

This compound is a valuable heterocyclic intermediate in the field of medicinal chemistry and drug development. Its structure, featuring a pyridine core with strategically placed bromo and chloromethyl functional groups, allows for diverse chemical modifications. These reactive sites serve as handles for constructing more complex molecules, making it a crucial building block in the synthesis of various biologically active compounds, including potential pharmaceutical candidates and agrochemicals.[1][2]

This guide provides a detailed, field-proven protocol for the , focusing on a reliable and high-yielding method. As a senior application scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and mechanistic insights to ensure a successful and reproducible synthesis.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the conversion of a precursor alcohol, 3-Bromo-4-(hydroxymethyl)pyridine, to the desired alkyl chloride using thionyl chloride (SOCl₂), followed by the formation of the hydrochloride salt. This method is favored over direct radical chlorination of 3-bromo-4-methylpyridine to minimize the formation of polychlorinated byproducts and potential ring halogenation.[3]

The core of this synthesis is the reaction of an alcohol with thionyl chloride, a robust and efficient method for producing alkyl chlorides.[4]

The reaction proceeds via two key stages:

  • Activation of the Alcohol: The alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. A mild base, or even the pyridine nitrogen of another molecule, can deprotonate this intermediate to yield the neutral alkyl chlorosulfite. This step is crucial as it transforms the poor leaving group (-OH) into a very good leaving group (-OSOCl).[5][6]

  • Nucleophilic Substitution: The chloride ion, now a competent nucleophile, attacks the carbon atom bearing the chlorosulfite group. The reaction typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry if the carbon is a stereocenter.[4][7] The collapse of the intermediate is highly favorable as it releases two gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion according to Le Châtelier's principle.[5]

Formation of the Hydrochloride Salt: The final product is a basic pyridine derivative. Reacting it with hydrochloric acid (HCl) forms the hydrochloride salt. This serves several practical purposes: it enhances the compound's stability, often converting oils into crystalline solids that are easier to handle and purify, and can improve its solubility in certain solvents.

Reaction Pathway Diagram

G cluster_main Synthesis of 3-Bromo-4-(chloromethyl)pyridine HCl A 3-Bromo-4-(hydroxymethyl)pyridine B Alkyl Chlorosulfite Intermediate A->B + SOCl2 - HCl C 3-Bromo-4-(chloromethyl)pyridine B->C S_N2 attack by Cl- - SO2(g) D 3-Bromo-4-(chloromethyl)pyridine HCl (Final Product) C->D + HCl

Caption: Reaction scheme for the synthesis of the target compound.

Safety First: Handling Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly reactive, corrosive, and toxic chemical that requires strict safety protocols.[8] It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), a lab coat, and tightly fitting safety goggles along with a face shield.[8][11]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of its pungent and harmful vapors.[11]

  • Incompatible Materials: Store and handle thionyl chloride away from water, moisture, strong bases, alcohols, and metals.[11][12]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[11][12]

  • Waste Disposal: Quench excess thionyl chloride cautiously by slowly adding it to a stirred, cooled solution of sodium carbonate or calcium hydroxide. All contaminated materials and waste must be disposed of as hazardous waste according to institutional guidelines.[11]

Detailed Experimental Protocol

This protocol details the conversion of 3-Bromo-4-(hydroxymethyl)pyridine to its hydrochloride salt.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
3-Bromo-4-(hydroxymethyl)pyridine146679-66-5188.035.0 g (26.6 mmol)Starting material[13]
Thionyl Chloride (SOCl₂)7719-09-7118.973.9 mL (53.2 mmol)2.0 equivalents, use freshly opened
Dichloromethane (DCM), anhydrous75-09-284.9350 mLReaction solvent
Diethyl Ether, anhydrous60-29-774.12As neededFor precipitation/crystallization
Hydrochloric Acid (in Diethyl Ether)7647-01-036.46As needed (e.g., 2M)For salt formation
Saturated Sodium Bicarbonate (aq.)144-55-884.01As neededFor aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying organic layer
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Bromo-4-(hydroxymethyl)pyridine (5.0 g, 26.6 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes to cool it to 0 °C.

  • Addition of Thionyl Chloride: While maintaining the temperature at 0 °C, add thionyl chloride (3.9 mL, 53.2 mmol) dropwise to the stirred suspension over 20 minutes using a syringe or dropping funnel. Gas evolution (HCl and SO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum line is protected with a base trap (e.g., NaOH pellets) to neutralize acidic vapors.

  • Aqueous Workup: Carefully add saturated sodium bicarbonate solution to the crude residue at 0 °C to quench any remaining acidic components until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 3-Bromo-4-(chloromethyl)pyridine as an oil or low-melting solid.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation of Final Product: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to yield the final product, this compound.[14]

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow start Start setup 1. Suspend Alcohol in DCM in a round-bottom flask start->setup cool 2. Cool to 0 °C setup->cool add_socl2 3. Add Thionyl Chloride dropwise at 0 °C cool->add_socl2 react 4. Stir at Room Temp (2-3 hours) add_socl2->react evap 5. Evaporate Solvent (Rotary Evaporator) react->evap workup 6. Aqueous Workup (NaHCO3 & DCM Extraction) evap->workup dry 7. Dry & Concentrate (MgSO4 & Evaporation) workup->dry salt 8. Dissolve in Ether & Add HCl/Ether dry->salt isolate 9. Filter & Dry Precipitate salt->isolate end Final Product isolate->end

Caption: Step-by-step workflow for the synthesis and isolation.

Product Characterization

The final product, this compound, should be a white to off-white solid. Its identity and purity should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₆H₆BrCl₂N
Molecular Weight 242.93 g/mol [14]
Appearance White to off-white crystalline solid
Purity ≥95% (as determined by NMR or HPLC)
Yield Typically >85%
Analytical Data Consistent with the structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15]

Conclusion

This application note provides a comprehensive and reliable protocol for the . By understanding the underlying reaction mechanism and adhering to strict safety protocols, particularly when handling thionyl chloride, researchers can confidently and reproducibly synthesize this important chemical intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for 3-Bromo-4-(chloromethyl)pyridine Hydrochloride: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Pyridine Building Block

In the landscape of modern drug discovery and agrochemical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the core of countless biologically active molecules. 3-Bromo-4-(chloromethyl)pyridine Hydrochloride emerges as a highly valuable and versatile starting material for synthetic chemists.[1][2] Its utility stems from the presence of two distinct and orthogonally reactive functional handles on the pyridine scaffold: a highly electrophilic chloromethyl group at the 4-position and a bromine atom at the 3-position, which is primed for metal-catalyzed cross-coupling reactions.[3][4]

This dual reactivity allows for a programmed, sequential introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5] The chloromethyl group serves as a potent site for nucleophilic substitution, while the bromo group provides a gateway to a vast array of carbon-carbon and carbon-heteroatom bond formations.[3][6] This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols, mechanistic insights, and strategic considerations for its use in synthesis.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential. This compound is typically a white to yellow solid and should be handled with appropriate care.[1]

PropertyValueReferences
CAS Number 1418117-80-2[1][7][8]
Molecular Formula C₆H₆BrCl₂N[1][7][9]
Molecular Weight 242.93 g/mol [1][7]
Appearance White to yellow solid[1]
Storage Room temperature, dry, under inert atmosphere[1][10]
Safety and Handling Precautions

As with many halogenated and reactive organic compounds, this compound requires careful handling to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless part of a planned reaction). The compound is hygroscopic and air-sensitive.[10]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] In all cases of significant exposure, seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

Part A: Nucleophilic Substitution at the 4-(Chloromethyl) Group

Mechanistic Rationale

The chloromethyl group at the C4 position of the pyridine ring is analogous to a benzylic halide. This position renders the carbon atom highly electrophilic and susceptible to nucleophilic attack, primarily through an SN2 mechanism. The electron-withdrawing nature of the pyridine ring further enhances this reactivity. This functionality is an excellent site for introducing a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of N-Benzyl-3-bromo-4-pyridinemethanamine

This protocol details a representative amination reaction. The hydrochloride salt must first be neutralized in situ with a suitable base to free the pyridine nitrogen and prevent it from interfering with the reaction. An additional equivalent of base is required to scavenge the HCl produced during the substitution.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.1 M concentration with respect to the pyridine).

  • Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-benzyl-3-bromo-4-pyridinemethanamine.

NucleophileBaseSolventTemp (°C)Typical Yield (%)
PiperidineK₂CO₃CH₃CN6085-95%
MorpholineEt₃NDMF5080-90%
Sodium MethoxideN/AMethanolRT90-98%
Sodium ThiophenoxideK₂CO₃DMFRT88-96%

Part B: Palladium-Catalyzed Cross-Coupling at the 3-Bromo Position

Mechanistic Rationale

The carbon-bromine bond at the C3 position is an ideal site for palladium-catalyzed cross-coupling reactions.[6] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[14] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[15]

Caption: Simplified catalytic cycle for palladium cross-coupling.[16]

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester.[17][18]

Materials:

  • 4-Substituted-3-bromopyridine (from Part A, 1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂ , 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq)

  • Toluene, anhydrous

  • Water, degassed

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 3-bromopyridine substrate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).[6]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene and degassed water (typically a 10:1 ratio of toluene:water) via syringe.[17]

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Wash the combined filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired biaryl product.[6]

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the synthesis of substituted alkynes by reacting an aryl halide with a terminal alkyne.[19][20] This reaction is typically co-catalyzed by copper(I).[19]

Materials:

  • 4-Substituted-3-bromopyridine (from Part A, 1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

  • Copper(I) Iodide (CuI, 0.06 eq)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 3-bromopyridine substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and anhydrous, degassed triethylamine (typically a 2:1 ratio of THF:Et₃N).

  • Add the terminal alkyne (1.5 eq) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 8-12 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired alkynyl-pyridine derivative.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100
4-Methoxyphenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-50
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEADMFRT

Strategic Synthesis: Leveraging Orthogonal Reactivity

The true power of this compound lies in the ability to perform sequential, site-selective functionalization. The reaction conditions for nucleophilic substitution at the chloromethyl group are generally mild and do not affect the C-Br bond. Conversely, the conditions for palladium-catalyzed cross-coupling are highly specific to the C-Br bond and typically do not interfere with the newly installed substituent at the 4-position. This orthogonality provides a clear and reliable strategy for building molecular complexity.

Caption: Logical flow for sequential modification of the scaffold.

This two-step approach allows chemists to first install a desired side chain via a robust nucleophilic substitution and then introduce aryl, heteroaryl, or alkynyl groups via a reliable cross-coupling reaction, providing a modular and powerful route to highly decorated pyridine derivatives.

References

The Strategic Utility of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of novel therapeutic agents. 3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a heterocyclic compound that has emerged as a valuable and versatile intermediate in drug discovery. Its utility stems from the presence of two distinct and orthogonally reactive functional groups on the pyridine scaffold: a highly electrophilic chloromethyl group at the 4-position and a bromine atom at the 3-position, which is amenable to a variety of cross-coupling reactions. This dual functionality allows for a stepwise and controlled elaboration of the pyridine core, making it an ideal starting material for the synthesis of complex, poly-substituted heterocyclic systems. Such systems are frequently found at the heart of biologically active molecules, particularly in the realm of kinase inhibitors.[1][2]

The pyridine ring itself is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] The strategic placement of the bromo and chloromethyl groups on this core provides medicinal chemists with the tools to explore chemical space and optimize the pharmacological properties of lead compounds. This guide provides an in-depth look at the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1418117-80-2[3]
Molecular Formula C₆H₆BrCl₂N[2]
Molecular Weight 242.93 g/mol [2]
Appearance White to yellow solid[4]
Purity ≥ 97%[2]
Storage Room temperature, dry[4]

Safety and Handling: this compound is an irritant. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][5] Standard laboratory safety precautions should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.[3] For firefighting, CO₂, extinguishing powder, or water spray are suitable.[3]

Core Applications in Medicinal Chemistry: A Tale of Two Reactive Sites

The synthetic utility of this compound is primarily centered around the sequential functionalization of its two key reactive handles. This allows for a divergent approach to the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Nucleophilic Substitution at the Chloromethyl Group: Building the Side Chain

The chloromethyl group at the 4-position of the pyridine ring is analogous to a benzylic halide. It is a potent electrophile, highly susceptible to SN2 reactions with a wide range of nucleophiles.[4] This reactivity allows for the facile introduction of various side chains and functional groups, which can be crucial for modulating a compound's potency, selectivity, and pharmacokinetic properties.

Causality Behind Experimental Choices:

  • Nucleophiles: A broad array of nucleophiles can be employed, including amines, phenols, thiols, and azides. The choice of nucleophile is dictated by the desired final structure. For instance, reaction with an amine will introduce a basic nitrogen, which can be important for salt formation and improving solubility.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required to neutralize the HCl generated during the reaction (or to deprotonate the nucleophile). The choice of base should be compatible with the other functional groups in the molecule.

  • Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

Detailed Protocol: Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine to introduce a key side chain, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq). The extra equivalent is to neutralize the hydrochloride salt.

  • To this stirring suspension, add the primary amine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 80-82 °C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-bromo-4-(aminomethyl)pyridine.

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Nucleophilic Substitution Reactions

NucleophileReagentBaseSolventTemperature (°C)Typical Yield (%)
Amine IsopropylamineK₂CO₃Acetonitrile80>90
Phenol 4-MethoxyphenolCs₂CO₃DMF6085-95
Thiol ThiophenolK₂CO₃DMFRoom Temp>95
Azide Sodium Azide-DMFRoom Temp80-90

Experimental Workflow for Nucleophilic Substitution

G start Start: Dry Flask under N2 add_reagents Add 3-Bromo-4-(chloromethyl)pyridine HCl, ACN, and K2CO3 start->add_reagents add_nucleophile Add Nucleophile (e.g., Amine) add_reagents->add_nucleophile reflux Heat to Reflux (80°C) add_nucleophile->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Cool, Filter, Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify end Final Product purify->end

Caption: Workflow for nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling at the Bromo Position: Core Elaboration

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl groups. This is a particularly powerful strategy in the synthesis of kinase inhibitors, where a bi-aryl or heteroaryl-aryl core is often required for effective binding to the ATP pocket of the kinase.[8][9]

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst is essential. Pd(PPh₃)₄ and Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) are commonly used.[3] The choice of ligand can be critical for achieving high yields, especially with electron-rich or sterically hindered coupling partners.

  • Boronic Acid/Ester: The Suzuki reaction utilizes an organoboron reagent, typically a boronic acid or a pinacol ester. These reagents are generally stable, commercially available, and have low toxicity.

  • Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required for the transmetalation step of the catalytic cycle.[10] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used. The water is necessary to dissolve the inorganic base and facilitate the reaction.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3-bromopyridine derivative (synthesized in the previous step) with an arylboronic acid.

Materials:

  • N-substituted 3-bromo-4-(aminomethyl)pyridine (from the previous step)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the N-substituted 3-bromo-4-(aminomethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-(aminomethyl)pyridine derivative.

Self-Validation: The reaction can be monitored for the disappearance of the starting bromopyridine. The final product can be characterized by NMR and mass spectrometry to confirm the successful coupling and purity.

Data Summary: Suzuki-Miyaura Cross-Coupling of Bromopyridines

Arylboronic AcidCatalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acid Pd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O8085-95
4-Tolylboronic acid Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9090-98
3-Pyridylboronic acid PdCl₂(dppf)Cs₂CO₃DME/H₂O8575-85
2-Thienylboronic acid Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10080-90

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-Ar'

Caption: Simplified catalytic cycle for Suzuki coupling.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The methodologies described above are directly applicable to the synthesis of precursors for potent kinase inhibitors. For example, the anaplastic lymphoma kinase (ALK) is a validated target in certain types of non-small cell lung cancer. Many ALK inhibitors feature a substituted pyridine or aminopyridine core.[1] The 3-aryl-4-(aminomethyl)pyridine scaffold synthesized through the sequential reactions of this compound can serve as a key intermediate. The newly introduced amine and aryl groups can be further functionalized to build the complex structures required for high-affinity binding to the ALK active site, ultimately leading to potent and selective inhibitors. The ability to rapidly generate analogues by varying the nucleophile and the boronic acid makes this building block particularly attractive for lead optimization campaigns in drug discovery.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its two distinct reactive sites allow for a predictable and stepwise approach to the synthesis of complex, polysubstituted pyridine derivatives. By leveraging nucleophilic substitution at the chloromethyl group and palladium-catalyzed cross-coupling at the bromo position, medicinal chemists can efficiently construct molecular scaffolds that are central to the development of novel therapeutics, particularly in the field of kinase inhibitors. The protocols and rationale provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery endeavors.

References

Application Notes and Protocols for N-Alkylation with 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the selective N-alkylation of secondary amines using 3-Bromo-4-(chloromethyl)pyridine Hydrochloride. This protocol is designed to be a robust starting point for researchers engaged in the synthesis of novel compounds, particularly in the field of medicinal chemistry where the introduction of a pyridyl moiety can be of significant interest for modulating the pharmacological properties of lead compounds.

Introduction: The Strategic Importance of N-Alkylation with Substituted Pyridines

N-alkylation is a fundamental transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and other functional materials. The incorporation of a substituted pyridine ring, such as the 3-bromo-4-pyridyl group, offers a versatile scaffold for further chemical modifications. The bromine atom can serve as a handle for subsequent cross-coupling reactions, allowing for the introduction of additional diversity into the molecular structure. This compound is a bifunctional reagent, possessing two potential sites for nucleophilic attack. However, the benzylic-like chloride of the chloromethyl group is significantly more labile and susceptible to nucleophilic displacement under typical N-alkylation conditions compared to the aryl bromide. This inherent difference in reactivity allows for selective N-alkylation at the chloromethyl position.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dry place.
Secondary Amine (e.g., Piperidine, Morpholine, Aniline)Reagent GradeCommercially AvailableEnsure the amine is free of primary amine impurities.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableUse a dry solvent to avoid side reactions.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)Prepared in-houseFor work-up.
Brine (Saturated NaCl solution)Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying organic layers.
Deuterated Chloroform (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound. Piperidine is used as a representative example of a secondary amine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, for example, 2.43 g, 10 mmol).

    • Add anhydrous acetonitrile (40 mL).

    • Stir the suspension at room temperature.

  • Addition of Base and Amine:

    • Add finely powdered anhydrous potassium carbonate (2.5 eq, 3.45 g, 25 mmol). The hydrochloride salt of the starting material will be neutralized by the base.

    • Add the secondary amine (e.g., piperidine, 1.1 eq, 1.08 mL, 11 mmol) dropwise to the stirring suspension.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) under an inert atmosphere (e.g., nitrogen).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any remaining acidic impurities.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-alkylated product.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Add 3-Bromo-4-(chloromethyl)pyridine HCl, K₂CO₃, and secondary amine to acetonitrile start->reagents reflux Reflux at 82°C (4-8 hours) reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Filter solids cool->filter concentrate Concentrate filtrate filter->concentrate extract Dissolve in CH₂Cl₂ and wash with NaHCO₃/Brine concentrate->extract dry Dry with Na₂SO₄ extract->dry purify Flash Column Chromatography dry->purify characterize Characterize by NMR, MS purify->characterize end Pure Product characterize->end

Caption: Experimental workflow for the N-alkylation of a secondary amine.

Characterization of the N-Alkylated Product

The structure of the synthesized compound, for instance, 1-((3-bromopyridin-4-yl)methyl)piperidine , should be confirmed by spectroscopic methods.

Hypothetical Spectroscopic Data
TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 8.55 (s, 1H), 8.40 (d, J = 5.0 Hz, 1H), 7.25 (d, J = 5.0 Hz, 1H), 3.50 (s, 2H), 2.40 (t, J = 5.0 Hz, 4H), 1.60 (p, J = 5.5 Hz, 4H), 1.45 (p, J = 5.5 Hz, 2H).
¹³C NMR (101 MHz, CDCl₃) δ 151.0, 148.5, 145.0, 125.0, 122.0, 60.0, 54.0, 26.0, 24.5.
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₁₅BrN₂ [M+H]⁺: 255.05; found: 255.1.

Safety Precautions

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Work in a well-ventilated fume hood.[1]

  • Avoid inhalation of dust and vapors.[1]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1]

  • Consult the Safety Data Sheet (SDS) for detailed safety information before starting the experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents or catalyst.Ensure all reagents are of high purity and solvents are anhydrous.
Insufficient heating or reaction time.Increase the reaction temperature or prolong the reaction time. Monitor by TLC.
Formation of side products Over-alkylation (if a primary amine is used).Use a larger excess of the primary amine.
Reaction with the aryl bromide.The chloromethyl group is significantly more reactive. If this is observed, consider milder reaction conditions (lower temperature).
Difficult purification Product is very polar.Use a more polar eluent system for column chromatography or consider alternative purification methods like preparative HPLC.

Conclusion

This application note provides a reliable and detailed protocol for the N-alkylation of secondary amines using this compound. By following this procedure, researchers can efficiently synthesize valuable building blocks for drug discovery and development. The provided workflow, characterization data, and troubleshooting guide aim to facilitate the successful implementation of this synthetic transformation in the laboratory.

References

Application Notes and Protocols for the Purification of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Bromo-4-(chloromethyl)pyridine hydrochloride and its derivatives are pivotal building blocks in medicinal chemistry and pharmaceutical development. The purity of these intermediates is paramount as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredients (APIs). This comprehensive guide provides detailed protocols and expert insights into the purification of this class of compounds, ensuring the high standards of quality required in drug discovery and development are met.

The inherent reactivity of the chloromethyl group and the basicity of the pyridine nitrogen present unique challenges in purification. This document outlines robust methods to overcome these hurdles, focusing on the principles of chromatography and recrystallization.

PART 1: Foundational Principles of Purification

The successful purification of this compound derivatives hinges on a thorough understanding of their chemical properties. The presence of a basic pyridine ring, a reactive benzylic halide, and the bromo substituent dictates the choice of purification strategy.

Understanding Compound Stability and Reactivity

This compound is susceptible to degradation, particularly in the presence of nucleophiles or bases. The hydrochloride salt form enhances stability by protonating the pyridine nitrogen, reducing its nucleophilicity and preventing self-reaction or polymerization. However, the acidic nature of the salt can pose challenges in certain purification techniques, such as silica gel chromatography.

Common Impurities

Impurities in this compound often arise from the synthetic route. Common impurities may include:

  • Starting materials such as 3-bromo-4-methylpyridine.

  • Over- or under-halogenated species.

  • Byproducts from side reactions, such as hydrolysis of the chloromethyl group to a hydroxymethyl group.

  • Polymers or oligomers formed from self-reaction.

A clear understanding of the potential impurity profile is critical for selecting the appropriate purification method.[1]

PART 2: Purification Protocols

This section details the most effective methods for purifying this compound and its derivatives: flash column chromatography and recrystallization.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with differing polarities.[2] For pyridine derivatives, special considerations are necessary to prevent on-column degradation and poor separation.

Rationale for Method Selection: This method is ideal for removing significant quantities of impurities with different polarities from the target compound.

Key Experimental Considerations:

  • Stationary Phase: Silica gel is the most common stationary phase.[3] However, the acidic nature of silica can lead to peak tailing or degradation of basic pyridine compounds due to strong interactions with the silanol groups.[3] To mitigate this, deactivated silica gel (treated with a base like triethylamine) or alternative stationary phases like neutral or basic alumina can be used.[3]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether) is typically employed.[3] The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[3] To prevent peak tailing, adding a small amount of a competing base, such as 0.1-1% triethylamine, to the eluent is often necessary to block the active silanol sites on the silica gel.[3][4]

Experimental Workflow Diagram:

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Determine optimal eluent) Slurry 2. Prepare Silica Gel Slurry Packing 3. Pack Column Slurry->Packing Sample_Prep 4. Dissolve Crude Product Packing->Sample_Prep Loading 5. Load Sample Sample_Prep->Loading Elution 6. Elute with Mobile Phase Loading->Elution Collection 7. Collect Fractions Elution->Collection Fraction_Analysis 8. Analyze Fractions (TLC) Collection->Fraction_Analysis Pooling 9. Combine Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 10. Remove Solvent Pooling->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product

Caption: Workflow for Flash Column Chromatography.

Detailed Protocol:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[3][4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the predetermined mobile phase.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[4]

Data Presentation: Eluent Systems for Pyridine Derivatives

Compound TypeNon-Polar SolventPolar SolventAdditive (if needed)
Neutral PyridinesHexane/Petroleum EtherEthyl Acetate/Diethyl EtherN/A
Basic PyridinesHexane/Petroleum EtherEthyl Acetate/Diethyl Ether0.1-1% Triethylamine
Polar PyridinesDichloromethaneMethanol0.1-1% Triethylamine
Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are thermally stable.[5] It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals.

Rationale for Method Selection: This method is highly effective for removing small amounts of impurities from a solid product.

Key Experimental Considerations:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For pyridine hydrochloride salts, polar protic solvents like ethanol, isopropanol, or mixtures with water can be effective.[2][7] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair.[6]

  • Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[2][6]

    • Seeding: Adding a small, pure crystal of the compound (a "seed crystal") can initiate crystallization.[6]

    • Solvent Evaporation: If too much solvent was used, gently boiling off some of the solvent will increase the concentration of the solute and promote crystallization.[6]

Experimental Workflow Diagram:

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve 1. Dissolve Crude Solid in Hot Solvent Hot_Filtration 2. Hot Gravity Filtration (to remove insoluble impurities) Dissolve->Hot_Filtration Cooling 3. Cool Solution Slowly Hot_Filtration->Cooling Ice_Bath 4. Cool in Ice Bath (to maximize yield) Cooling->Ice_Bath Filtration 5. Vacuum Filtration Ice_Bath->Filtration Washing 6. Wash Crystals with Cold Solvent Filtration->Washing Drying 7. Dry Crystals Washing->Drying Pure_Crystals Purified Crystals Drying->Pure_Crystals

Caption: Workflow for Recrystallization.

Detailed Protocol:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper before transferring them to a drying oven.[2]

PART 3: Purity Assessment

After purification, it is essential to assess the purity of the this compound derivative. Several analytical techniques can be employed for this purpose.

Analytical Techniques for Purity Determination

TechniqueInformation Provided
NMR Spectroscopy (¹H and ¹³C) Provides detailed structural information and can be used for quantitative analysis to determine purity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Effective for separating volatile compounds and determining their molecular weights, useful for identifying byproducts.[2]
High-Performance Liquid Chromatography (HPLC) A powerful technique for separating and quantifying components in a mixture. Both normal-phase and reverse-phase HPLC can be used.[4]
Elemental Analysis Determines the elemental composition of the compound, which can confirm its identity and purity.[9]

PART 4: Safety and Handling

Pyridine and its derivatives are hazardous chemicals that require careful handling.[10]

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling harmful fumes.[5][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[5][10]

  • Storage: Store pyridine derivatives in a cool, dry, well-ventilated area away from sources of ignition.[5][11] Containers should be clearly labeled and tightly sealed.[10]

  • First Aid: In case of skin contact, wash the affected area immediately with soap and plenty of water.[5] For eye contact, flush with water for at least 15 minutes and seek medical attention.[5][10] If inhaled, move to fresh air.[5]

PART 5: Troubleshooting

ProblemPossible CauseSolution
Poor separation in column chromatography Incorrect eluent system.Optimize the eluent system using TLC to achieve better separation.[2][3]
Peak tailing in column chromatography Strong interaction between the basic pyridine and acidic silica gel.Add a small amount (0.1-1%) of triethylamine to the eluent or use deactivated silica or alumina.[3]
No crystals form during recrystallization Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask or adding a seed crystal.
Oily product from recrystallization The melting point of the compound is lower than the boiling point of the solvent; impurities are preventing crystallization.Try a different solvent with a lower boiling point. An additional purification step like column chromatography may be necessary before recrystallization.[2]

References

Application Notes & Protocols: Advanced Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing, directly impacting the efficiency, cost, and environmental footprint of Active Pharmaceutical Ingredient (API) production. This guide provides an in-depth exploration of modern synthetic strategies that have revolutionized the construction of these critical molecular building blocks. We move beyond theoretical discussions to provide detailed application notes and actionable protocols for three transformative technologies: Biocatalysis, Continuous Flow Chemistry, and Transition Metal Catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these advanced methods to accelerate timelines, enhance molecular precision, and integrate sustainable practices into their workflows.

The Strategic Importance of Intermediates in Pharmaceutical Synthesis

An Active Pharmaceutical Ingredient (API) is rarely synthesized in a single step. The journey from simple, commercially available starting materials to a complex drug molecule involves a series of chemical transformations that proceed through various pharmaceutical intermediates . The efficiency of the entire synthetic route is often dictated by the effectiveness of the steps used to create these intermediates. A robust synthesis of a key intermediate can significantly de-risk a drug development program, ensuring a reliable and scalable supply chain.

Modern synthetic chemistry has shifted focus towards methods that are not only efficient but also highly selective, safer, and more sustainable. The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer substances, are no longer just academic ideals but are becoming integral to industrial practice.[1][2][3] Companies that successfully implement these principles can see significant benefits, including reduced waste disposal costs, lower energy consumption, and safer manufacturing processes.[4][5] This guide will focus on the practical application of technologies that embody these principles.

Biocatalysis: Precision Engineering of Chiral Intermediates

Chirality is a fundamental property of many drug molecules, where a single enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[6][7] The production of single-enantiomer drug intermediates is therefore of paramount importance.[8][9] Biocatalysis, the use of natural enzymes or whole-cell systems to perform chemical transformations, has emerged as a powerful tool for achieving exceptional levels of stereoselectivity under mild, environmentally benign conditions.[5][8]

Expertise & Causality: Unlike traditional chemical catalysts, enzymes operate in aqueous systems at ambient temperatures and pressures. Their complex, three-dimensional active sites provide a chiral environment that can distinguish between enantiomers or prochiral faces of a substrate with a precision that is difficult to match with synthetic catalysts.[7][10] This high selectivity minimizes the formation of unwanted byproducts, simplifying purification and improving overall yield.[10]

Application Note 2.1: Asymmetric Synthesis of a Chiral Amine with Transaminase

Chiral amines are ubiquitous structural motifs in pharmaceuticals. Transaminase enzymes (also known as aminotransferases) are highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.

  • Mechanism of Action: Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, creating a new chiral center with high enantiomeric excess (% ee). The reaction is driven by the co-factor pyridoxal phosphate (PLP).

  • Process Advantages: This method avoids the use of heavy metal catalysts and harsh reagents often employed in chemical reductive aminations. The process is highly atom-economical and operates under mild, aqueous conditions.

Workflow: Transaminase-Mediated Asymmetric Synthesis

cluster_prep 1. System Preparation cluster_reaction 2. Biocatalytic Reaction cluster_analysis 3. Monitoring & Workup P1 Buffer & Co-factor Prep (e.g., KPi buffer, PLP) R1 Combine Buffer, PLP, Enzyme, and Amino Donor (e.g., Isopropylamine) P1->R1 P2 Enzyme Solution (Lyophilized Transaminase) P2->R1 R2 Add Prochiral Ketone Substrate R1->R2 R3 Incubate with Agitation (e.g., 30-45°C, 18-24h) R2->R3 A1 In-Process Control (IPC) (e.g., HPLC/GC for conversion) R3->A1 R3->A1 Sample periodically A2 Reaction Quench & Product Extraction A1->A2 A3 Purification (e.g., Crystallization) A2->A3

Caption: Workflow for enzymatic synthesis of a chiral amine.

Protocol 2.2: Synthesis of a Sitagliptin Precursor Intermediate

This protocol is a representative example based on the principles used in the industrial synthesis of Sitagliptin, a DPP-4 inhibitor. The key step involves the asymmetric amination of a prochiral ketone using an engineered transaminase.

Materials:

  • Pro-sitagliptin ketone (substrate)

  • Engineered transaminase (e.g., ATA-117 from Codexis, or similar)

  • Isopropylamine (amino donor)

  • Pyridoxal phosphate (PLP) co-factor

  • Potassium phosphate buffer (pH 8.5)

  • Methyl tert-butyl ether (MTBE) for extraction

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.5). Add PLP to a final concentration of 1 mM.

  • Enzyme & Donor Addition: Dissolve the transaminase enzyme in the buffer solution. Add isopropylamine, which serves as the amino donor.

  • Substrate Addition: Add the pro-sitagliptin ketone substrate to the reaction mixture. The substrate concentration is a critical parameter and should be optimized (e.g., starting at 50 g/L).

  • Incubation: Heat the mixture to the enzyme's optimal temperature (e.g., 40-45°C) and agitate gently. Monitor the reaction progress by taking samples periodically.

  • Analysis: Analyze the samples by chiral HPLC to determine the conversion of the ketone and the enantiomeric excess (% ee) of the resulting amine product.

  • Workup & Extraction: Once the reaction reaches completion (>99% conversion), cool the mixture. Adjust the pH to >11 to stop the enzymatic reaction and basify the amine product. Extract the chiral amine product into an organic solvent like MTBE.

  • Isolation: The product can be isolated by crystallization directly from the organic extract or after solvent swapping.

Data Summary: Biocatalytic vs. Chemical Synthesis
ParameterBiocatalytic (Transaminase)Traditional Chemical (Rh-Catalyzed Hydrogenation)
Stereoselectivity >99.5% ee96-99% ee
Reaction Conditions 40°C, aqueous buffer, 1 atmHigh pressure H₂, organic solvent
Catalyst Source Renewable (fermentation)Precious metal (Rhodium)
Key Reagents IsopropylamineHigh-pressure hydrogen gas
Waste Profile Biodegradable aqueous wasteMetal-containing organic waste

Continuous Flow Chemistry: A Paradigm Shift in Intermediate Manufacturing

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, offers a fundamentally different approach to synthesis compared to traditional batch reactors.[11] This technology provides exceptional control over reaction parameters, leading to improved safety, efficiency, and scalability.[12][13][14]

Expertise & Causality: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling precise temperature control even for highly exothermic or endothermic reactions.[12] This mitigates the risk of thermal runaways and allows reactions to be run under more aggressive (and therefore faster) conditions than would be safe in a large batch reactor.[13] Residence time, stoichiometry, and mixing are controlled with high precision, leading to consistent product quality and higher yields.[15]

Application Note 3.1: Multi-step Synthesis of Imatinib Intermediate

The synthesis of the API Imatinib, a tyrosine kinase inhibitor, has been demonstrated in a continuous flow setup. This serves as an excellent case study for telescoping multiple reaction steps without isolating intermediates, a key advantage of flow chemistry.[12][14]

  • Process Logic: A multi-step synthesis is broken down into a sequence of connected flow reactors. The output from one reactor, containing the newly formed intermediate, becomes the input for the next. This avoids time-consuming and yield-reducing workup and purification steps for each intermediate.[12]

  • Safety & Efficiency: Hazardous or unstable intermediates are generated and consumed in situ within the enclosed flow system, minimizing operator exposure. The process intensification leads to a much smaller manufacturing footprint and higher productivity.

Workflow: Telescoped Continuous Flow Synthesis

P1 Reagent Pump A1 M1 Static Mixer P1->M1 P2 Reagent Pump A2 P2->M1 P3 Reagent Pump B M2 Static Mixer P3->M2 P4 Reagent Pump C M3 Static Mixer P4->M3 R1 Reactor 1 (Heated Coil) Amide Formation M1->R1 R2 Reactor 2 (Heated Coil) C-N Coupling M2->R2 R3 Reactor 3 (Packed Bed) Final Coupling M3->R3 BP1 Back-Pressure Regulator R1->BP1 BP2 Back-Pressure Regulator R2->BP2 BP3 Back-Pressure Regulator R3->BP3 BP1->M2 BP2->M3 Coll Product Collection BP3->Coll

Caption: A three-step telescoped continuous flow synthesis setup.

Protocol 3.2: Representative Flow Synthesis of an Imatinib Precursor

This protocol outlines the conceptual steps for a palladium-catalyzed C-N cross-coupling, a key transformation in the Imatinib synthesis, adapted for a flow system.[12]

Materials & Equipment:

  • Aryl halide intermediate

  • Amine coupling partner

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃ / Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • HPLC pumps, static mixer, heated coil reactor, back-pressure regulator

Procedure:

  • Solution Preparation: Prepare three separate, degassed stock solutions:

    • Solution A: Aryl halide and amine in solvent.

    • Solution B: Palladium catalyst and ligand in solvent.

    • Solution C: Base in solvent.

  • System Setup: Assemble the flow chemistry system. Set the temperature of the coil reactor (e.g., 100-150°C). Set the back-pressure regulator to maintain the solvent in a liquid state at the reaction temperature.

  • Pumping & Mixing: Using three separate pumps, deliver the solutions at defined flow rates into a static mixer. The relative flow rates determine the stoichiometry. For example, a 5:5:1 flow rate ratio for A:C:B.

  • Reaction: The mixed reagent stream flows into the heated coil reactor. The residence time (the duration the reaction mixture spends in the heated zone) is controlled by the total flow rate and the reactor volume. A typical residence time might be 10-30 minutes.

  • Steady State & Collection: Allow the system to reach a steady state before collecting the product stream.

  • Analysis: The output can be analyzed in-line (e.g., with UV-Vis or IR) or collected for off-line analysis (HPLC, GC-MS) to determine conversion and purity.

Data Summary: Flow vs. Batch Processing
ParameterContinuous FlowTraditional Batch
Reaction Time 15-48 minutes[12]8-24 hours
Heat Transfer ExcellentPoor (limited by surface area)
Safety Profile High (small volumes, contained)Lower (risk of thermal runaway)
Scalability Straightforward (running longer)Complex (re-optimization often needed)
Productivity (Space-Time Yield) HighLow

Transition Metal Catalysis: Forging Complex Bonds

Transition metal catalysis is a mature and indispensable tool in pharmaceutical synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds that are difficult to form otherwise.[16] Reactions like Suzuki, Heck, and Buchwald-Hartwig cross-couplings are routinely used to assemble complex molecular architectures from simpler intermediates.

Expertise & Causality: These catalysts, typically based on palladium, rhodium, or ruthenium, operate via a catalytic cycle that involves oxidative addition, transmetalation (for cross-couplings), and reductive elimination. The choice of the metal, the ligand, and the reaction conditions is critical. The ligand is not a passive spectator; it modulates the catalyst's reactivity, stability, and selectivity by influencing the steric and electronic environment around the metal center. Asymmetric hydrogenation, for instance, uses chiral ligands to create a chiral pocket around the metal, forcing the reaction to produce one enantiomer preferentially.[16]

Application Note 4.1: Asymmetric Hydrogenation for a Chiral Alcohol Intermediate

The synthesis of chiral alcohols and carboxylic acids is frequently accomplished via asymmetric hydrogenation of a prochiral ketone or olefin. This is a highly atom-economical method for setting a stereocenter.

  • Catalyst System: A typical system consists of a rhodium or ruthenium precursor and a chiral phosphine ligand (e.g., a BINAP derivative).

  • Critical Parameters: The reaction is sensitive to substrate purity, solvent choice, hydrogen pressure, and temperature. The selection of the chiral ligand is substrate-dependent and often requires screening to find the optimal match for high enantioselectivity.

Protocol 4.2: Synthesis of (S)-Metolachlor Intermediate via Asymmetric Hydrogenation

This protocol is based on the principles of the Noyori asymmetric hydrogenation, a Nobel Prize-winning technology used in large-scale industrial synthesis.

Materials:

  • Prochiral imine substrate

  • [Rh(COD)₂]BF₄ (catalyst precursor)

  • Chiral ferrocenyl phosphine ligand (e.g., Xyliphos)

  • Hydrogen gas (high pressure)

  • Methanol (degassed solvent)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a glovebox under an inert atmosphere, charge the autoclave with the imine substrate and the degassed methanol.

  • Ligand & Precursor: In a separate flask, dissolve the chiral ligand and the rhodium precursor in methanol to form the active catalyst solution. Transfer this solution to the autoclave.

  • Reaction: Seal the autoclave. Purge several times with nitrogen, then with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 80 bar).

  • Incubation: Begin stirring and maintain the reaction at a constant temperature (e.g., 50°C). The reaction is typically very fast.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup: Carefully vent the reactor and purge with nitrogen. The product is typically stable and can be isolated by removing the solvent under reduced pressure. The crude product should be analyzed by chiral GC or HPLC to determine the enantiomeric excess.

  • Purification: The product can be purified from the catalyst residues by distillation or crystallization.

Conclusion

The synthesis of pharmaceutical intermediates has evolved far beyond classical organic chemistry. The adoption of biocatalysis, continuous flow processing, and advanced transition metal catalysis represents a strategic imperative for the pharmaceutical industry. These technologies enable the creation of complex and chiral molecules with unprecedented precision, efficiency, and safety. By understanding the fundamental principles and practical applications outlined in this guide, researchers and development professionals can better navigate the challenges of modern drug synthesis, accelerating the delivery of new medicines while embracing the principles of sustainable manufacturing.

References

Application Notes and Protocols for the Use of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a foundational structural motif in a significant portion of modern agrochemicals, including fungicides, herbicides, and insecticides. Its prevalence is due to the unique electronic properties conferred by the nitrogen heteroatom, which allows for a wide range of chemical modifications and interactions with biological targets. 3-Bromo-4-(chloromethyl)pyridine hydrochloride is a highly functionalized pyridine derivative that serves as a versatile building block for the synthesis of novel agrochemicals. The presence of a bromine atom and a chloromethyl group at positions 3 and 4, respectively, offers multiple reaction sites for the construction of complex molecules with desired biological activities.

The chloromethyl group at the 4-position is a reactive electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as ethers, thioethers, and amines, which are common linkages in agrochemical structures. The bromine atom at the 3-position provides a site for further modification, often through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening and optimization. These structural features make this compound a valuable intermediate in the development of new crop protection agents.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₆H₆BrCl₂N
Molecular Weight 242.93 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water and polar organic solvents
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Safety Precautions: this compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application in Fungicide Synthesis: A Focus on Pyridinylmethyl Thioethers

A prominent application of this compound is in the synthesis of pyridinylmethyl thioether derivatives, a class of compounds known for their fungicidal activity. The linkage of the pyridinylmethyl moiety to a sulfur-containing heterocycle, such as a benzothiazole, can lead to potent antifungal agents.

Mechanism of Action Insights

While the precise mode of action for each new derivative needs to be determined experimentally, many pyridine-based fungicides interfere with essential fungal cellular processes. For instance, some are known to inhibit mitochondrial respiration, disrupting the energy supply of the fungal pathogen. Others may interfere with cell membrane integrity or specific enzymatic pathways. The benzothiazole moiety itself is found in various biologically active compounds and can contribute to the overall fungicidal profile.

Experimental Protocol: Synthesis of a Potential Fungicide

This protocol details the synthesis of S-((3-bromo-4-pyridinyl)methyl) benzothiazole-2-thiol, a representative pyridinylmethyl thioether with potential fungicidal properties, from this compound and 2-mercaptobenzothiazole.

Materials and Reagents
  • This compound

  • 2-Mercaptobenzothiazole

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 3-Bromo-4-(chloromethyl)pyridine HCl E Nucleophilic Substitution A->E B 2-Mercaptobenzothiazole B->E C K₂CO₃ (Base) C->E D Acetonitrile (Solvent) D->E F Aqueous Work-up E->F Reaction Mixture G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J S-((3-bromo-4-pyridinyl)methyl) benzothiazole-2-thiol I->J Purified Product

Caption: Workflow for the synthesis of a potential pyridinylmethyl thioether fungicide.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzothiazole (1.0 eq) and anhydrous acetonitrile (40 mL).

  • Base Addition: Add potassium carbonate (1.5 eq) to the suspension. Stir the mixture at room temperature for 15 minutes.

  • Addition of Pyridine Derivative: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure S-((3-bromo-4-pyridinyl)methyl) benzothiazole-2-thiol.

Expected Results and Characterization

The final product is expected to be a solid. The structure and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Outcome
Yield 60-80%
¹H NMR Characteristic peaks for the pyridine and benzothiazole protons, and a singlet for the methylene bridge protons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

Structure-Activity Relationship (SAR) Considerations

The synthesized pyridinylmethyl thioether serves as a scaffold for further optimization. The bromine atom on the pyridine ring can be a handle for introducing other substituents via cross-coupling reactions to explore their impact on fungicidal activity. Modifications to the benzothiazole ring can also be explored to fine-tune the biological properties of the molecule.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The protocol provided herein for the synthesis of a potential pyridinylmethyl thioether fungicide demonstrates a practical application of this building block. The versatility of this compound allows for the creation of diverse chemical libraries, which is essential for the discovery of new and effective crop protection solutions.

Forging Molecular Tethers: A Guide to Synthesizing Pyridyl Ligands from 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Tethered Pyridyl Ligands

In the intricate world of molecular design and synthesis, pyridyl-containing ligands are indispensable tools. Their prevalence in coordination chemistry, catalysis, materials science, and pharmaceutical development stems from the versatile coordinating ability of the pyridine nitrogen. "Tethered" pyridyl ligands, where the pyridine ring is connected to a larger molecular scaffold or a solid support via a flexible linker, offer an additional layer of control over the spatial arrangement and electronic properties of the resulting metal complexes. These tethers can be simple alkyl chains, rigid aromatic systems, or complex biomolecules, each imparting unique characteristics to the final assembly. The ability to strategically introduce a pyridyl moiety is, therefore, a critical skill for chemists in these fields.

3-Bromo-4-(chloromethyl)pyridine hydrochloride is a highly versatile and reactive building block for the synthesis of such tethered ligands. Its structure presents two distinct electrophilic sites: the chloromethyl group at the 4-position, which is highly susceptible to nucleophilic substitution, and the bromine atom at the 3-position, which can participate in a variety of cross-coupling reactions. This dual reactivity allows for a modular and sequential approach to the construction of complex ligand architectures. This guide provides a comprehensive overview of the chemistry of this compound and detailed protocols for its use in creating a diverse range of tethered pyridyl ligands.

Chemical Properties and Reactivity Profile

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and handling properties. For most synthetic applications, the free base, 3-bromo-4-(chloromethyl)pyridine, is generated in situ by the addition of a suitable base.

The primary mode of reactivity for creating tethered ligands is the nucleophilic substitution at the benzylic-like chloromethyl group. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the methylene carbon, displacing the chloride ion. A wide array of nucleophiles, including amines, thiols, and the nitrogen atoms of heterocyclic compounds like imidazole, can be employed to forge new carbon-heteroatom bonds, thereby "tethering" the pyridyl group to the nucleophilic molecule.

It is crucial to consider the reaction conditions to ensure selective reaction at the chloromethyl group without affecting the bromo substituent. Generally, milder reaction conditions and softer nucleophiles favor substitution at the chloromethyl position. The bromine atom on the pyridine ring is relatively unreactive towards nucleophilic aromatic substitution under these conditions but can be readily functionalized in a subsequent step using transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This orthogonality provides a powerful strategy for creating complex, multifunctional ligands.

Core Applications: Building Blocks for Innovation

The tethered pyridyl ligands synthesized from this compound have a broad spectrum of applications:

  • Homogeneous Catalysis: As ligands for transition metals, they play a crucial role in tuning the steric and electronic environment of the metal center, thereby influencing the activity, selectivity, and stability of catalysts used in a myriad of organic transformations.

  • Materials Science: These ligands are integral to the construction of metal-organic frameworks (MOFs) and coordination polymers. The directional nature of the pyridine coordination and the potential for further functionalization of the tether allow for the design of materials with tailored porosity, sensing capabilities, and catalytic properties.

  • Drug Discovery: The pyridine motif is a common feature in many biologically active molecules. The ability to tether a pyridyl group to a pharmacophore can be used to modulate its solubility, membrane permeability, and target-binding affinity.

  • Bioconjugation: Tethered pyridyl ligands can be used to attach metal complexes to biomolecules such as proteins and nucleic acids for applications in imaging, sensing, and therapy.

Experimental Protocols: Synthesizing Tethered Pyridyl Ligands

The following protocols provide detailed, step-by-step methodologies for the synthesis of various tethered pyridyl ligands from this compound.

General Considerations:
  • Safety: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

  • Reagents and Solvents: Unless otherwise stated, all reagents should be of analytical grade and used as received. Anhydrous solvents should be used where specified.

  • Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).

Protocol 1: Tethering via Primary and Secondary Amines

This protocol describes the N-alkylation of primary and secondary amines to form the corresponding (3-bromo-pyridin-4-yl)methanamine derivatives.

Reaction Scheme:

G reactant1 3-Bromo-4-(chloromethyl)pyridine arrow Base, Solvent Δ reactant1->arrow reactant2 R1R2NH plus + reactant2->plus product 3-Bromo-4-((R1R2N)methyl)pyridine plus->arrow arrow->product

Figure 1: General scheme for the N-alkylation of amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (acetonitrile or DMF, approximately 0.2 M).

  • Add the primary or secondary amine (1.1 eq) to the suspension.

  • Add the base (K₂CO₃, 2.0 eq or Et₃N, 2.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Results:

NucleophileBaseSolventTemperatureTypical Yield
BenzylamineK₂CO₃CH₃CN60 °C85-95%
MorpholineEt₃NDMFRoom Temp.90-98%
Protocol 2: Tethering via Thiols

This protocol details the S-alkylation of thiols to produce the corresponding thioether derivatives.

Reaction Scheme:

G reactant1 3-Bromo-4-(chloromethyl)pyridine arrow Base, Solvent reactant1->arrow reactant2 RSH plus + reactant2->plus product 3-Bromo-4-((RS)methyl)pyridine plus->arrow arrow->product G reactant1 3-Bromo-4-(chloromethyl)pyridine arrow Base, Solvent reactant1->arrow reactant2 Imidazole plus + reactant2->plus product 1-((3-Bromopyridin-4-yl)methyl)-1H-imidazole plus->arrow arrow->product G cluster_start Starting Material cluster_reaction Tethering Reaction cluster_product Tethered Pyridyl Ligands start 3-Bromo-4-(chloromethyl)pyridine HCl react_amine Reaction with Primary/Secondary Amine (Protocol 1) start->react_amine Base (K₂CO₃/Et₃N) Solvent (CH₃CN/DMF) react_thiol Reaction with Thiol (Protocol 2) start->react_thiol Base (NaH/NaOH) Solvent (THF/EtOH) react_imidazole Reaction with Imidazole (Protocol 3) start->react_imidazole Base (NaH) Solvent (DMF) prod_amine N-Tethered Ligand react_amine->prod_amine prod_thiol S-Tethered Ligand react_thiol->prod_thiol prod_imidazole Imidazole-Tethered Ligand react_imidazole->prod_imidazole

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride. This critical building block is instrumental in the development of various pharmaceutical and agrochemical agents. Achieving high yield and purity is paramount for efficient downstream applications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of this synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis.

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent synthetic pathway begins with the bromination of 4-methylpyridine (4-picoline) to produce 3-Bromo-4-methylpyridine.[1] This intermediate is then subjected to a chlorination reaction, typically a radical chlorination, to form 3-Bromo-4-(chloromethyl)pyridine. Finally, the hydrochloride salt is prepared by treating the free base with hydrochloric acid. This route is often favored due to the availability of the starting materials.

Q2: My overall yield is consistently low. What are the primary stages to investigate for product loss?

Low overall yield can typically be attributed to one or more of the following stages:

  • Inefficient Bromination: The initial bromination of 4-methylpyridine can be challenging. A common method involves heating 4-methylpyridine with bromine in the presence of a Lewis acid like AlCl₃.[1] Incomplete reaction or formation of di-bromo species can significantly lower the yield of the desired 3-Bromo-4-methylpyridine.

  • Poor Conversion in Chlorination: The conversion of the methyl group to a chloromethyl group is the most critical and often problematic step. Insufficient radical initiation, improper temperature control, or suboptimal reagent stoichiometry can lead to incomplete conversion.

  • Side Reactions During Chlorination: The primary competing reaction is over-chlorination, leading to the formation of 3-Bromo-4-(dichloromethyl)pyridine and 3-Bromo-4-(trichloromethyl)pyridine. Another potential side reaction, though less common with selective reagents, is the substitution of the bromo group.[2][3]

  • Degradation During Work-up/Isolation: The product, like many chloromethyl pyridine derivatives, can be sensitive to prolonged exposure to heat and moisture.[4] Improper pH control during aqueous work-up or harsh conditions during solvent removal can lead to degradation or polymerization.

Q3: I'm observing significant impurity formation during the chlorination step. What are the likely side products?

The most common impurities originating from the chlorination of 3-Bromo-4-methylpyridine are:

  • Unreacted Starting Material: 3-Bromo-4-methylpyridine.

  • Over-chlorinated Products: 3-Bromo-4-(dichloromethyl)pyridine and 3-Bromo-4-(trichloromethyl)pyridine. These arise from the radical nature of the reaction where the newly formed chloromethyl group can undergo further hydrogen abstraction and chlorination.

  • Oxidative Impurities: If reaction conditions are not properly controlled (e.g., excessive temperature), oxidation of the pyridine ring or methyl group can occur.

Part 2: In-Depth Troubleshooting Guide

This guide provides specific solutions to problems you may encounter at each stage of the synthesis.

Problem Area 1: Synthesis of 3-Bromo-4-methylpyridine
  • Issue: Low Yield of 3-Bromo-4-methylpyridine.

    • Causality: The electrophilic aromatic substitution (bromination) on the pyridine ring is influenced by the directing effects of the methyl group and the ring nitrogen. Achieving mono-substitution at the desired 3-position requires careful control of reaction conditions to prevent the formation of isomers and poly-brominated products.

    • Troubleshooting Steps:

      • Reagent Purity: Ensure the 4-methylpyridine starting material and bromine are of high purity. Water content can interfere with the Lewis acid catalyst.

      • Catalyst Activity: Use freshly opened or properly stored aluminum chloride (AlCl₃). AlCl₃ is highly hygroscopic and loses activity upon exposure to moisture.

      • Temperature Control: Maintain the reaction temperature strictly as per the procedure (e.g., 120°C).[1] Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side product formation.

      • Stoichiometry: Carefully control the molar ratio of bromine to 4-methylpyridine. An excess of bromine will increase the likelihood of di-bromination.

      • Work-up: During the quench with crushed ice and subsequent neutralization, maintain a low temperature to minimize degradation of the product.[1]

Problem Area 2: Chlorination of 3-Bromo-4-methylpyridine

This step is a benzylic-type radical chlorination and is often the most challenging for yield optimization.

  • Issue: Incomplete Conversion to the Chloromethyl Product.

    • Causality: Radical reactions require effective initiation, propagation, and minimal termination events. Insufficient radical concentration is a common cause of low conversion.

    • Troubleshooting Steps:

      • Choice of Chlorinating Agent: While thionyl chloride (SOCl₂) can be used, it often requires higher temperatures and can lead to undesired side reactions.[2][3] N-Chlorosuccinimide (NCS) is often a superior choice as it provides a more controlled source of chlorine radicals under milder conditions.[5][6]

      • Radical Initiator: The reaction requires a radical initiator. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used. Ensure the initiator is fresh, as they can decompose over time. The amount should be catalytic but sufficient (typically 1-5 mol%).

      • Solvent: Use an inert, dry solvent like carbon tetrachloride (CCl₄), benzene, or chlorobenzene. Protic solvents or those with reactive C-H bonds will interfere with the radical chain reaction.

      • Temperature: The reaction temperature must be sufficient to cause homolytic cleavage of the initiator (for AIBN, this is typically 60-80°C), but not so high as to cause product degradation.

  • Issue: Formation of Dichloro- and Trichloro- Side Products.

    • Causality: This is the most common yield-reducing pathway. The relative rates of hydrogen abstraction from the methyl vs. chloromethyl group determine selectivity. Over-chlorination occurs when the reaction is allowed to proceed for too long or when the local concentration of the chlorinating agent is too high.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess, but not a large excess, of the chlorinating agent (e.g., 1.05-1.1 equivalents of NCS).

      • Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

      • Slow Addition: Add the chlorinating agent (NCS) portion-wise or as a solution via a syringe pump over several hours. This maintains a low, steady concentration of the reagent, favoring mono-chlorination.

Problem Area 3: Isolation and Purification
  • Issue: Product Degradation During Work-up.

    • Causality: The chloromethyl group is a reactive electrophile and can be hydrolyzed. The pyridine nitrogen can also catalyze decomposition pathways.

    • Troubleshooting Steps:

      • Aqueous Wash: When washing the reaction mixture, use cold, dilute aqueous sodium bicarbonate or sodium thiosulfate solutions quickly to remove acidic byproducts or excess halogenating agents.[5] Avoid prolonged contact with water.

      • Solvent Removal: Concentrate the organic layer at reduced pressure and moderate temperature (e.g., < 40°C) to prevent thermal degradation.

  • Issue: Difficulty in Forming the Hydrochloride Salt.

    • Causality: Successful salt formation and crystallization depend on solvent choice, concentration, and purity of the free base.

    • Troubleshooting Steps:

      • Purify the Free Base: Before salt formation, consider purifying the crude 3-Bromo-4-(chloromethyl)pyridine free base by column chromatography or vacuum distillation to remove impurities that may inhibit crystallization.

      • Solvent System: Dissolve the purified free base in a non-polar, anhydrous solvent like diethyl ether or dichloromethane. Add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

      • Induce Crystallization: If the salt oils out, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to 0-4°C. Adding a non-polar anti-solvent like hexane can also promote precipitation.

Part 3: Optimized Experimental Protocol & Data

This section provides a recommended protocol based on the use of NCS for improved selectivity and yield.

Optimized Chlorination Protocol
  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-Bromo-4-methylpyridine (1.0 eq).

  • Solvent & Reagents: Add a suitable solvent (e.g., carbon tetrachloride, 5-10 mL per gram of starting material). Add N-Chlorosuccinimide (NCS) (1.05 eq) and a radical initiator such as AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction every 30-60 minutes by GC or TLC (eluent: 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

  • Wash: Combine the filtrates and wash sequentially with cold 10% aqueous sodium thiosulfate, water, and brine.[5]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature below 40°C.

  • Salt Formation: Dissolve the resulting crude oil (the free base) in anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether until precipitation is complete.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Data Summary: Comparison of Chlorination Conditions
ParameterMethod A: SOCl₂Method B: NCS/AIBNRationale for Improvement
Chlorinating Agent Thionyl ChlorideN-ChlorosuccinimideNCS is a milder reagent, reducing degradation and side reactions.[5][7]
Temperature Reflux (often >80°C)70-80°CLower temperature minimizes over-chlorination and product decomposition.
Byproducts SO₂, HCl (corrosive gases)Succinimide (solid)Solid succinimide is easily removed by filtration, simplifying work-up.
Typical Yield 40-60%70-85%Better control over the radical reaction leads to higher selectivity for the mono-chlorinated product.
Safety Concerns Produces toxic SO₂ gas.[2][3]Less hazardous byproducts.Avoids the need for extensive gas scrubbing.

Part 4: Visual Diagrams

Troubleshooting Workflow for Low Chlorination Yield

This flowchart provides a logical sequence for diagnosing and solving issues related to the critical chlorination step.

TroubleshootingWorkflow start Low Yield of 3-Bromo-4-(chloromethyl)pyridine check_conversion Check Reaction Conversion (TLC, GC, NMR) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete <95% Conversion complete Reaction Complete (Low Isolated Yield) check_conversion->complete >95% Conversion initiator Problem: Insufficient Initiation incomplete->initiator reagent Problem: Reagent Stoichiometry incomplete->reagent temp Problem: Incorrect Temperature incomplete->temp impurities Check Purity of Crude Product (GC-MS, NMR) complete->impurities solve_initiator Solution: Use fresh AIBN/BPO. Increase loading if necessary (2-5 mol%). initiator->solve_initiator solve_reagent Solution: Ensure 1.05-1.1 eq. of NCS. Add portion-wise. reagent->solve_reagent solve_temp Solution: Ensure temperature is adequate for initiator decomposition (e.g., >70°C for AIBN). temp->solve_temp high_impurities Significant Side Products impurities->high_impurities Impurities >10% clean_crude Crude Product is Clean (Loss on Isolation) impurities->clean_crude Impurities <10% over_chlorination Problem: Over-chlorination high_impurities->over_chlorination workup_loss Problem: Degradation/Loss during Work-up clean_crude->workup_loss solve_over_chlorination Solution: Reduce reaction time. Add NCS slowly. Use exactly 1.05 eq. over_chlorination->solve_over_chlorination solve_workup_loss Solution: Use cold, brief aqueous washes. Remove solvent at <40°C. Optimize crystallization solvent. workup_loss->solve_workup_loss ReactionPathway SM 3-Bromo-4-methylpyridine Product 3-Bromo-4-(chloromethyl)pyridine (DESIRED PRODUCT) SM->Product + NCS / Initiator (k1, Desired) Radical_Initiator Radical Initiator (e.g., AIBN) NCS NCS SideProduct 3-Bromo-4-(dichloromethyl)pyridine (SIDE PRODUCT) Product->SideProduct + NCS / Initiator (k2, Undesired) note Goal: Maximize k1 / k2 ratio by controlling NCS concentration.

References

avoiding side products in reactions with 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-(chloromethyl)pyridine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and minimize the formation of side products in your reactions.

Part 1: Understanding the Reagent's Core Reactivity

This section addresses fundamental questions about the structure and handling of 3-Bromo-4-(chloromethyl)pyridine HCl. A clear understanding of its properties is the first step toward successful and reproducible experiments.

Q1: What are the primary reactive sites on 3-Bromo-4-(chloromethyl)pyridine, and which reactions do they favor?

A1: The molecule has three distinct sites of reactivity, each favoring different types of transformations. The challenge and opportunity in its chemistry lie in controlling the selectivity between these sites.

  • 4-(Chloromethyl) Group: This is a benzylic-type halide and the most reactive site for nucleophilic substitution (SN2) reactions.[1] For most applications, this is the intended electrophilic center.

  • Pyridine Nitrogen: The lone pair on the nitrogen atom makes it both nucleophilic and basic. Under basic conditions, it can react with the chloromethyl group of another molecule, leading to quaternization and unwanted oligomerization.[2][3]

  • 3-Bromo Group: The bromine atom on the pyridine ring is primarily a site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations.[4] It is significantly less reactive towards nucleophilic aromatic substitution (SNAr) compared to the chloromethyl group's reactivity in SN2 reactions.

Caption: Reactivity map of 3-Bromo-4-(chloromethyl)pyridine.

Q2: Why is the compound supplied as a hydrochloride (HCl) salt?

A2: The hydrochloride salt form serves a critical purpose: stability . By protonating the highly nucleophilic pyridine nitrogen, it forms a pyridinium salt. This effectively "protects" the nitrogen, preventing it from acting as a nucleophile. This protection is crucial for shelf-life, as it inhibits the self-reaction where the nitrogen of one molecule attacks the chloromethyl group of another, which would otherwise lead to polymerization over time.

Q3: Should I perform a free-basing workup before my reaction?

A3: Generally, no . A separate free-basing step is often counterproductive. The addition of a base is a standard part of the reaction setup, and it will generate the free pyridine in situ. Performing a separate extraction to isolate the free base form can lead to instability and decomposition or oligomerization before your primary nucleophile has a chance to react. The recommended approach is to add your base to the reaction mixture containing the hydrochloride salt. A common procedure involves dissolving the salt in a suitable solvent, adding the nucleophile, and then adding the base.[5]

Part 2: Troubleshooting Guide for Side Product Formation

This section provides direct answers to the most common issues encountered during reactions with this reagent.

Issue 1: Formation of Insoluble White Precipitate or Uncharacterizable Polymer

Q: My reaction has produced a significant amount of insoluble material, and my yield of the desired product is very low. LC-MS analysis of the crude mixture shows a series of repeating masses. What is happening?

A: This is the most classic side reaction: intermolecular N-alkylation . The deprotonated pyridine nitrogen of one molecule is attacking the highly electrophilic chloromethyl group of another molecule, leading to a chain reaction that forms oligomers or polymers.

G start Reaction Start (Reagent + Nucleophile + Base) desired_path Desired S_N_2 Reaction (Nucleophile attacks -CH_2_Cl) start->desired_path Desired Pathway side_path Side Reaction: N-Alkylation (Pyridine N attacks -CH_2_Cl) start->side_path Competing Pathway desired_product Target Product desired_path->desired_product side_product Insoluble Polymer / Oligomer side_path->side_product

Caption: Competing reaction pathways for 3-Bromo-4-(chloromethyl)pyridine.

Causality and Solutions:

This side reaction is driven by the relative concentration and nucleophilicity of the deprotonated pyridine compared to your intended nucleophile.

Troubleshooting StepRationaleRecommended Action
1. Choice of Base A strong, sterically hindered, non-nucleophilic base is crucial. Bases like sodium or potassium carbonate can be nucleophilic enough to accelerate side reactions or may not be strong enough to deprotonate certain nucleophiles efficiently.Use a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. For very sensitive substrates, consider potassium carbonate, but ensure it is finely powdered and anhydrous.[6]
2. Slow Addition Adding the base slowly ensures that the concentration of the highly reactive, deprotonated free-pyridine is kept to a minimum at any given time. This favors the reaction with your primary nucleophile, which is present in stoichiometric amounts.Use a syringe pump to add the base dropwise over a prolonged period (e.g., 1-4 hours) at a controlled temperature (e.g., 0 °C).
3. Temperature Control The activation energy for the desired SN2 reaction is often lower than that for the N-alkylation side reaction. Lower temperatures will therefore favor the formation of the desired product.Start the reaction at 0 °C or even lower (-20 °C) during the base addition, and then allow it to slowly warm to room temperature if necessary.
4. Solvent Choice The solvent affects the solubility of the reagents and the rates of competing reactions.Aprotic polar solvents like DMF, acetonitrile, or THF are generally effective. Ensure the solvent is anhydrous, as water can interfere with many bases and nucleophiles.
Issue 2: Low Conversion or No Reaction

Q: My starting material is largely unconsumed even after extended reaction times. What could be wrong?

A: Low conversion typically points to issues with either the nucleophile or the base.

Troubleshooting Workflow:

G start Problem: Low or No Conversion q1 Is the base strong enough to deprotonate your nucleophile? start->q1 sol1 Action: Use a stronger base (e.g., NaH, KHMDS for weak nucleophiles like alcohols/thiols). Ensure stoichiometry is correct (at least 2 eq. for HCl salt). q1->sol1 No q2 Is the nucleophile sufficiently reactive at the chosen temperature? q1->q2 Yes a1_yes Yes a1_no No end Re-run Experiment sol1->end sol2 Action: Increase temperature gradually after initial base addition. Consider adding a catalyst (e.g., NaI, TBAI) for halide exchange. q2->sol2 No q3 Are reagents pure and solvent anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Action: Use freshly distilled/dried solvents. Check purity of nucleophile and base. q3->sol3 No q3->end Yes a3_no No sol3->end

Caption: Troubleshooting workflow for low conversion reactions.

  • Basicity Check: The base must be strong enough to deprotonate both the pyridine hydrochloride salt (pKa ~5-6) AND your nucleophile. If your nucleophile is a weak acid (e.g., an alcohol or thiol), a carbonate base may be insufficient. For such cases, a stronger base like sodium hydride (NaH) is often required. Remember to use at least two equivalents of base: one for the HCl salt and one for your nucleophile.

  • Nucleophilicity Check: Some nucleophiles are inherently slow to react. Gentle heating (e.g., 40-50 °C) after the controlled addition of base at low temperature can increase the reaction rate. For stubborn reactions, catalytic amounts of sodium or potassium iodide (NaI, KI) or tetrabutylammonium iodide (TBAI) can facilitate the reaction by an in situ Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate.

Part 3: Advanced Protocols for Problematic Substrates

For systems that are particularly prone to N-alkylation, a more robust strategy may be required.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol is a robust starting point for reacting a generic nucleophile (Nu-H) with 3-Bromo-4-(chloromethyl)pyridine HCl.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-4-(chloromethyl)pyridine HCl (1.0 eq) and the nucleophile (Nu-H, 1.1 eq).

  • Solvent Addition: Add anhydrous DMF (to make a 0.2 M solution based on the pyridine).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Base Addition: Prepare a solution of DIPEA (2.2 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. If no conversion is observed after 2 hours at 0 °C, allow the reaction to warm to room temperature and stir for an additional 4-16 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preventing N-Alkylation with a Borane Protecting Group

In cases where N-alkylation remains a persistent issue, the pyridine nitrogen can be temporarily protected as a borane complex. This strategy effectively blocks the nitrogen's nucleophilicity, preventing self-reaction.[7][8]

  • Protection: Dissolve 3-Bromo-4-(chloromethyl)pyridine HCl (1.0 eq) in anhydrous THF. Add a base (e.g., DIPEA, 1.1 eq) to generate the free base in situ. Cool to 0 °C and slowly add Borane-THF complex (1.0 M solution, 1.1 eq). Stir for 1 hour. The formation of the pyridine-borane complex can be monitored by NMR.

  • Nucleophilic Substitution: To the solution containing the protected pyridine, add your nucleophile (1.1 eq) and a suitable base (e.g., NaH, 1.2 eq, if required for the nucleophile). Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Deprotection: After the substitution reaction is complete, carefully quench the reaction and remove the borane protecting group by adding an acidic solution, such as 3M aqueous HCl, and stirring for several hours.[8]

  • Workup and Purification: Perform a standard aqueous workup and purify the final product as described in Protocol 1.

Part 4: Analytical Quality Control

Q: How can I effectively monitor my reaction and confirm the identity of side products?

A: A multi-technique approach is recommended for robust analysis.

Analytical MethodApplicationKey Insights
TLC (Thin Layer Chromatography) Rapid, qualitative reaction monitoring.Allows you to visualize the consumption of starting material and the appearance of the product and major byproducts.
LC-MS (Liquid Chromatography-Mass Spectrometry) Quantitative reaction monitoring and mass identification.Essential for confirming the mass of your desired product and identifying potential side products, such as the repeating units of an oligomer or a bis-alkylated species.
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of volatile components and impurities.[9][10]Useful for identifying volatile side products or unreacted starting materials.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation of products and byproducts.The most powerful tool for structure elucidation. Look for the disappearance of the chloromethyl singlet (~4.6-4.8 ppm) and the appearance of a new methylene signal corresponding to your product. The formation of a pyridinium salt (from N-alkylation) will cause a significant downfield shift of the aromatic protons.

Several HPLC methods have been developed for the analysis of pyridines and can be adapted for your specific product.[11][12] For purification, standard silica gel chromatography is usually effective, but for closely-related impurities, recrystallization or preparative HPLC may be necessary.[13]

References

challenges in the purification of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this product.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purification, however, presents several challenges primarily due to its reactivity and the formation of closely related impurities during synthesis. The presence of the basic pyridine ring, the reactive chloromethyl group, and the bromo substituent all contribute to the complexity of achieving high purity.

This guide will walk you through the common issues, their underlying causes, and provide you with field-proven protocols and insights to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Common Impurities and Their Identification

Question 1: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile of your product will largely depend on the synthetic route employed. However, some common impurities are frequently observed:

  • Over-chlorinated Byproducts: If a strong chlorinating agent like thionyl chloride (SOCl₂) is used to convert the corresponding alcohol to the chloromethyl group, over-chlorination can occur. This leads to the formation of impurities where the bromine atom on the pyridine ring is substituted by a chlorine atom. These di-chloro derivatives are often difficult to separate from the desired product.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as 3-bromo-4-methylpyridine or 3-bromo-4-(hydroxymethyl)pyridine.

  • Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, which can convert it back to the hydroxymethyl group, especially in the presence of moisture.

  • Pyridine N-oxide: If oxidizing conditions are present during any of the synthetic steps, the pyridine nitrogen can be oxidized to form the corresponding N-oxide.

  • Positional Isomers: Depending on the bromination or chloromethylation strategy, other positional isomers of the substituents on the pyridine ring might be formed as minor impurities.

Question 2: How can I identify these impurities in my sample?

Answer: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify and quantify impurities. The chemical shifts of the protons and carbons in the impurities will differ slightly from the main product, allowing for their detection.[1][2] For instance, the over-chlorinated impurity will show a different aromatic proton splitting pattern compared to the bromo-substituted product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can confirm the molecular weight and structure of the impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying impurities. Developing a suitable HPLC method is crucial for assessing the purity of your final product.

The following table summarizes the expected molecular weights of common impurities:

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-4-(hydroxymethyl)pyridineC₆H₆BrNO188.02
3-Chloro-4-(chloromethyl)pyridineC₆H₅Cl₂N162.02
3-Bromo-4-methylpyridineC₆H₆BrN172.02
3-Bromo-4-(chloromethyl)pyridine N-oxideC₆H₅BrClNO222.46
Purification by Recrystallization

Question 3: My crude product is a solid. Can I purify it by recrystallization? What is a good solvent system?

Answer: Yes, recrystallization is a viable and often effective method for purifying solid this compound. The key is to select an appropriate solvent or solvent system.

Solvent Selection Strategy:

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For hydrochloride salts of pyridine derivatives, polar protic solvents are often a good starting point.

  • Single Solvent System: Isopropyl alcohol has been reported to be effective for the recrystallization of pyridine-N-oxide hydrochlorides and is a good candidate to try.[3] Ethanol or mixtures of ethanol and water could also be effective.

  • Two-Solvent System: A mixed solvent system can provide better control over the crystallization process. A common approach for halopyridines is to use a "good" solvent in which the compound is soluble (e.g., a polar solvent like ethanol or methanol) and a "poor" solvent in which it is less soluble (e.g., a less polar solvent like diethyl ether or hexane).[4]

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it could be due to the solution being too supersaturated or cooling too quickly. Try using a more dilute solution or allowing for slower cooling.

  • No Crystal Formation: If no crystals form upon cooling, it might be because too much solvent was used. You can try to slowly evaporate some of the solvent or induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Low Recovery: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product and cool the solution thoroughly in an ice bath before filtration.[5]

Detailed Protocol: Recrystallization using a Two-Solvent System (Ethanol/Diethyl Ether)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still warm, slowly add diethyl ether dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification by Column Chromatography

Question 4: I need to purify my product using column chromatography. What stationary and mobile phases should I use?

Answer: Column chromatography is a powerful technique for purifying 3-Bromo-4-(chloromethyl)pyridine, especially for removing impurities with different polarities.

Stationary Phase:

  • Silica Gel: This is the most common stationary phase. However, the acidic nature of silica gel can sometimes cause peak tailing or even degradation of basic compounds like pyridines.[6]

  • Deactivated Silica Gel: To mitigate the issues with acidic silica, you can deactivate it by pre-treating it with a base like triethylamine. This is done by preparing a slurry of the silica gel in the eluent containing 0.5-1% triethylamine.

  • Alumina (Neutral or Basic): For acid-sensitive compounds, neutral or basic alumina can be a better alternative to silica gel.

Mobile Phase (Eluent):

The choice of eluent is crucial for good separation. It is best to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).

  • Starting Solvent System: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

  • Optimizing Separation: Vary the ratio of the solvents to achieve an Rf value of 0.2-0.4 for the desired product. This generally provides good separation on a column.

  • Challenging Separations: The separation of the over-chlorinated impurity from the desired product can be particularly challenging due to their similar polarities. It has been noted that these compounds have similar retention factors in dichloromethane.[1][2] In such cases, a less polar solvent system or a gradient elution might be necessary.

Troubleshooting Column Chromatography:

  • Peak Tailing: As mentioned, this is common for basic compounds on silica gel. Adding a small amount of triethylamine (0.1-1%) to your eluent can significantly improve peak shape by competing for the acidic sites on the silica.

  • Poor Separation: If you are not getting good separation, consider using a less polar solvent system to increase the retention time on the column, or employ a gradient elution where the polarity of the mobile phase is gradually increased.

Detailed Protocol: Flash Column Chromatography on Silica Gel

  • TLC Analysis: Determine the optimal eluent system (e.g., hexane:ethyl acetate 4:1) that gives an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of the Purification Workflow

PurificationWorkflow crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization Solid Crude column_chromatography Column Chromatography crude_product->column_chromatography Oily or Solid Crude pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analytical_chem Purity Analysis (NMR, GC-MS, HPLC) pure_product->analytical_chem

Caption: General workflow for the purification of this compound.

Stability and Handling

Question 5: Is this compound stable? How should I handle and store it?

Answer: this compound is a reactive compound and should be handled with care.

  • Moisture Sensitivity: The chloromethyl group can be hydrolyzed by water. Therefore, it is crucial to protect the compound from moisture.

  • Light and Air Sensitivity: While not extremely sensitive, prolonged exposure to light and air can lead to degradation.

  • Safe Handling: This compound is a hazardous chemical. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Storage Recommendations:

Store this compound in a tightly sealed container in a cool, dry, and dark place. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further enhance its stability.

Logical Relationship of Purification Challenges

Challenges cluster_synthesis Synthesis cluster_impurities Impurities cluster_purification Purification cluster_analysis Analysis synthesis Synthetic Route over_chlorination Over-chlorination synthesis->over_chlorination starting_material Unreacted Starting Material synthesis->starting_material reagents Reagents (e.g., SOCl2) reagents->over_chlorination recrystallization Recrystallization over_chlorination->recrystallization column Column Chromatography over_chlorination->column hydrolysis Hydrolysis hydrolysis->recrystallization hydrolysis->column starting_material->recrystallization starting_material->column purity Purity Assessment recrystallization->purity column->purity

Caption: Interrelation of synthesis, impurities, and purification methods.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your scale-up process is safe, efficient, and reproducible.

Section 1: Critical Process Overview & Safety

The synthesis of this compound typically involves the chlorination of 3-Bromo-4-(hydroxymethyl)pyridine. The most common chlorinating agent for this transformation is thionyl chloride (SOCl₂). While effective, this reagent presents significant challenges and hazards that are magnified during scale-up.

Why is Thionyl Chloride the Reagent of Choice and What are its Primary Hazards?

Thionyl chloride is a highly effective and robust chlorinating agent for converting alcohols to alkyl chlorides.[1][2] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile, which simplifies purification by driving the reaction to completion and allowing for their easy removal.

However, the use of thionyl chloride on a large scale is complicated by several factors:

  • Extreme Reactivity with Water: Thionyl chloride reacts violently with water, releasing toxic SO₂ and HCl gases.[3][4][5] This necessitates strict anhydrous conditions throughout the process.

  • Toxicity and Corrosivity: It is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[3][4][6] The gaseous byproducts are also highly corrosive and toxic.[1][2]

  • Over-chlorination Potential: Prolonged reaction times or elevated temperatures can lead to the formation of undesired byproducts where the bromo-substituent is also replaced by a chloro group.[1][2]

What are the Essential Safety Precautions for Handling Thionyl Chloride in a Scale-Up Environment?

A comprehensive safety protocol is non-negotiable. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood with scrubbing capabilities for the off-gases.[7][8]

Personal Protective Equipment (PPE) is mandatory and should include:

  • Respiratory Protection: A NIOSH-approved air-supplying respirator or an air-purifying respirator with acid gas cartridges is recommended.[4]

  • Eye and Face Protection: Tightly fitting safety goggles and a full-face shield (minimum 8-inch) are essential.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., neoprene, PVC, or Viton).[4]

  • Body Protection: A complete chemical-resistant suit and appropriate protective footwear are necessary.[3][4]

Emergency shower and eyewash stations must be immediately accessible.[8] All personnel must be thoroughly trained on the specific hazards and emergency procedures related to thionyl chloride.[4]

Section 2: Troubleshooting Guide - Common Scale-Up Issues

This section addresses specific problems that researchers may encounter during the scale-up synthesis.

Q1: My reaction is sluggish and incomplete, even with extended reaction times. What could be the cause?

Possible Cause 1: Inadequate Mixing On a larger scale, inefficient stirring can lead to localized concentration gradients and poor heat transfer, slowing down the reaction.

  • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) to maintain a homogeneous reaction mixture.

Possible Cause 2: Presence of Moisture Trace amounts of water will consume the thionyl chloride, reducing its effective concentration and hindering the reaction.

  • Solution: All glassware and solvents must be rigorously dried before use.[1] Solvents should be of an anhydrous grade. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture ingress.[1]

Q2: I'm observing a significant amount of an unexpected byproduct in my crude product. How do I identify and minimize it?

Possible Cause: Over-chlorination As mentioned, a common byproduct is the di-chlorinated pyridine species.[1][2] This occurs when the reaction temperature is too high or the reaction is allowed to proceed for too long.

  • Identification: This byproduct can often be detected by GC-MS or NMR spectroscopy.[1]

  • Minimization:

    • Temperature Control: Maintain a controlled, lower reaction temperature. Running the reaction at 0°C has been shown to reduce the formation of the di-chloro byproduct compared to room temperature or 40°C.[1]

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal endpoint and avoid unnecessary extensions of the reaction time.[9]

Q3: The work-up and isolation of the hydrochloride salt are proving difficult, with inconsistent yields and product quality.

Possible Cause 1: Inefficient Precipitation The hydrochloride salt is typically precipitated from the reaction mixture by the addition of an anti-solvent. On a larger scale, the addition rate and temperature control are critical for obtaining a crystalline, easily filterable product.

  • Solution:

    • Controlled Addition: Add the anti-solvent (e.g., diethyl ether, MTBE) slowly to the reaction mixture with vigorous stirring.

    • Temperature Management: Cool the mixture during the addition to promote crystallization and minimize the solubility of the product in the solvent mixture.

Possible Cause 2: Product Loss During Filtration and Washing The hydrochloride salt may have some solubility in the washing solvents, leading to yield loss.

  • Solution:

    • Solvent Selection: Use a solvent for washing in which the product has minimal solubility. A mixture of the reaction solvent and the anti-solvent is often a good choice.

    • Minimize Wash Volume: Use the minimum amount of cold solvent necessary to wash away impurities.

Q4: The final product is discolored and does not meet the purity specifications.

Possible Cause: Residual Impurities and Byproducts Discoloration can be due to residual starting material, byproducts, or decomposition products.

  • Solution: Purification

    • Recrystallization: If the purity is low, recrystallization from a suitable solvent system can be an effective purification method.

    • Washing/Slurrying: Washing the crude solid with an appropriate organic solvent can remove colored impurities.[10]

Section 3: Experimental Protocols & Data

Representative Scale-Up Synthesis Protocol

This protocol is a general guideline and should be adapted and optimized for specific equipment and scale.

Reaction Setup:

  • A multi-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing a caustic solution) is assembled and dried thoroughly.

  • The system is purged with an inert gas (e.g., nitrogen).

  • 3-Bromo-4-(hydroxymethyl)pyridine is charged to the reactor, followed by an appropriate anhydrous solvent (e.g., toluene, dichloromethane).[11]

Chlorination:

  • The mixture is cooled to 0-5 °C using a circulating chiller.

  • Thionyl chloride (typically 1.1 to 1.5 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[12]

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0-5 °C or room temperature) and monitored for completion by TLC or HPLC.

Work-up and Isolation:

  • Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The resulting residue is cooled, and a suitable anti-solvent (e.g., MTBE, diethyl ether) is added slowly with vigorous stirring to precipitate the hydrochloride salt.[10]

  • The solid product is collected by filtration, washed with a small amount of cold anti-solvent, and dried under vacuum.

Analytical Methods for Quality Control

A robust set of analytical techniques is crucial for ensuring the quality and purity of the final product.[9]

Technique Purpose
¹H and ¹³C NMR Structural confirmation and identification of impurities.[1]
GC-MS To identify and quantify volatile impurities and byproducts.[1]
HPLC/UPLC To determine the purity of the final product and quantify non-volatile impurities.[9]
FT-IR To confirm the presence of key functional groups.[2]

Section 4: Process Visualization

Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control prep_reagents Prepare Anhydrous Reagents & Solvents prep_reactor Assemble & Dry Reactor System prep_reagents->prep_reactor charge_sm Charge Starting Material & Solvent prep_reactor->charge_sm cool Cool to 0-5 °C charge_sm->cool add_socl2 Add Thionyl Chloride (Controlled) cool->add_socl2 react Stir & Monitor (TLC/HPLC) add_socl2->react concentrate Concentrate Under Reduced Pressure react->concentrate precipitate Precipitate with Anti-Solvent concentrate->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry qc_analysis Analyze Final Product (NMR, HPLC, GC-MS) dry->qc_analysis

Caption: Scale-up synthesis workflow for 3-Bromo-4-(chloromethyl)pyridine HCl.

Troubleshooting Decision Tree

G cluster_reaction_issue Reaction Issues cluster_purity_issue Purity Issues cluster_isolation_issue Isolation Issues start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproduct Byproduct Formation? start->byproduct low_yield Low/Inconsistent Yield? start->low_yield check_moisture Check for Moisture (Dry reagents/solvents) incomplete_rxn->check_moisture check_mixing Improve Agitation incomplete_rxn->check_mixing lower_temp Lower Reaction Temp. byproduct->lower_temp monitor_rxn Optimize Reaction Time byproduct->monitor_rxn optimize_precip Optimize Precipitation (Addition rate, Temp.) low_yield->optimize_precip optimize_wash Optimize Washing (Solvent, Volume) low_yield->optimize_wash

Caption: Decision tree for troubleshooting common scale-up issues.

Section 5: Frequently Asked Questions (FAQs)

Q1: Are there any safer, alternative chlorinating agents to thionyl chloride for this transformation? A1: Yes, reagents like cyanuric chloride in the presence of DMF have been explored as milder alternatives to thionyl chloride.[1][2] The byproduct, cyanuric acid, is a solid, which can simplify the work-up procedure on a larger scale.[1][2] However, the reactivity and efficiency of these alternative reagents would need to be thoroughly evaluated and optimized for your specific process.

Q2: What are the key considerations for choosing a solvent for the reaction and work-up? A2: For the reaction, the solvent should be inert to the reaction conditions, anhydrous, and capable of dissolving the starting material. Toluene and dichloromethane are common choices. For the work-up (precipitation/washing), the solvent should be one in which the product hydrochloride salt has very low solubility to maximize yield. Ethers like MTBE or diethyl ether are frequently used.[10]

Q3: How should I handle and dispose of the waste generated from this process? A3: The waste stream will contain acidic gases (SO₂, HCl) and potentially unreacted thionyl chloride. The off-gases must be neutralized through a scrubber containing a basic solution (e.g., sodium hydroxide). Liquid waste containing thionyl chloride should be quenched carefully by slowly adding it to an appropriate neutralizing solution (e.g., a cooled solution of sodium bicarbonate or calcium hydroxide) with good stirring and cooling. All waste disposal must be in accordance with local, state, and federal regulations for hazardous waste.[8]

Q4: What are the storage and handling recommendations for the final product, this compound? A4: The product should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[13] It should be kept away from incompatible materials such as strong oxidizing agents.[14] Standard PPE should be worn when handling the solid product to avoid skin and eye contact, and inhalation of dust.[13]

References

managing the hygroscopic nature of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Bromo-4-(chloromethyl)pyridine Hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but potentially challenging reagent. The inherent reactivity of the chloromethyl group, combined with the likely hygroscopic nature of the hydrochloride salt, necessitates careful handling to ensure experimental success and reproducibility. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during its use.

Understanding the Challenge: Hygroscopicity and Reactivity

Troubleshooting Guide

This guide is structured to help you quickly identify and resolve common problems encountered when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or formation of unexpected byproducts. 1. Degradation of the reagent due to moisture absorption. The chloromethyl group is susceptible to hydrolysis, which can be accelerated by absorbed water. 2. Inaccurate weighing due to moisture uptake. A hygroscopic compound will continuously gain weight on an analytical balance, leading to the use of less reagent than intended.1. Implement rigorous anhydrous handling techniques. Use a glove box or glove bag with a dry atmosphere for all manipulations. If unavailable, work quickly and minimize the time the container is open to the atmosphere.[3] 2. Dry the reagent before use if necessary. If moisture contamination is suspected, the compound can be dried under high vacuum. However, thermal stability should be considered; avoid excessive heating. 3. Employ the "weighing by difference" technique. This method minimizes the exposure of the bulk reagent to the atmosphere.[4]
Difficulty in achieving a precise weight of the compound. 1. Rapid moisture absorption on the balance. The weight of the compound may continuously increase, making it difficult to obtain a stable reading.[5]1. Use a weighing vessel with a cap. Tare the capped vessel, add the compound quickly, and re-cap before taking the final weight. 2. Work in a low-humidity environment. If possible, use a balance in a room with controlled humidity (ideally <40% RH). 3. Place a desiccant inside the balance chamber. This can help to create a localized dry environment.
The solid reagent appears clumped or "caked" in the storage bottle. 1. Improper storage conditions. The container may not have been sealed properly, allowing moisture to enter over time. 2. Repeatedly opening the container in a humid environment. 1. Store the reagent in a desiccator over a suitable drying agent (e.g., Drierite®, silica gel). [6] 2. For frequently used reagents, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to ambient conditions. 3. Before use, gently break up any clumps with a clean, dry spatula inside a controlled atmosphere if possible.
Poor solubility of the reagent in non-polar organic solvents. 1. Presence of water. Absorbed moisture can decrease the solubility of the compound in certain organic solvents. 2. The inherent polarity of the hydrochloride salt. 1. Ensure all solvents are rigorously dried before use. Use freshly distilled solvents or those from a solvent purification system. 2. Consider the use of a co-solvent to aid dissolution. 3. If the reaction conditions permit, the free base can be generated in situ by the addition of a suitable non-aqueous base.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound upon receiving it?

A1: Upon receipt, inspect the packaging for any damage that could compromise the integrity of the container.[7] The bottle should be tightly sealed. For long-term storage, it is best practice to place the manufacturer's bottle inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant.[6] Store in a cool, dry place away from direct sunlight and incompatible materials.

Q2: I do not have access to a glove box. What are the best practices for handling this reagent on an open bench?

A2: While a glove box is ideal, you can minimize moisture exposure by:

  • Allowing the container to equilibrate to room temperature before opening to prevent condensation.

  • Minimizing the time the container is open. Have all necessary spatulas and weighing vessels ready.

  • Working swiftly to weigh out the desired amount and immediately resealing the container.

  • Using a stream of dry inert gas (like nitrogen or argon) to flush the headspace of the bottle before sealing can also be beneficial.

Q3: Can I dry this compound in a standard laboratory oven?

A3: It is generally not recommended to dry this compound in a standard oven. The combination of heat and atmospheric oxygen could lead to degradation. If drying is necessary, a vacuum oven at a mild temperature (e.g., 30-40 °C) is a safer option. It is crucial to first determine the thermal stability of the compound, for instance through thermogravimetric analysis (TGA), if possible.

Q4: How can I quantify the amount of water in my reagent?

A4: The most accurate and widely accepted method for determining water content in pharmaceutical ingredients is Karl Fischer titration.[8][9] This technique is specific to water and can detect even trace amounts. Other methods like Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) can also indicate the presence of volatile components, including water.[8]

Q5: What are the likely degradation products if the compound is exposed to moisture?

A5: The primary degradation pathway in the presence of water is likely the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 3-Bromo-4-(hydroxymethyl)pyridine Hydrochloride. This impurity may affect subsequent reactions by competing with the intended nucleophilic substitution at the chloromethyl position.

Q6: What personal protective equipment (PPE) should I use when handling this compound?

A6: Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8] Given that the safety data sheet for the parent compound indicates potential for skin and eye irritation, and respiratory irritation, handling in a well-ventilated area or a fume hood is recommended.[9]

Visual Workflow and Decision-Making Diagrams

To further aid in the proper handling and troubleshooting, the following diagrams have been created using Graphviz.

G cluster_receiving Receiving and Storage cluster_handling Handling and Weighing cluster_reaction Reaction Setup A Receive Compound B Inspect Packaging A->B C Store in Desiccator B->C D Equilibrate to Room Temp C->D E Transfer to Glove Box/Dry Env. D->E F Weigh by Difference E->F G Seal Container Immediately F->G H Use Anhydrous Solvents G->H I Setup Reaction Under Inert Gas H->I J Monitor for Impurities I->J

Caption: Workflow for handling this compound.

G cluster_causes cluster_solutions start Inconsistent Reaction Results? cause1 Reagent Degradation? start->cause1 Yes cause2 Inaccurate Weighing? start->cause2 Yes cause3 Wet Solvents? start->cause3 Yes sol1 Store in Desiccator, Handle in Dry Env. cause1->sol1 sol2 Use 'Weigh by Difference' Technique cause2->sol2 sol3 Use Freshly Dried Solvents cause3->sol3

Caption: Troubleshooting decision tree for inconsistent experimental outcomes.

References

preventing over-chlorination in chloromethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chloromethylpyridines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for chloromethylpyridine synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experimental work. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing chloromethylpyridines, and what are their main drawbacks?

There are two predominant routes for the synthesis of chloromethylpyridines:

  • Direct Radical Chlorination of Methylpyridines (Picolines): This method involves the direct reaction of a methylpyridine isomer with a chlorinating agent, often initiated by UV light or a chemical radical initiator. While seemingly straightforward, this approach is frequently plagued by a lack of selectivity, leading to the formation of di- and trichlorinated byproducts.[1][2] Controlling the reaction to favor mono-chlorination can be challenging, and the resulting product mixtures are often difficult to separate.[1][2]

  • Synthesis via Pyridine N-Oxides: This route involves the initial oxidation of the starting methylpyridine to its corresponding N-oxide.[3] This intermediate is then reacted with a chlorinating agent, such as phosphoryl chloride, thionyl chloride, or diphosgene/triphosgene, to yield the desired chloromethylpyridine.[4][5] This method generally offers higher selectivity and milder reaction conditions compared to direct chlorination.[4][6]

Q2: My reaction is producing significant amounts of dichloromethylpyridine and trichloromethylpyridine. What is causing this over-chlorination?

Over-chlorination is a common issue, particularly in the direct radical chlorination of methylpyridines. The primary cause is the continued reaction of the desired mono-chlorinated product with the chlorinating agent. As the methyl group becomes chlorinated, the basicity of the pyridine nitrogen decreases, making the starting material more likely to be protonated and deactivated.[7][8] This can lead to the preferential further chlorination of the already chlorinated product.

Strong chlorinating agents like thionyl chloride (SOCl₂) are particularly known to cause over-chlorination, especially when used in excess or at elevated temperatures.[9][10][11]

Q3: How can I minimize the formation of over-chlorinated byproducts?

Several strategies can be employed to enhance the selectivity for mono-chlorination:

  • Careful Control of Stoichiometry: Use a stoichiometric or slightly sub-stoichiometric amount of the chlorinating agent relative to the methylpyridine. This limits the availability of the chlorinating agent for subsequent reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like GC-MS or ¹H-NMR to stop the reaction once the desired level of conversion to the mono-chloro product is achieved, before significant over-chlorination occurs.[9][10]

  • Use of Milder Chlorinating Agents: Consider using alternative, milder chlorinating agents. For instance, the adduct of cyanuric chloride and DMF has been shown to be a more selective reagent compared to thionyl chloride, reducing the likelihood of over-chlorination.[9][10][12]

  • N-Oxide Route: Employing the pyridine N-oxide route is an effective strategy to achieve high selectivity for mono-chlorination.[4][5][6]

  • pH Control: In radical chlorination, maintaining the pH of the reaction mixture between 0.5 and 3 can help prevent the formation of unreactive hydrochloride salts of the starting material and suppress the ionization of chlorine, which would inhibit radical formation.[7][8][13]

Troubleshooting Guide: Over-Chlorination Issues

Symptom Potential Cause(s) Recommended Solution(s)
High levels of di- and tri-chlorinated products detected by GC-MS. 1. Excess of chlorinating agent. 2. Reaction time is too long. 3. Reaction temperature is too high. 4. Use of a highly reactive chlorinating agent (e.g., SOCl₂).1. Reduce the molar equivalents of the chlorinating agent. 2. Perform a time-course study to determine the optimal reaction time. 3. Lower the reaction temperature. 4. Switch to a milder chlorinating agent like cyanuric chloride/DMF.[9][10][12]
Reaction stalls or proceeds very slowly, but still produces over-chlorinated products. Formation of inactive hydrochloride salts of the starting methylpyridine.[7][8]In radical chlorination, add a basic solution to neutralize the generated HCl and maintain the pH between 0.5 and 3.[7][8][13]
Product mixture is difficult to purify. The boiling points of mono-, di-, and tri-chlorinated products are often close, making distillation challenging.1. Optimize the reaction to maximize the yield of the desired mono-chloro product and minimize byproducts. 2. Consider chromatographic purification methods if distillation is ineffective.

Experimental Protocols

Protocol 1: Selective Mono-chlorination via the Pyridine N-Oxide Route

This protocol describes the synthesis of 2-chloromethylpyridine from 2-picoline N-oxide with high selectivity.[4][6]

Step 1: Synthesis of 2-Picoline N-Oxide

  • Oxidize 2-picoline using an appropriate oxidizing agent such as hydrogen peroxide in acetic acid or with m-chloroperoxybenzoic acid (m-CPBA).[3]

Step 2: Chlorination of 2-Picoline N-Oxide

  • To a solution of 2-picoline N-oxide in a suitable solvent (e.g., CH₂Cl₂), add triethylamine (2.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (2.0 mmol) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

This method has been reported to achieve 90% conversion with 98% selectivity for 2-chloromethylpyridine.[4][6]

Protocol 2: Controlled Radical Chlorination with pH Management

This protocol is adapted from methods designed to control the side-chain chlorination of 2-chloro-methylpyridine by neutralizing the generated HCl.[7][8][13]

  • Charge the reactor with 2-chloro-methylpyridine.

  • If desired, add a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8][14]

  • Heat the reaction mixture to the desired temperature (typically 60-90 °C).[7]

  • Begin bubbling chlorine gas into the reaction mixture.

  • Simultaneously, continuously or intermittently add a basic aqueous solution (e.g., NaOH or Na₂CO₃) to maintain the pH of the reaction liquid between 0.8 and 2.5.[7][8]

  • Monitor the reaction progress by GC-MS, analyzing for the desired mono-chlorinated product and any over-chlorinated byproducts.

  • Once the desired conversion is reached, stop the flow of chlorine gas and the addition of the basic solution.

  • Cool the reaction mixture and proceed with standard workup procedures, which may include phase separation, extraction, and purification.

Visualizing Reaction Pathways

Diagram 1: General Pathways in Chloromethylpyridine Synthesis

G cluster_0 Direct Radical Chlorination cluster_1 N-Oxide Route A Methylpyridine B Monochloromethylpyridine (Desired Product) A->B Cl₂ / Initiator C Dichloromethylpyridine (Byproduct) B->C Cl₂ / Initiator D Trichloromethylpyridine (Byproduct) C->D Cl₂ / Initiator E Methylpyridine F Methylpyridine N-Oxide E->F Oxidizing Agent G Monochloromethylpyridine (High Selectivity) F->G Chlorinating Agent (e.g., POCl₃)

Caption: Comparison of direct chlorination and N-oxide synthesis routes.

Diagram 2: Logic for Troubleshooting Over-chlorination

G Start Over-chlorination Observed? CheckStoich Check Stoichiometry of Chlorinating Agent Start->CheckStoich Yes ControlpH Implement pH Control (Radical Reactions) Start->ControlpH If Radical Chlorination ReduceTimeTemp Reduce Reaction Time / Temperature CheckStoich->ReduceTimeTemp ChangeReagent Use Milder Chlorinating Agent (e.g., Cyanuric Chloride) ReduceTimeTemp->ChangeReagent ConsiderNOxide Switch to N-Oxide Route ChangeReagent->ConsiderNOxide Success Mono-chlorination Optimized ConsiderNOxide->Success ControlpH->CheckStoich

Caption: Decision tree for mitigating over-chlorination.

References

Technical Support Center: Monitoring Reactions of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 3-Bromo-4-(chloromethyl)pyridine Hydrochloride. This guide is designed for researchers, chemists, and process development scientists who utilize this reactive intermediate in pharmaceutical and chemical synthesis. Given its dual reactivity (a brominated pyridine ring and a benzylic chloride), precise reaction monitoring is critical to ensure desired product formation, minimize impurity generation, and achieve reproducible outcomes.

This document moves beyond simple protocols to provide in-depth, field-tested insights in a question-and-answer format. We will explore the causality behind analytical choices and provide robust troubleshooting strategies to overcome common challenges encountered in the laboratory.

Core Challenge: The Reactivity of 3-Bromo-4-(chloromethyl)pyridine HCl

Before diving into specific techniques, it's crucial to understand the molecule's inherent properties. 3-Bromo-4-(chloromethyl)pyridine is a bifunctional electrophile. The chloromethyl group is highly susceptible to nucleophilic substitution, while the bromo-substituted pyridine ring can participate in various cross-coupling reactions. Its hydrochloride salt form enhances solubility in polar solvents but can influence the pH of unbuffered analytical mobile phases. These characteristics dictate the analytical strategy and potential pitfalls.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for quantitative analysis of these reactions, allowing for the simultaneous monitoring of starting materials, intermediates, products, and impurities.

Frequently Asked Questions (HPLC)

Q1: Why is Reversed-Phase HPLC the recommended starting point for this analysis?

Reversed-phase (RP) HPLC is ideal because it separates compounds based on hydrophobicity. In a typical reaction, the starting material, 3-Bromo-4-(chloromethyl)pyridine, will have a distinct polarity compared to its reaction product (e.g., after substitution of the chloride or a cross-coupling reaction at the bromide). This difference in polarity is the basis for separation on a C18 or C8 column. Furthermore, RP-HPLC methods use aqueous-organic mobile phases in which the hydrochloride salt is soluble.

Q2: What is a robust starting method for monitoring a typical nucleophilic substitution reaction?

A reliable starting point is crucial for rapid method development. The following table outlines a general-purpose gradient method that can be optimized for specific applications.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µmA C18 phase provides excellent hydrophobic retention for aromatic compounds. A modern, end-capped column is critical to minimize peak tailing from silanol interactions.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterThe acidic modifier protonates the pyridine nitrogen, ensuring a consistent charge state and preventing interaction with residual silanols.[1] It also provides protons for positive-mode mass spectrometry if using LC-MS.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency.
Gradient 5-95% B over 10-15 minutesA broad gradient is essential during initial runs to elute all components, from polar starting materials to potentially non-polar products or impurities.
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm ID column)Standard flow rate to ensure good efficiency without generating excessive backpressure.
Column Temp. 30-40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.[2]
Detection (UV) 254 nm or 270 nmThe pyridine ring has strong absorbance in this region. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.

Q3: How should I prepare my reaction quench sample for HPLC analysis?

Proper sample preparation is non-negotiable for accurate and reproducible results.

  • Quench the Reaction: Immediately stop the reaction by cooling and/or adding a quenching agent.

  • Dilute: Take a small, known volume (e.g., 50 µL) of the reaction mixture. Dilute it in a solvent that is miscible with the reaction solvent and the HPLC mobile phase. A good starting point is a 50:50 mixture of water and acetonitrile. Crucially, the final sample solvent should be weaker than the initial mobile phase to prevent peak distortion. [2]

  • Filter: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter that could clog the column or instrument.[3]

  • Analyze: Inject the filtered sample into the HPLC.

HPLC Troubleshooting Guide

Q: My peak for 3-Bromo-4-(chloromethyl)pyridine is tailing significantly. What's happening and how do I fix it?

  • Causality: Peak tailing for basic compounds like pyridines is a classic sign of secondary interactions with acidic residual silanols on the silica backbone of the HPLC column.[2] The protonated pyridine nitrogen can interact electrostatically with ionized silanols, causing a portion of the analyte molecules to lag behind, smearing the peak.

  • Solutions:

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and are "end-capped" to block most residual silanols. This is the most effective solution.

    • Lower Mobile Phase pH: Ensure your mobile phase contains an acid like formic acid or TFA (0.05-0.1%). At a low pH (2-3), silanols are protonated and less likely to interact with the analyte.

    • Add a Competing Base (Use with Caution): In the past, a small amount of triethylamine (TEA) was added to the mobile phase to act as a sacrificial base that binds to the silanols. However, TEA can suppress ionization in MS detectors and is often unnecessary with modern columns.[1]

Q: My retention times are shifting between injections. Why?

  • Causality: Retention time stability is a direct reflection of a consistent analytical system. Drifting retention is typically caused by changes in the mobile phase composition, flow rate, or column temperature.[2]

  • Solutions:

    • Mobile Phase Preparation: Ensure mobile phases are prepared fresh and accurately. For reversed-phase, even a 1% change in organic solvent composition can significantly alter retention times.[2] Always sparge or sonicate mobile phases to remove dissolved gases.[2]

    • Column Equilibration: Before injecting, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline pressure is a good indicator. For gradient methods, this may require flushing for 10-20 column volumes.

    • Temperature Control: Use a column oven. Fluctuations in ambient lab temperature will change the mobile phase viscosity and interaction kinetics, causing drift.[2]

Section 2: Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile compounds. While 3-Bromo-4-(chloromethyl)pyridine HCl itself is not sufficiently volatile for GC, this technique becomes invaluable for specific scenarios.

Frequently Asked Questions (GC/GC-MS)

Q1: When should I consider using GC instead of HPLC?

GC/GC-MS is the preferred method when:

  • Analyzing for Volatile Impurities: To check for volatile starting materials or byproducts from previous synthetic steps.

  • Post-Derivatization Analysis: If the product of the reaction is volatile or can be made volatile through a simple derivatization step.

  • Confirming Impurity Identity: The mass fragmentation patterns provided by GC-MS are excellent for identifying unknown impurities, such as over-chlorinated side products.[4][5]

Q2: What are the key sample preparation steps for GC analysis?

The primary goal is to ensure the analyte is neutral, soluble in a volatile organic solvent, and thermally stable.

  • Neutralization: If your sample is the hydrochloride salt, it must be neutralized (e.g., with a mild aqueous base like sodium bicarbonate) and extracted into a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying: The organic extract must be thoroughly dried, typically with anhydrous sodium sulfate or magnesium sulfate, as water can damage many GC columns.

  • Dilution: Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) in the solvent of choice.

GC Troubleshooting Guide

Q: I'm seeing "ghost peaks" in my chromatogram—peaks that appear in blank runs after a sample injection. What causes this?

  • Causality: Ghost peaks are typically the result of carryover from a previous injection or contamination in the system.[6] This can happen if the analyte is not fully eluted from the column or if there is contamination in the injection port.

  • Solutions:

    • Increase Final Oven Temperature/Time: After your analyte of interest has eluted, add a high-temperature "bake-out" step to the end of your oven program (e.g., hold at a high temperature for 5-10 minutes) to flush out any strongly retained compounds.

    • Clean the Injection Port: The glass liner in the injection port can become contaminated with non-volatile residue. Regular replacement or cleaning of the liner is essential for good practice.[7]

    • Check for Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing siloxanes that appear as peaks. Use high-quality, low-bleed septa and replace them regularly.[8]

Q: My peaks are broad or splitting. How can I improve the peak shape?

  • Causality: Poor peak shape in GC can be caused by several factors, including improper injection technique, column overload, or activity in the system.[6][7]

  • Solutions:

    • Optimize Injection: Ensure a fast, clean injection. An autosampler is highly recommended for reproducibility. If injecting manually, use a smooth, rapid plunger depression. A slow injection can cause the sample to vaporize inefficiently, leading to broad peaks.[7]

    • Check for Column Overload: If the peak is fronting (a sharp rise with a sloping tail), you may be injecting too much sample.[7] Try diluting your sample by a factor of 10 and reinjecting.

    • Condition the Column: New columns, or columns that have been sitting idle, may need to be conditioned by heating them under carrier gas flow (without injection) to remove contaminants and ensure an inert surface.[9]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can be a powerful tool for real-time reaction monitoring.[10]

Frequently Asked Questions (NMR)

Q1: How can ¹H NMR be used to monitor reaction progress?

¹H NMR is an excellent quantitative tool for reaction monitoring because the signal intensity is directly proportional to the number of protons. By integrating characteristic, well-resolved peaks for the starting material and product, you can determine their relative concentrations over time.

  • Starting Material (3-Bromo-4-(chloromethyl)pyridine): Look for the singlet corresponding to the -CH₂Cl protons. This peak is typically sharp and in a clear region of the spectrum (around 4.6 ppm in CDCl₃).[4]

  • Product: Identify a new, unique peak for the product. For example, if the -CH₂Cl group has reacted to form a -CH₂-Nu group, a new signal will appear at a different chemical shift.

Q2: What is "in-situ" or real-time NMR monitoring, and when is it useful?

In-situ NMR involves running the chemical reaction directly inside an NMR tube placed in the spectrometer.[11] This allows for the continuous collection of spectra over time, providing a detailed kinetic profile of the reaction. It is particularly valuable for:

  • Detecting transient or unstable intermediates that would be missed by offline analysis.[12]

  • Understanding complex reaction mechanisms.[11]

  • Rapidly optimizing reaction conditions without the need for multiple separate experiments.

Troubleshooting & Best Practices (NMR)

Q: My NMR spectra have broad peaks, making integration difficult. How can I improve the resolution?

  • Causality: Broadened signals in NMR can result from poor shimming, the presence of paramagnetic impurities, or chemical exchange phenomena.

  • Solutions:

    • Shimming: Ensure the magnetic field homogeneity is optimized (shimming) before each experiment. Modern spectrometers have automated shimming routines that are highly effective.

    • Sample Filtration: If your reaction mixture contains solids or catalysts, these can disrupt the magnetic field. Filter the sample into the NMR tube using a small plug of glass wool in a Pasteur pipette.

    • Deuterated Solvents: Use high-quality deuterated solvents. The quality of the "lock" signal, which depends on the deuterium signal from the solvent, is critical for spectral stability and resolution.

Workflow & Troubleshooting Diagrams

General Analytical Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow cluster_setup Phase 1: Method Development cluster_monitoring Phase 2: In-Process Monitoring cluster_analysis Phase 3: Final Analysis Start Define Reaction: Reactants, Products, Solvent Dev_HPLC Develop HPLC Method (Gradient Screen) Start->Dev_HPLC Dev_GC Develop GC Method (If applicable) Start->Dev_GC Reaction Start Reaction Dev_HPLC->Reaction Quench Aliquot & Quench Sample (Timepoint T_x) Reaction->Quench Analyze Analyze via HPLC/GC Quench->Analyze Decision Reaction Complete? Analyze->Decision Decision->Quench No Workup Reaction Workup & Product Isolation Decision->Workup Yes Confirm Confirm Structure (NMR, MS) Workup->Confirm Purity Determine Purity (Quantitative HPLC) Workup->Purity HPLC_Tailing_Troubleshooting Problem Problem: Peak Tailing for Pyridine Compound Check_Column Is the column old or not end-capped? Problem->Check_Column Check_pH Is mobile phase pH > 3? Check_Column->Check_pH No Sol_Column Solution: Replace with a modern, high-purity, end-capped C18 column. Check_Column->Sol_Column Yes Check_Overload Is sample concentration high? Check_pH->Check_Overload No Sol_pH Solution: Add 0.1% Formic Acid or TFA to the mobile phase. Check_pH->Sol_pH Yes Sol_Overload Solution: Dilute the sample and re-inject. Check_Overload->Sol_Overload Yes End Problem Resolved Sol_Column->End Sol_pH->End Sol_Overload->End

References

stability of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-4-(chloromethyl)pyridine Hydrochloride (CAS No. 1418117-80-2). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this reagent in various solvents. Understanding its chemical behavior is critical for ensuring experimental reproducibility, minimizing side reactions, and preserving the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Safety data sheets indicate that the compound can be sensitive to moisture and long-term storage should be avoided as degradation can occur over time.[3][4] Storing it under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize exposure to air and moisture.[4]

Q2: I need to prepare a stock solution. Which solvents are recommended for long-term stability?

A: For maximum stability, especially if the chloromethyl group is the reactive handle for your subsequent steps, aprotic solvents are highly recommended.

  • Best Choices: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF, anhydrous), and Toluene. These solvents are non-nucleophilic and will not react with the electrophilic chloromethyl group.

  • Use with Caution: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can be used, but they must be anhydrous. Trace amounts of water in these hygroscopic solvents can lead to slow hydrolysis. Furthermore, under certain conditions (e.g., elevated temperatures), DMSO and DMF can participate in or promote side reactions. Solutions in these solvents should be used relatively quickly.

Q3: Can I use protic solvents like methanol, ethanol, or water?

A: Protic solvents are generally not recommended for preparing stock solutions intended for storage. The chloromethyl group is a reactive electrophile, behaving similarly to a benzylic halide.[5] Protic solvents like water and alcohols are nucleophiles and will react with the compound via a solvolysis (specifically, hydrolysis or alcoholysis) reaction. This will replace the chloride with a hydroxyl (-OH) or alkoxy (-OR) group, respectively, forming an undesired byproduct. If your protocol requires a protic solvent, solutions should be prepared fresh immediately before use and used promptly.

Q4: My reaction yield is low, or I see unexpected byproducts. Could my starting material have degraded in solution?

A: Yes, this is a common issue. If you have stored this compound in a nucleophilic solvent (even a polar aprotic solvent like DMSO that has absorbed water), degradation is likely. The primary degradation product would be 3-Bromo-4-(hydroxymethyl)pyridine, which will be unreactive in subsequent steps that rely on the chloromethyl handle for nucleophilic substitution. We recommend performing a quality control check on your stock solution if you suspect degradation.

Q5: How can I quickly check for degradation of the compound?

A: The most straightforward method is Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Spot your current solution alongside a freshly prepared solution of the solid material. The hydrolysis product, 3-Bromo-4-(hydroxymethyl)pyridine, is significantly more polar than the starting material. You would expect to see a new spot with a lower Rf value if degradation has occurred.

  • HPLC: An HPLC analysis will show a new peak for the more polar degradation product, typically with a shorter retention time on a reverse-phase column.[6] See the Experimental Protocols section for a general method.

Q6: Does the hydrochloride salt affect the compound's stability?

A: The hydrochloride salt form significantly improves the solid-state stability and handling of the compound compared to its free base.[7] In solution, the protonated pyridine ring increases the compound's solubility in polar solvents. However, it also makes the solution acidic. This acidic environment can influence the reaction kinetics but generally helps to stabilize the pyridine ring itself. The primary point of instability remains the highly reactive chloromethyl group.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reactivity in Nucleophilic Substitution 1. Degradation of starting material in solution (hydrolysis of the chloromethyl group).[5] 2. Use of a weak nucleophile. 3. Insufficient base to deprotonate the pyridine hydrochloride and/or the nucleophile.1. Prepare a fresh solution of 3-Bromo-4-(chloromethyl)pyridine HCl in an anhydrous aprotic solvent (e.g., THF, DCM). 2. Confirm the pKa of your nucleophile and use appropriate reaction conditions (e.g., stronger base, higher temperature). 3. Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl salt and the acid generated during the reaction.
Formation of a Polar Impurity The compound has hydrolyzed to 3-Bromo-4-(hydroxymethyl)pyridine due to moisture in the solvent or a protic solvent being used.1. Switch to a high-purity anhydrous aprotic solvent for your reaction. 2. If using a polar aprotic solvent like DMF or DMSO, use a freshly opened bottle or a properly dried solvent. 3. Prepare solutions immediately before use.
Inconsistent Results Between Batches 1. The age and storage conditions of the solid starting material may vary.[3] 2. Inconsistent solution preparation and storage times.1. Always use a fresh bottle of the reagent if possible, or qualify an older batch with an analytical check (e.g., NMR, HPLC) before use. 2. Standardize your protocol: always prepare solutions fresh in an appropriate anhydrous solvent.
Poor Solubility in Aprotic Solvents The hydrochloride salt form is less soluble in non-polar organic solvents.[8]1. Try gentle warming or sonication to aid dissolution. 2. Use a more polar aprotic solvent like acetonitrile (ACN) or anhydrous DMF. 3. If the reaction conditions permit, you can perform a liquid-liquid extraction to generate the free base, which has better solubility in organic solvents, but be aware the free base may be less stable.[8]
Data Presentation
Table 1: Summary of Solvent Compatibility and Stability
SolventSolvent TypeStability RatingComments
Water, Aqueous Buffers Protic, NucleophilicUnstable Rapid hydrolysis occurs, converting the chloromethyl group to a hydroxymethyl group. Avoid for storage.
Methanol, Ethanol Protic, NucleophilicUnstable Rapid solvolysis occurs. Solutions must be prepared fresh and used immediately.
Dimethyl Sulfoxide (DMSO) Polar AproticLimited Stability Prone to absorbing moisture, leading to slow hydrolysis. Use only anhydrous grade and prepare solutions fresh.
Dimethylformamide (DMF) Polar AproticLimited Stability Similar to DMSO, moisture contamination is a concern. Can be nucleophilic at higher temperatures. Use anhydrous grade.
Acetonitrile (ACN) Polar AproticGood Stability Less nucleophilic than DMSO/DMF. A good choice for many reactions. Ensure anhydrous grade is used.
Tetrahydrofuran (THF) AproticExcellent Stability A preferred solvent for maintaining compound integrity. Use anhydrous grade, as THF can contain water.
Dichloromethane (DCM) AproticExcellent Stability A preferred solvent. Non-nucleophilic and readily dissolves the compound upon addition of a base.
Toluene Non-polar AproticExcellent Stability Chemically compatible, but solubility of the HCl salt may be limited.
Visualizations & Workflows
Degradation Pathway

The primary degradation mechanism in the presence of nucleophiles is an SN2 reaction at the benzylic-like carbon of the chloromethyl group.

G cluster_products Products start 3-Bromo-4-(chloromethyl)pyridine product Degradation Product (3-Bromo-4-(substituted-methyl)pyridine) start->product SN2 Attack nucleophile Nucleophile (Nu-H) e.g., H₂O, ROH hcl HCl

Caption: Primary degradation pathway via nucleophilic substitution.

Solvent Selection Workflow

Use this decision tree to select the appropriate solvent for your experiment.

G q1 What is the intended use? storage Long-Term Storage (> 8 hours) q1->storage Storage reaction Chemical Reaction q1->reaction Reaction analysis NMR / LC-MS q1->analysis Analysis storage_sol Use Anhydrous Aprotic Solvent: - Dichloromethane (DCM) - Tetrahydrofuran (THF) - Toluene storage->storage_sol q2 Is the solvent nucleophilic? reaction->q2 ana_sol Use Deuterated Aprotic Solvent: - CDCl₃ - THF-d₈ - DMSO-d₆ (use immediately) analysis->ana_sol reac_yes Yes (e.g., Amines) q2->reac_yes Yes reac_no No (Solvent only) q2->reac_no No reac_sol_ok Proceed with caution. Compound will be consumed. reac_yes->reac_sol_ok reac_sol_best Use Anhydrous Aprotic Solvent: - THF, ACN, DMF, Toluene reac_no->reac_sol_best

Caption: Decision tree for selecting an appropriate solvent.

Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Reaction

This protocol minimizes the risk of degradation.

  • Preparation: Dry your reaction glassware in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent: Use a high-purity, anhydrous aprotic solvent (e.g., THF, DCM, or ACN) from a sealed bottle or a solvent purification system.

  • Procedure: a. Weigh the required amount of this compound in a dry vial. b. Under an inert atmosphere, add the anhydrous solvent to the vial via a syringe. c. If the reaction involves a nucleophile and requires a base, add the base (e.g., triethylamine) to the solution to liberate the free base of the pyridine, which may improve solubility. d. Use the solution immediately in your experiment. Do not store this solution.

Protocol 2: General HPLC Method for Stability Assessment

This protocol provides a framework for conducting a forced degradation study to assess stability in a specific solvent.[9]

  • Sample Preparation: a. Prepare a ~1 mg/mL solution of this compound in the solvent to be tested (e.g., Methanol:Water 50:50).[10] b. Prepare a control sample in a stable solvent like acetonitrile. c. Take an initial sample (T=0) for immediate analysis. d. Store the test solution under the desired stress condition (e.g., 40 °C). e. Collect samples at various time points (e.g., 1, 4, 8, 24 hours).

  • HPLC Conditions (Example):

    • System: HPLC with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: a. Integrate the peak area of the parent compound and any new peaks that appear over time. b. The appearance of an earlier-eluting peak is indicative of the formation of the more polar hydrolysis/solvolysis product. c. Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis and Comparative Guide for Researchers

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1] This guide offers a detailed exploration of the ¹H and ¹³C NMR characteristics of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride, a substituted pyridine derivative of interest in synthetic chemistry.

The Influence of Protonation on the NMR Spectra of Pyridines

The formation of a pyridinium hydrochloride salt from a pyridine derivative significantly alters the electronic environment of the aromatic ring. The protonation of the nitrogen atom imparts a formal positive charge, which is delocalized to some extent across the ring. This increased positive charge density leads to a general deshielding of all ring protons and carbons, resulting in a downfield shift of their respective NMR signals compared to the free base.[2] The magnitude of this shift is a valuable diagnostic tool for confirming salt formation.

Predicted ¹H and ¹³C NMR Spectra of this compound

Based on the known effects of substituents and protonation on the pyridine ring, we can predict the key features of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure:

Figure 1. Structure of this compound.

¹H NMR Predictions:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C2, C5, and C6 positions.

  • H2 and H6: These protons, being ortho to the positively charged nitrogen, will be the most deshielded.[1][3] H6 is expected to be a doublet, coupled to H5. H2 will appear as a singlet due to the adjacent bromine atom at C3. Both are anticipated to resonate in the δ 8.5-9.0 ppm range.

  • H5: This proton, meta to the nitrogen, will be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H6. Its chemical shift is predicted to be in the δ 7.5-8.0 ppm region.[1]

  • CH₂Cl: The methylene protons of the chloromethyl group will appear as a singlet, significantly downfield due to the electronegativity of the chlorine atom and the proximity to the aromatic ring. A chemical shift in the range of δ 4.5-5.0 ppm is expected.

¹³C NMR Predictions:

The ¹³C NMR spectrum will provide information about the carbon framework.

  • Aromatic Carbons: The carbons of the pyridine ring will be deshielded due to the electron-withdrawing nature of the nitrogen and the bromine atom. The carbon bearing the bromine (C3) will likely be the most upfield of the substituted carbons.

  • CH₂Cl Carbon: The methylene carbon will resonate in the aliphatic region, typically around δ 40-50 ppm.

Comparative Analysis with Related Compounds

To provide a practical context for our predictions, we will compare the expected NMR characteristics of this compound with the experimental data of its structural isomers and a key precursor.

CompoundH2H3H4H5H6CH₂Reference
3-Bromo-4-(chloromethyl)pyridine HCl (Predicted) ~8.7 (s)--~7.8 (d)~8.6 (d)~4.8 (s)-
4-(Chloromethyl)pyridine HCl 8.83 (d)7.91 (d)-7.91 (d)8.83 (d)4.90 (s)[4]
3-Bromo-4-methylpyridine 8.43 (s)--7.23 (d)8.43 (d)2.42 (s)[5]
2-(Chloromethyl)pyridine HCl ~8.6 (d)~7.8 (t)~8.3 (t)~7.7 (d)-~4.9 (s)[6]
3-(Chloromethyl)pyridine HCl ~8.7 (s)-~8.5 (d)~7.9 (dd)~8.6 (d)~4.8 (s)[7]

Table 1. Comparison of ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.

Analysis of Comparative Data:

  • Effect of Bromine: Comparing the predicted spectrum of the title compound with the experimental data for 4-(Chloromethyl)pyridine Hydrochloride[4], the introduction of the bromine atom at the 3-position is expected to cause a slight upfield shift of the H5 proton and will result in the H2 proton appearing as a singlet instead of a doublet.

  • Effect of Chloromethyl Group vs. Methyl Group: A comparison with 3-Bromo-4-methylpyridine[5] highlights the significant downfield shift of the methylene protons in the chloromethyl group (~4.8 ppm) versus the methyl group (2.42 ppm) due to the electronegativity of the chlorine atom.

  • Isomeric Comparison: The predicted chemical shifts and coupling patterns for this compound are distinct from its isomers, 2-(Chloromethyl)pyridine Hydrochloride[6] and 3-(Chloromethyl)pyridine Hydrochloride[7]. The number of signals, their multiplicities, and their chemical shifts in the aromatic region provide a clear fingerprint for each isomer.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for compounds like this compound, the following experimental protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh ~5-10 mg of the hydrochloride salt b Dissolve in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) a->b c Transfer the solution to a 5 mm NMR tube b->c d Insert the sample into the NMR spectrometer c->d Sample ready for analysis e Lock and shim the instrument d->e f Acquire ¹H NMR spectrum e->f g Acquire ¹³C NMR spectrum f->g

Figure 2. A generalized workflow for preparing and analyzing a pyridinium salt sample by NMR.

1. Sample Preparation:

  • Solvent Selection: Due to the ionic nature of the hydrochloride salt, polar deuterated solvents are required. Deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices.[8] D₂O has the advantage of not having residual proton signals that can obscure the spectrum, but the N-H proton will exchange with deuterium and become invisible. In DMSO-d₆, the N-H proton signal will be observable.
  • Concentration: A concentration of approximately 5-10 mg in 0.6 mL of solvent is typically sufficient for modern NMR spectrometers.

2. Instrument Parameters:

  • ¹H NMR: A standard single-pulse experiment is usually adequate. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay may be necessary.[1] Proton-decoupled experiments are standard to simplify the spectrum to a series of singlets for each unique carbon.

Conclusion

The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a clear-cut process when guided by the fundamental principles of chemical shifts and coupling constants in substituted pyridinium systems. By predicting the spectral features and comparing them with those of structurally related compounds, researchers can confidently verify the identity and purity of their synthesized material. The distinct patterns arising from the substitution on the pyridine ring serve as a unique fingerprint, allowing for unambiguous differentiation from its isomers. This guide provides the necessary framework for both the prediction of NMR spectra for novel pyridine derivatives and the rigorous interpretation of experimental data.

References

A Comparative Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride and Other Pyridine Derivatives for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Pyridine derivatives, in particular, are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth technical comparison of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride with other relevant pyridine derivatives, offering experimental data and field-proven insights to inform your synthetic strategies.

Introduction to Halogenated Pyridine Building Blocks

Halogenated pyridines are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond, which allows for a diverse range of transformations. The presence of both a halogen on the pyridine ring and a halomethyl group, as in this compound, offers two distinct points for functionalization. The pyridine nitrogen also plays a crucial role, influencing the reactivity of the entire molecule.[4][5]

This guide will focus on two key reaction types where these building blocks are frequently employed:

  • N-alkylation: The chloromethyl group serves as an electrophile for the alkylation of amines and other nucleophiles.

  • Palladium-Catalyzed Cross-Coupling: The bromo-substituent on the pyridine ring is a handle for the formation of carbon-carbon and carbon-heteroatom bonds.

We will compare the performance of this compound with its isomers and analogues bearing different halogen substituents to provide a clear understanding of their relative reactivity and utility.

Comparative Reactivity in N-Alkylation Reactions

The chloromethyl group of this compound is a reactive electrophile, readily participating in nucleophilic substitution reactions. The efficiency of N-alkylation is influenced by the nature of the nucleophile, the reaction conditions, and, importantly, the structure of the pyridine derivative itself.

The Influence of Isomeric Position

The relative positions of the bromo and chloromethyl groups on the pyridine ring can impact the reactivity of the chloromethyl group. While direct kinetic studies comparing isomers of 3-Bromo-4-(chloromethyl)pyridine are not extensively available in the literature, we can infer expected reactivity trends based on electronic effects. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen influences the electrophilicity of the benzylic carbon in the chloromethyl group.

The Impact of the Halogen in the Methyl Group: Chloro vs. Bromo

A direct comparison of the leaving group ability of chloride versus bromide in the methyl group is crucial for predicting reactivity in SN2 reactions. Bromide is generally a better leaving group than chloride due to its lower bond strength with carbon and greater polarizability.[6][7] This translates to faster reaction rates for bromomethylpyridines compared to their chloromethyl counterparts under identical conditions.

Table 1: Qualitative Comparison of Leaving Group Ability in N-Alkylation

Pyridine DerivativeLeaving GroupExpected Relative Reactivity
3-Bromo-4-(chloromethyl)pyridineChlorideGood
3-Bromo-4-(bromomethyl)pyridineBromideExcellent

This difference in reactivity can be leveraged by chemists. While a bromomethyl derivative might be preferred for rapid reactions or with less reactive nucleophiles, a chloromethyl derivative offers greater stability and may be more suitable for multi-step syntheses where the halomethyl group needs to remain intact through various transformations.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals.

The Role of the Halogen on the Pyridine Ring: Bromo vs. Chloro

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[2] This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Cl bond being the strongest and thus the most difficult to oxidatively add to the palladium catalyst.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling of Halopyridines

Halopyridine SubstrateCoupling PartnerCatalyst SystemSolventBaseYield (%)
3-BromopyridinePhenylboronic acidPd(OAc)₂/PPh₃95% EtOHNa₂CO₃High
3-ChloropyridinePhenylboronic acidPd(OAc)₂/PPh₃95% EtOHNa₂CO₃Lower
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄1,4-DioxaneK₂CO₃71 (mono-arylated)[8]

Note: The data for 3-bromopyridine and 3-chloropyridine is a qualitative representation of the expected trend. The yield for 2,4-dichloropyrimidine is provided as a specific example of a related heterocyclic system.

The higher reactivity of the C-Br bond compared to the C-Cl bond means that Suzuki coupling reactions with this compound will typically proceed under milder conditions and with higher yields than with the analogous 3-chloro derivative. This makes the bromo-substituted compound a more versatile and efficient substrate for many cross-coupling applications.

Experimental Protocols

To provide a practical context for the discussed comparisons, the following are representative experimental protocols for N-alkylation and Suzuki-Miyaura coupling reactions. These protocols are based on established methods and can be adapted for this compound and its derivatives.[9]

General Protocol for N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine using a halomethylpyridine derivative.

dot

N_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Secondary Amine (1.0 eq) mix Mix reactants amine->mix base Base (e.g., K₂CO₃, 2.0 eq) base->mix solvent Anhydrous Solvent (e.g., DMF) solvent->mix add_alkyl_halide Add 3-Bromo-4-(chloromethyl)pyridine HCl (1.1 eq) mix->add_alkyl_halide stir Stir at RT to 60°C add_alkyl_halide->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify product N-alkylated Product purify->product

Caption: Workflow for a typical N-alkylation reaction.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Slowly add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid.

dot

Suzuki_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification halopyridine 3-Bromo-4-(chloromethyl)pyridine HCl (1.0 eq) mix Combine reactants halopyridine->mix boronic_acid Arylboronic Acid (1.2 eq) boronic_acid->mix catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) catalyst->mix base Base (e.g., Na₂CO₃, 2.0 eq) base->mix solvent Solvent (e.g., Toluene/EtOH/H₂O) solvent->mix heat Heat under inert atmosphere mix->heat cool Cool to RT heat->cool extract Aqueous work-up and extraction cool->extract purify Purify by chromatography extract->purify product Coupled Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and sodium carbonate.

  • Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired cross-coupled product.

Mechanistic Considerations

Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization.

N-Alkylation

The N-alkylation of amines with 3-Bromo-4-(chloromethyl)pyridine proceeds via a standard SN2 mechanism. The amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. The rate of this reaction is dependent on the nucleophilicity of the amine, the steric hindrance around the reaction center, and the leaving group ability of the halide.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the 3-bromopyridine derivative to form a palladium(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

The rate-determining step is often the oxidative addition, which is why the C-Br bond reacts more readily than the C-Cl bond.

Conclusion and Recommendations

This compound is a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. Its dual reactivity allows for sequential or orthogonal functionalization at two distinct positions.

Key Takeaways:

  • For N-alkylation: The chloromethyl group is a reliable electrophile. For faster reactions or with weaker nucleophiles, the corresponding bromomethyl derivative, if available, would be more reactive.

  • For Cross-Coupling: The bromo substituent at the 3-position is ideal for palladium-catalyzed reactions, offering a significant reactivity advantage over chloro-substituted analogues.

The choice between this compound and other pyridine derivatives will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, the stability of the intermediates, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to make an informed decision, enabling more efficient and successful drug discovery and development endeavors.

References

A Senior Application Scientist’s Guide to Alternative Reagents for 3-Bromo-4-(chloromethyl)pyridine Hydrochloride: Strategies for Enhanced Reactivity, Selectivity, and Process Safety

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in medicinal chemistry and materials science, 3-Bromo-4-(chloromethyl)pyridine hydrochloride presents itself as a valuable bifunctional building block. Its structure offers two distinct and powerful reaction handles: a chloromethyl group at the 4-position, primed for nucleophilic substitution (SN2) reactions, and a bromine atom at the 3-position, an ideal participant in a wide array of transition-metal-catalyzed cross-coupling reactions.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling.

However, the very duality that makes this reagent so useful can also be its primary challenge. Achieving selective functionalization at one site without affecting the other requires careful control of reaction conditions. Furthermore, the inherent reactivity of the benzylic-type chloride can lead to stability issues, while the pyridine nitrogen itself can complicate metal-catalyzed processes through catalyst coordination, potentially leading to inhibition and lower yields.[2][3]

This guide provides an in-depth comparison of strategic alternatives to 3-Bromo-4-(chloromethyl)pyridine, moving beyond a simple one-to-one replacement. We will explore three core strategies: modulating the electrophilicity of the C4-methyl group, tuning the reactivity of the C3-position for cross-coupling, and employing isomeric scaffolds to unlock novel reactivity patterns. The insights and data presented herein are designed to empower researchers to make more informed decisions, leading to more efficient, selective, and robust synthetic routes.

Strategy 1: Modulating the C4-Methyl Electrophile via In Situ Activation

The most direct and often most effective alternative strategy involves replacing the pre-installed, highly reactive chloromethyl group with its more stable and less hazardous precursor: a hydroxymethyl group. The reagent 3-Bromo-4-(hydroxymethyl)pyridine serves as a stable, crystalline solid that can be activated in situ to generate a far more reactive species for nucleophilic substitution.

This two-step, one-pot approach provides superior control over the reaction. The alcohol is first converted to a sulfonate ester, such as a mesylate or tosylate, creating an excellent leaving group. This activation step is typically rapid and clean, and the subsequent displacement by a nucleophile can often proceed under milder conditions and with higher efficiency than with the corresponding chloride.[4]

Data Presentation: Comparison of C4-Position Leaving Groups
Leaving GroupActivating ReagentTypical ConditionsRelative ReactivityKey Advantages
Chloride (Cl) N/A (Pre-formed)Base (e.g., K₂CO₃), 60-100 °CBaselineCommercially available, one-step reaction.
Mesylate (OMs) Methanesulfonyl chloride (MsCl)Et₃N or Pyridine, CH₂Cl₂, 0 °C to RT~10²-10³ x faster than ClMilder substitution conditions, higher yields, precursor alcohol is more stable.[4]
Tosylate (OTs) p-Toluenesulfonyl chloride (TsCl)Et₃N or Pyridine, CH₂Cl₂, 0 °C to RTSimilar to MesylateOften forms a more crystalline intermediate, aiding in purification if isolated.
Triflate (OTf) Triflic anhydride (Tf₂O)Pyridine, CH₂Cl₂, -78 to 0 °C~10⁴-10⁵ x faster than ClExtremely high reactivity for unreactive nucleophiles, but may be too reactive for some substrates.[5]

Mandatory Visualization: In Situ Activation Workflow

cluster_0 Step 1: Activation cluster_1 Step 2: Substitution Alcohol 3-Bromo-4-(hydroxymethyl)pyridine Mesylate 3-Bromo-4-((methylsulfonyl)oxy)methyl)pyridine Reagent + MsCl, Et3N CH2Cl2, 0 °C Alcohol->Reagent Nucleophile + Nucleophile (Nu-H) Base (e.g., K2CO3) Mesylate->Nucleophile Reagent->Mesylate Product Final Product (e.g., Ether, Amine) Nucleophile->Product

Caption: Workflow for nucleophilic substitution via in situ activation.

Experimental Protocol 1: Two-Step Nucleophilic Substitution via Mesylation

This protocol describes the synthesis of 3-Bromo-4-((morpholinomethyl)pyridine) from 3-Bromo-4-(hydroxymethyl)pyridine.

Materials:

  • 3-Bromo-4-(hydroxymethyl)pyridine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

Part A: Mesylation (Activation)

  • Dissolve 3-Bromo-4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.

  • The resulting solution containing the crude mesylate is typically used directly in the next step without purification.

Part B: Nucleophilic Substitution

  • To the crude mesylate solution from Part A, add acetonitrile, morpholine (1.5 eq), and potassium carbonate (2.0 eq).

  • Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the solid salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.[6]

Strategy 2: Tuning the C3-Handle for Cross-Coupling Reactions

For applications centered on modifying the pyridine ring, the reactivity of the C3-position is paramount. While bromine is a versatile handle for Suzuki-Miyaura, Heck, and other cross-coupling reactions, alternatives can offer significant advantages in terms of reaction kinetics and catalyst efficiency.

  • 3-Iodo-4-(chloromethyl)pyridine: The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a faster rate of oxidative addition to the palladium(0) catalyst. This increased reactivity is beneficial when using less reactive boronic acids or when striving for lower reaction temperatures.

  • 4-(Chloromethyl)pyridin-3-yl Trifluoromethanesulfonate (Triflate): Triflates are among the most reactive leaving groups for cross-coupling reactions. Their use can dramatically accelerate the reaction, allowing for lower catalyst loadings and tolerance of a broader range of functional groups. They are typically synthesized from the corresponding 4-(chloromethyl)pyridin-3(2H)-one.

Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
C3-Leaving GroupTypical Catalyst SystemRelative ReactivityTypical Yield (%)Key Advantages
Bromo (Br) Pd(dppf)Cl₂ or Pd(PPh₃)₄, Na₂CO₃ or K₃PO₄Baseline75-95%Widely available, robust, vast literature precedent.[2][7]
Iodo (I) Pd(dppf)Cl₂ or Pd(PPh₃)₄, Na₂CO₃ or K₃PO₄~10² x faster than Br80-98%Higher reactivity allows for milder conditions and use with challenging substrates.
Triflate (OTf) Pd(OAc)₂/SPhos or Pd(dppf)Cl₂, K₃PO₄>10³ x faster than Br85-99%Extremely high reactivity, suitable for catalyst-sensitive substrates, often requires lower catalyst loading.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

cluster_inhibition Potential Inhibition Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Inhibited Py-Pd(II) Complex (Inactive) PdII->Inhibited Pyridine N Coordination PdII_Ar Ar-Pd(II)-Ar' L2 Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Input Ar-X (Pyridyl-Br) Input->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->Transmetal

Caption: Suzuki-Miyaura cycle with potential pyridine inhibition pathway.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of a 3-halopyridine derivative with an arylboronic acid.

Materials:

  • 3-Bromo-4-(chloromethyl)pyridine HCl (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent system: 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-4-(chloromethyl)pyridine HCl (1.0 eq), the arylboronic acid (1.2 eq), Na₂CO₃ (3.0 eq), and the palladium catalyst (3 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent system via syringe.

  • Heat the reaction mixture to 85-90 °C and stir for 12-18 hours, monitoring completion by TLC or LC-MS.[7]

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note on Alternatives: If using 3-Iodo-4-(chloromethyl)pyridine , the reaction time may be significantly shorter (e.g., 4-8 hours). If using the corresponding triflate , the catalyst loading could potentially be reduced to 1 mol%, and the reaction may proceed to completion at a lower temperature (e.g., 70 °C).

Strategy 3: Isomeric and Substituted Scaffolds for Novel Reactivity

Sometimes, the optimal solution is not a direct analogue but an isomer that offers different steric or electronic properties.

  • 2-Bromo-6-(chloromethyl)pyridine: In this isomer, both reactive sites are adjacent to the ring nitrogen. This proximity electronically activates the C6-chloromethyl group for SN2 reactions but may also increase steric hindrance for both substitution and cross-coupling reactions. Recent literature has highlighted safer and milder synthetic routes to this class of compounds, avoiding hazardous reagents like thionyl chloride in favor of cyanuric chloride/DMF adducts.[8][9]

  • 4-(Chloromethyl)-2-fluoropyridine: The introduction of a fluorine atom at the 2-position provides a third reactive handle. The fluorine is activated for nucleophilic aromatic substitution (SNAr), while the chloromethyl group remains active for SN2.[6] This allows for highly controlled, sequential functionalization. For instance, a soft nucleophile (like a thiol) can selectively react at the chloromethyl position, followed by a hard nucleophile (like an alkoxide) reacting at the C2-fluoro position.

Data Presentation: Comparison of Isomeric and Substituted Scaffolds
ReagentPrimary SN2 SitePrimary Coupling SiteAdditional Reactive SiteKey Synthetic Advantage
3-Bromo-4-(chloromethyl)pyridine C4-CH₂ClC3-BrNoneBalanced reactivity, well-established chemistry.
2-Bromo-6-(chloromethyl)pyridine C6-CH₂ClC2-BrNoneDifferent steric/electronic profile; improved synthetic routes available.[8][9]
4-(Chloromethyl)-2-fluoropyridine C4-CH₂ClNone (unless modified)C2-F (SNAr)Enables three-point diversification for complex molecule synthesis.[6]

Mandatory Visualization: Reagent Selection Logic

Start What is the primary synthetic goal? Goal1 S_N2 followed by Cross-Coupling Start->Goal1 Goal2 Controlled S_N2 with a sensitive nucleophile Start->Goal2 Goal3 Sequential S_N2 and S_NAr reactions Start->Goal3 Reagent1 Use: 3-Bromo-4-(chloromethyl)pyridine (or Iodo/Triflate analogue) Goal1->Reagent1 Reagent2 Use: 3-Bromo-4-(hydroxymethyl)pyridine + in situ activation Goal2->Reagent2 Reagent3 Use: 4-(Chloromethyl)-2-fluoropyridine Goal3->Reagent3

Caption: Decision tree for selecting the optimal pyridine building block.

Conclusion and Expert Recommendations

While this compound is a potent and effective reagent, its alternatives offer a sophisticated toolkit for the modern synthetic chemist.

  • For enhanced control and safety in nucleophilic substitutions, the in situ activation of 3-Bromo-4-(hydroxymethyl)pyridine is the superior strategy, minimizing exposure to highly reactive alkyl halides and often improving yields.

  • For accelerated cross-coupling reactions or when dealing with challenging substrates, transitioning from a bromide to a 3-iodo or 3-triflate derivative can overcome kinetic barriers and improve process efficiency.

  • For novel molecular architectures , exploring isomeric scaffolds like 2-Bromo-6-(chloromethyl)pyridine or multi-functionalized systems such as 4-(Chloromethyl)-2-fluoropyridine opens doors to previously inaccessible chemical space.

The choice of reagent should be a deliberate, strategy-driven decision. By understanding the causality behind the reactivity of each alternative, researchers can design more elegant, efficient, and robust synthetic plans, ultimately accelerating the pace of discovery in drug development and beyond.

References

A Comparative Guide to the Synthesis of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride: A Validation of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-(chloromethyl)pyridine hydrochloride is a key heterocyclic building block, pivotal in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its structural arrangement, featuring a reactive chloromethyl group and a bromine atom on a pyridine scaffold, allows for sequential and site-selective modifications, making it a valuable intermediate for constructing complex molecular architectures. The primary synthetic challenge lies in the selective introduction of a single chlorine atom onto the 4-methyl group without affecting the pyridine ring or the bromo substituent, and avoiding over-chlorination.

This guide provides an in-depth technical comparison of the most viable synthetic pathways for this compound. We will dissect two primary strategies: a direct free-radical chlorination route and a more controlled, multi-step approach involving a pyridine N-oxide intermediate. By examining the underlying chemical principles, experimental data, and practical considerations of each pathway, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the optimal synthesis strategy for their specific needs.

Pathway 1: Direct Free-Radical Chlorination

This pathway is the most direct approach, commencing with the synthesis of 3-bromo-4-methylpyridine, followed by the selective chlorination of the benzylic methyl group.

Step 1.1: Synthesis of the Precursor: 3-Bromo-4-methylpyridine

The synthesis of the key intermediate, 3-bromo-4-methylpyridine, can be approached in two primary ways, each with distinct advantages and disadvantages.

  • Method A: Electrophilic Bromination of 4-Methylpyridine

    This method involves the direct bromination of 4-methylpyridine (also known as γ-picoline)[1]. The reaction proceeds via electrophilic aromatic substitution. However, the pyridine ring is electron-deficient, making it less reactive towards electrophiles than benzene. Furthermore, the reaction can suffer from a lack of regioselectivity. A described procedure involves heating 4-methylpyridine with bromine in the presence of AlCl₃ and potassium bromide, yielding the desired product.[2][3]

  • Method B: Sandmeyer Reaction of 4-Methyl-3-aminopyridine

    A more reliable and regioselective method is the Sandmeyer reaction.[4][5][6][7] This multi-step process begins with the nitration of 4-methylpyridine, followed by reduction to 4-methyl-3-aminopyridine. The resulting amine is then subjected to diazotization with sodium nitrite in an acidic medium (HBr), forming a diazonium salt. This intermediate is subsequently treated with a copper(I) bromide catalyst to yield 3-bromo-4-methylpyridine with high regioselectivity and yield.[3][8]

    Causality Behind Experimental Choices: The Sandmeyer reaction is often preferred for pyridine systems because it allows for the precise installation of a halide at a specific position, dictated by the location of the precursor amino group. This circumvents the regioselectivity issues inherent in direct electrophilic halogenation of the deactivated pyridine ring.

Comparison of Precursor Synthesis Methods
MetricMethod A: Direct BrominationMethod B: Sandmeyer Reaction
Starting Material 4-Methylpyridine4-Methyl-3-nitropyridine
Number of Steps 13 (Nitration, Reduction, Sandmeyer)
Reported Yield Moderate (~57%)[2][3]High (~95% for Sandmeyer step)[3][8]
Regioselectivity Moderate; risk of isomersExcellent
Scalability Moderate; handling bromine at high TGood; well-established industrial process
Safety Concerns Use of elemental bromine, high temp.Handling of diazonium salts (unstable)
Step 1.2: Side-Chain Free-Radical Chlorination

The core of this pathway is the selective chlorination of the methyl group. This is achieved through a free-radical chain reaction, typically initiated by UV light or a chemical radical initiator like 2,2'-azobisisobutyronitrile (AIBN).[9][10][11]

  • Mechanism: The reaction proceeds through three stages:

    • Initiation: The initiator (e.g., AIBN) or UV light generates chlorine radicals (Cl•) from the chlorine source.

    • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 3-bromo-4-methylpyridine to form an HCl molecule and a stabilized benzylic radical. This radical then reacts with another molecule of the chlorine source to yield the product, 3-bromo-4-(chloromethyl)pyridine, and a new chlorine radical, which continues the chain.

    • Termination: The reaction ceases when radicals combine with each other.

  • Chlorinating Agents:

    • Chlorine Gas (Cl₂): Effective but can be difficult to handle and dose accurately, increasing the risk of over-chlorination to di- and trichloromethyl species.[9][12]

    • N-Chlorosuccinimide (NCS): A solid, easier-to-handle source of chlorine radicals. It often provides better control and selectivity for mono-chlorination.[13]

    • Sulfuryl Chloride (SO₂Cl₂): A liquid chlorinating agent that can also be used for radical chlorination, often initiated by AIBN or benzoyl peroxide.[14]

  • Causality Behind Experimental Choices: The choice of a radical initiator over thermal initiation allows the reaction to proceed at lower temperatures, which is crucial for minimizing side reactions and decomposition. Solvent choice is also critical; inert solvents like carbon tetrachloride or chlorobenzene are typically used to avoid reaction with the solvent. The key challenge is stoichiometry control. Using a slight excess of 3-bromo-4-methylpyridine relative to the chlorinating agent can help favor mono-chlorination.

Step 1.3: Hydrochloride Salt Formation

To improve the stability, handling, and solubility of the final product, the basic pyridine nitrogen is protonated to form the hydrochloride salt.[15][16][17] This is a standard procedure accomplished by dissolving the purified 3-bromo-4-(chloromethyl)pyridine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and bubbling with dry HCl gas or adding a solution of HCl in an organic solvent until precipitation is complete.

Visualization of Pathway 1

Pathway 1: Direct Radical Chlorination cluster_0 Step 1.1: Precursor Synthesis cluster_1 Step 1.2: Side-Chain Chlorination cluster_2 Step 1.3: Salt Formation 4-Methylpyridine 4-Methylpyridine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methylpyridine->3-Bromo-4-methylpyridine Method A: Br₂, AlCl₃ 3-Bromo-4-(chloromethyl)pyridine 3-Bromo-4-(chloromethyl)pyridine 3-Bromo-4-methylpyridine->3-Bromo-4-(chloromethyl)pyridine Cl₂, AIBN or NCS, BPO 4-Methyl-3-aminopyridine 4-Methyl-3-aminopyridine 4-Methyl-3-aminopyridine->3-Bromo-4-methylpyridine Method B: Sandmeyer Rxn (NaNO₂, HBr, CuBr) Final_Product 3-Bromo-4-(chloromethyl)pyridine Hydrochloride 3-Bromo-4-(chloromethyl)pyridine->Final_Product HCl

Caption: Workflow for the Direct Radical Chlorination Pathway.

Pathway 2: The N-Oxide Rearrangement Route

This alternative pathway offers a more controlled, albeit longer, method that avoids the potential selectivity issues of direct radical chlorination. It leverages the unique reactivity of pyridine N-oxides.

Step 2.1: N-Oxidation of 3-Bromo-4-methylpyridine

The first step involves the oxidation of the pyridine nitrogen atom of the starting material, 3-bromo-4-methylpyridine, to its corresponding N-oxide.[18]

  • Mechanism: The nitrogen atom's lone pair attacks the electrophilic oxygen of a peroxy acid (like m-CPBA) or another oxidant.

  • Reagents: Common and effective reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[19]

Step 2.2: Boekelheide Rearrangement

The 3-bromo-4-methylpyridine-N-oxide is then subjected to a Boekelheide reaction, which is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines.[20]

  • Mechanism: The reaction is initiated by acylation of the N-oxide oxygen with an acid anhydride (e.g., acetic anhydride or trifluoroacetic anhydride, TFAA). A subsequent deprotonation of the α-methyl group sets up a[8][8]-sigmatropic rearrangement, which, after hydrolysis, yields 3-bromo-4-(hydroxymethyl)pyridine.[20][21]

  • Causality Behind Experimental Choices: Using TFAA instead of acetic anhydride often allows the reaction to proceed under much milder conditions (room temperature vs. reflux), which can improve the overall yield and purity by preventing thermal decomposition.[20]

Step 2.3: Chlorination of the Hydroxymethyl Group

The resulting primary alcohol, 3-bromo-4-(hydroxymethyl)pyridine, is then converted to the target chloromethyl compound. This is a standard transformation of an alcohol to an alkyl halide.

  • Reagents:

    • Thionyl Chloride (SOCl₂): A common and highly effective reagent for this conversion. However, it produces gaseous byproducts (SO₂ and HCl) and can sometimes lead to side reactions if not carefully controlled.[22]

    • Cyanuric Chloride/DMF: A milder and safer alternative reagent system that converts alcohols to chlorides cleanly. The byproducts are solid and easily removed by filtration, simplifying the workup, especially on a larger scale.[22][23]

Step 2.4: Hydrochloride Salt Formation

This final step is identical to that described in Pathway 1, involving treatment of the free base with HCl to yield the final hydrochloride salt.

Visualization of Pathway 2

Pathway 2: N-Oxide Rearrangement Start 3-Bromo-4-methylpyridine N-Oxide 3-Bromo-4-methylpyridine -N-oxide Start->N-Oxide Step 2.1: Oxidation (m-CPBA) Hydroxymethyl 3-Bromo-4-(hydroxymethyl)pyridine N-Oxide->Hydroxymethyl Step 2.2: Boekelheide Rxn (TFAA) Chloromethyl 3-Bromo-4-(chloromethyl)pyridine Hydroxymethyl->Chloromethyl Step 2.3: Chlorination (SOCl₂ or Cyanuric Chloride) Final_Product 3-Bromo-4-(chloromethyl)pyridine Hydrochloride Chloromethyl->Final_Product Step 2.4: Salt Formation (HCl)

Caption: Workflow for the N-Oxide Rearrangement Pathway.

Comparative Analysis and Validation

FeaturePathway 1: Direct Radical ChlorinationPathway 2: N-Oxide Rearrangement
Number of Steps 3 (from 3-bromo-4-methylpyridine)4 (from 3-bromo-4-methylpyridine)
Key Challenge Controlling selectivity; avoiding di- and tri-chlorination.Multiple steps; potential for yield loss at each stage.
Control & Selectivity Moderate to good, highly dependent on conditions and reagents (NCS is often better).Excellent; each transformation is discrete and high-yielding.
Reagent Safety Cl₂ gas is hazardous; NCS is safer. Radical initiators require care.m-CPBA can be shock-sensitive. SOCl₂ is corrosive and toxic.
Scalability Potentially very high for industrial processes if selectivity can be controlled.Good, but more unit operations (extra steps) may increase cost and time.
Overall Yield Variable; can be high if optimized, but purification losses from byproducts are common.Potentially higher and more consistent due to the controlled nature of each step.
Purification Can be challenging due to similarly-behaving chlorinated byproducts.Generally more straightforward as side reactions are less prevalent.

Expert Recommendation

  • For large-scale industrial production , Pathway 1 (Direct Radical Chlorination) is likely the more economically viable route due to the fewer number of steps. Significant process development would be required to optimize the reaction for high mono-chlorination selectivity, likely using a milder chlorinating agent like NCS and employing real-time reaction monitoring (e.g., via GC) to quench the reaction at the optimal point.

  • For laboratory-scale synthesis, discovery chemistry, and applications where purity is paramount , Pathway 2 (N-Oxide Rearrangement) is the superior choice. Although it involves more steps, the high degree of control and selectivity at each stage ensures a cleaner product, simplifies purification, and leads to a more reliable and reproducible synthesis. The use of modern, milder reagents (TFAA for the Boekelheide, cyanuric chloride for chlorination) further enhances the safety and efficiency of this route.

Detailed Experimental Protocols

Protocol for Pathway 1, Step 1.2: Side-Chain Chlorination using NCS
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-4-methylpyridine (1.0 eq) and anhydrous carbon tetrachloride (or another suitable inert solvent).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) and benzoyl peroxide (BPO) (0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-bromo-4-(chloromethyl)pyridine.

Protocol for Pathway 2, Step 2.2 & 2.3: Boekelheide and Chlorination
  • Boekelheide Rearrangement: In a flask under nitrogen, dissolve 3-bromo-4-methylpyridine-N-oxide (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup (Hydrolysis): Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-bromo-4-(hydroxymethyl)pyridine.

  • Chlorination: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.

  • Final Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified as described in Pathway 1.

References

A Researcher's Guide to the Spectroscopic Characterization of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. 3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a key heterocyclic building block, valued for its utility in the synthesis of a wide array of pharmaceutical agents and functional materials. Its bifunctional nature, featuring both a reactive chloromethyl group and a bromine-substituted pyridine core, allows for diverse and intricate molecular architectures.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of a complete public repository of experimental spectra for this specific molecule, we will leverage predictive data and draw expert comparisons with structurally analogous compounds to provide a robust framework for its characterization. This comparative approach not only facilitates the identification of the target compound but also deepens the understanding of how subtle structural modifications influence spectroscopic outcomes.

The Spectroscopic Fingerprint: A Comparative Analysis

The structural integrity of this compound is best confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. For this compound, we will analyze the expected ¹H and ¹³C NMR spectra in comparison with the well-documented spectra of 4-(Chloromethyl)pyridine hydrochloride.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine ring and the benzylic protons of the chloromethyl group. The presence of the electron-withdrawing bromine atom and the protonated nitrogen in the hydrochloride salt will significantly influence the chemical shifts of the ring protons, generally shifting them downfield.

Table 1: Comparison of ¹H NMR Data

Compound Aromatic Protons (ppm) Chloromethyl Protons (ppm) Reference
This compound (Predicted) ~8.5-9.0 (multiplets)~4.8-5.0 (singlet)N/A
4-(Chloromethyl)pyridine hydrochloride (Experimental) ~7.5-8.8 (multiplets)~4.8 (singlet)[1]

The downfield shift of the aromatic protons in the predicted spectrum of the bromo-substituted compound is a direct consequence of the inductive effect of the bromine atom. The chloromethyl protons are expected to appear as a sharp singlet, slightly downfield due to the adjacent electron-withdrawing pyridine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.

Table 2: Comparison of ¹³C NMR Data

Compound Aromatic Carbons (ppm) Chloromethyl Carbon (ppm) Reference
This compound (Predicted) ~120-155~45-50N/A
4-(Chloromethyl)pyridine hydrochloride (Experimental) ~125-150~45[2][3]

The carbon attached to the bromine atom in this compound is expected to have a chemical shift in the lower end of the aromatic region, a characteristic feature of carbon-bromine bonds.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 3: Key IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Significance Reference
N-H stretch (pyridinium ion) 3000-3200Confirms the hydrochloride salt form.
C-H stretch (aromatic) 3000-3100Indicates the presence of the pyridine ring.[4]
C=N and C=C stretch (aromatic ring) 1400-1600Characteristic of the pyridine ring vibrations.[4]
C-Cl stretch 600-800Indicates the presence of the chloromethyl group.N/A
C-Br stretch 500-600Suggests the presence of the bromo-substituent.N/A
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-4-(chloromethyl)pyridine (Free Base)

Adduct Predicted m/z Reference
[M+H]⁺ 205.93668[5]
[M+Na]⁺ 227.91862[5]
[M]⁺ 204.92885[5]

The isotopic pattern for a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will be a distinctive cluster of peaks, providing strong evidence for the presence of these halogens.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~5-10 mg of sample dissolve Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) start->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (≥400 MHz) tune Tune and shim the instrument instrument->tune acquire_H Acquire ¹H spectrum tune->acquire_H acquire_C Acquire ¹³C spectrum acquire_H->acquire_C process Process raw data (Fourier transform, phase correction, baseline correction) reference Reference spectra to solvent peak process->reference integrate Integrate ¹H signals and pick peaks reference->integrate IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Prepare a KBr pellet or use ATR background Acquire background spectrum start->background sample Acquire sample spectrum background->sample identify Identify characteristic absorption bands sample->identify MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Dissolve sample in a suitable solvent (e.g., methanol) dilute Dilute to an appropriate concentration start->dilute instrument Introduce sample into the mass spectrometer (e.g., via ESI) dilute->instrument acquire Acquire mass spectrum in positive ion mode instrument->acquire identify Identify the molecular ion peak and isotopic pattern acquire->identify

References

A Senior Application Scientist's Guide to the Biological Activity of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and Its Therapeutic Promise

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are cornerstone structures for drug discovery.[1][2] Among these, the pyridine ring is a "privileged pharmacophore," appearing in numerous natural products, vitamins, and FDA-approved drugs.[2][3] Its electron-deficient nature and ability to form hydrogen bonds make it a versatile scaffold for interacting with a wide range of biological targets.[1]

This guide focuses on the derivatives of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride , a commercially available and highly reactive starting material.[4][5][6][7] The presence of a bromo group and a chloromethyl group provides two distinct and reactive sites for synthetic modification, allowing for the creation of diverse libraries of novel compounds. We will explore and compare the biological activities of various pyridine derivatives that can be synthesized from this scaffold, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This comparative analysis is supported by experimental data from peer-reviewed literature, providing researchers and drug development professionals with a comprehensive overview of the therapeutic potential unlocked by this versatile chemical building block.

Synthetic Pathways and Derivative Screening: A General Workflow

The journey from a starting material to a biologically active lead compound involves synthesis, purification, characterization, and screening. The dual reactivity of 3-Bromo-4-(chloromethyl)pyridine allows for a variety of chemical transformations to generate a diverse set of derivatives, which are then subjected to a cascade of biological assays to identify promising candidates.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start 3-Bromo-4-(chloromethyl)pyridine HCl synthesis Chemical Derivatization (e.g., Nucleophilic Substitution, Cross-Coupling Reactions) start->synthesis library Library of Novel Pyridine Derivatives synthesis->library characterization Purification & Structural Characterization (NMR, MS, IR) library->characterization in_vitro In Vitro Assays (Cytotoxicity, Antimicrobial, Enzyme Inhibition) characterization->in_vitro hit_id Hit Identification (Active Compounds) in_vitro->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow from synthesis to lead optimization.

Comparative Biological Activities

Pyridine derivatives exhibit a wide spectrum of biological activities, largely dictated by the nature and position of their substituents.[2][3] Below, we compare three of the most significant therapeutic areas: anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity

Substituted pyridines are extensively investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of human tumor cell lines.[1][8] The mechanisms often involve the inhibition of critical cellular machinery like kinases or the induction of apoptosis.

Several studies have synthesized and evaluated novel pyridine derivatives, revealing potent anti-proliferative activity.[9][10] For instance, a series of pyridine-ureas showed excellent activity against the MCF-7 breast cancer cell line, with some compounds being significantly more potent than the standard drug Doxorubicin.[10] Another study on 1,2,4-triazole-pyridine hybrids identified a derivative with potent activity against murine melanoma (B16F10) cells.[9]

Comparative Cytotoxicity Data of Representative Pyridine Derivatives

Derivative ClassCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 (µM)Source
Pyridine-Urea (Compound 8e )MCF-7 (Breast)0.22Doxorubicin1.93[10]
Pyridine-Urea (Compound 8n )MCF-7 (Breast)1.88Doxorubicin1.93[10]
1,2,4-Triazole-Pyridine (Compound TP6 )B16F10 (Melanoma)41.12--[9]
Imidazo[4,5-b]pyridine (Compound 3h )K562 (Leukemia)57.69--[11]
Nitrobenzosuberone-Pyridine (Compound 3 )Leukemia Cell Lines~20 (logGI50 = -4.7)--[8]
Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[12] Pyridine derivatives have shown significant promise, with broad-spectrum activity against both bacteria and fungi.[13][14][15]

The mode of action for pyridinium salts, a common class of antimicrobial pyridine derivatives, is often attributed to their ability to disrupt bacterial cell membranes.[16] The antimicrobial efficacy is influenced by factors like the length of alkyl chains attached to the pyridinium nitrogen, which affects molecular hydrophobicity.[16] Studies have demonstrated that these compounds are often more effective against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria.[16]

Comparative Antimicrobial Activity (MIC) of Pyridine Derivatives

Derivative ClassMicroorganismMIC (µg/mL)StandardSource
Pyridinium Salt (Compound 3d )S. aureus4-[16]
Pyridine-based Organic Salt (Compound 66 )S. aureus>100 (56% inhibition)-[15]
Pyridine-based Organic Salt (Compound 65 )E. coli>100 (55% inhibition)-[15]
Nicotinic Acid Hydrazide (Nitro-substituted)S. aureus, E. coliComparable to NorfloxacinNorfloxacin[15]
Thienopyridine (Compound 12a )B. mycoides- (33 mm inhibition zone)-[12]
Enzyme Inhibition

Enzyme inhibition is a key strategy for treating metabolic imbalances and diseases.[2][3] Pyridine-based molecules are known to inhibit a variety of clinically important enzymes, including cholinesterases (relevant to Alzheimer's disease), c-Met kinase (cancer), and isocitrate dehydrogenase (IDH), a target in oncology.[3][17][18]

For example, a series of 2,4,6-trisubstituted pyridine derivatives were developed as potent and selective inhibitors of the mutant isocitrate dehydrogenase 2 (IDH2 R140Q), with one compound showing improved activity over a drug candidate in clinical trials.[18] Other pyridine derivatives have been shown to inhibit NADH dehydrogenase, a key component of the mitochondrial respiratory chain.[19]

Comparative Enzyme Inhibition Data

Derivative ClassTarget EnzymeIC50 / KiTherapeutic AreaSource
2,4,6-Trisubstituted Pyridine (14n )Mutant IDH2 (R140Q)54.6 nMCancer[18]
Imidazo[1,2-α]pyridine (6d )c-Met Kinase~12.5 µM (55.3% inh. @ 25µM)Cancer[3]
Pyridine Diamine (25 )EeAChE~11 µM (73% inh. @ 9µM)Alzheimer's[17]
Pyrimidine Diamine (22 )eqBChE99 nMAlzheimer's[17]
4-PhenylpyridineNADH DehydrogenasePotent InhibitorNeurotoxicity[19]

Structure-Activity Relationship (SAR) Insights

Analyzing the relationship between chemical structure and biological activity is crucial for rational drug design. From the compared data, several insights emerge:

  • For Anticancer Activity: In the pyridine-urea series, the type and position of substituents on the terminal phenyl ring dramatically influence cytotoxicity against MCF-7 cells.[10]

  • For Antimicrobial Activity: For pyridinium salts, increasing the length of the alkyl side chain on the nitrogen atom generally leads to increased activity against S. aureus, likely by enhancing hydrophobicity and membrane interaction.[16]

  • For Enzyme Inhibition: Selectivity is key. The pyridine derivatives targeting mutant IDH2 showed exquisite selectivity over the wild-type enzyme, which is critical for minimizing off-target effects.[18]

SAR cluster_mods Structural Modifications cluster_activity Impact on Biological Activity PyridineCore Pyridine Core Mod1 Substitution at R1 (e.g., Alkyl Chain Length) PyridineCore->Mod1 Mod2 Substitution at R2 (e.g., Aromatic Groups) PyridineCore->Mod2 Mod3 Addition of Heterocyclic Rings PyridineCore->Mod3 Act1 Altered Hydrophobicity (Antimicrobial Potency) Mod1->Act1 Mod1->Act1 Influences Act2 Modified Target Binding (Enzyme Selectivity) Mod2->Act2 Mod2->Act2 Dictates Act3 Enhanced Cytotoxicity (Anticancer Efficacy) Mod3->Act3 Mod3->Act3 Modulates

Caption: Structure-Activity Relationship (SAR) logic.

Experimental Protocols: A Practical Guide

To ensure scientific rigor and reproducibility, standardized assays are essential. Here are detailed protocols for evaluating the key biological activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality: Live cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of pyridine derivatives. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well. C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation. D->E F 6. Solubilize formazan crystals with DMSO or other solvent. E->F G 7. Measure absorbance at ~570 nm using a plate reader. F->G H 8. Calculate % cell viability and determine IC50 values. G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (final concentration ~0.5 mg/mL) to each well.

  • Formazan Formation: Incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully discard the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can pinpoint the precise concentration at which bacterial growth is inhibited.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each pyridine derivative in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi.

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) to the logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared microbial inoculum to each well of the 96-well plate.

  • Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin, fluconazole) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Perspectives

The derivatives of this compound represent a rich source of biologically active compounds. The comparative analysis clearly demonstrates their potential across multiple therapeutic domains, including oncology and infectious diseases. The data reveal that subtle modifications to the pyridine scaffold can lead to significant changes in potency and selectivity, highlighting the importance of continued structure-activity relationship studies.

Future research should focus on optimizing the lead compounds identified in these initial screenings. This includes enhancing target specificity to reduce potential toxicity, improving pharmacokinetic properties (ADME), and exploring novel mechanisms of action. The versatility of the 3-Bromo-4-(chloromethyl)pyridine core ensures that it will remain a valuable starting point for the discovery of next-generation therapeutics.

References

A Comprehensive Cost-Benefit Analysis of Synthetic Routes to Chloromethylpyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Chloromethylpyridines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their production, therefore, is a subject of significant interest within the chemical and life sciences industries. The selection of a synthetic route is a critical decision that profoundly impacts the overall cost, efficiency, safety, and environmental footprint of the manufacturing process. This guide provides an in-depth, objective comparison of the most common synthetic pathways to chloromethylpyridines, offering experimental data and practical insights to aid researchers, scientists, and drug development professionals in making informed strategic decisions.

Executive Summary

This guide evaluates three primary synthetic strategies for producing chloromethylpyridines:

  • Direct Chlorination of Methylpyridines: A seemingly straightforward approach involving the direct substitution of a hydrogen atom on the methyl group with chlorine.

  • Chlorination of Hydroxymethylpyridines: A two-step process that first involves the creation of a hydroxymethylpyridine intermediate, which is then chlorinated.

  • Cyclization Reactions: A method that builds the pyridine ring with the chloromethyl group already incorporated or as a precursor.

The analysis reveals that while direct chlorination offers the allure of a single-step process, it often suffers from a lack of selectivity, leading to the formation of polychlorinated byproducts and complex purification challenges. The chlorination of hydroxymethylpyridines, although a longer route, generally provides higher yields and purer products, making it a more reliable option for many applications. Cyclization routes can be highly efficient for specific isomers but may require more complex starting materials and reaction conditions.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route is a multifactorial decision. The following sections delve into the specifics of each pathway, comparing them across key performance indicators.

Route 1: Direct Chlorination of Methylpyridines

This approach typically involves the radical chlorination of a methylpyridine (picoline) isomer using reagents like N-chlorosuccinimide (NCS) or chlorine gas, often initiated by light or a radical initiator.

Key Advantages:

  • Atom Economy: In principle, this is a highly atom-economical route.

  • Fewer Steps: A single-step transformation from a readily available starting material.

Key Disadvantages:

  • Lack of Selectivity: The radical chlorination can be difficult to control, leading to the formation of di- and trichlorinated byproducts, as well as ring chlorination.[1] This necessitates extensive and often costly purification.

  • Safety Concerns: The use of chlorine gas presents significant handling and safety challenges, particularly on a large scale. Radical reactions can also be highly exothermic and require careful temperature control.

  • Moderate Yields: Due to the formation of multiple byproducts, the yield of the desired monochlorinated product can be moderate. For instance, a process for chlorinating 2-methylpyridine using trichloroisocyanuric acid reported a total yield of 64.4% of 2-chloromethylpyridine hydrochloride.[2] Another method involving the direct chlorination of 3-methylpyridine with chlorine gas in the presence of a palladium chloride catalyst reported a molar yield of about 50%.[3]

Causality Behind Experimental Choices: The choice of chlorinating agent and reaction conditions is critical in directing the selectivity of the reaction. NCS is often favored in laboratory settings for its ease of handling compared to chlorine gas. The use of a catalyst, as seen with palladium chloride, is an attempt to improve the selectivity for the desired product.[3]

Route 2: Chlorination of Hydroxymethylpyridines

This two-step route first involves the synthesis of a hydroxymethylpyridine intermediate, which is then converted to the corresponding chloromethylpyridine. The chlorination is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Key Advantages:

  • High Selectivity and Yield: This method is generally highly selective and provides high yields of the desired chloromethylpyridine. For example, the reaction of 2-pyridinemethanol with thionyl chloride has been reported to yield 2-chloromethylpyridine hydrochloride in yields as high as 100%.[4] A multi-step synthesis starting from 2-methylpyridine, proceeding through the N-oxide and subsequent rearrangement and hydrolysis to 2-pyridinemethanol, followed by chlorination with thionyl chloride, has reported an overall yield of 82%.[5]

  • Purity: The products obtained from this route are often of high purity, simplifying downstream processing.

  • Versatility: A wide range of chlorinating agents can be employed, allowing for optimization based on cost and safety considerations.

Key Disadvantages:

  • Longer Synthesis: The additional step of preparing the hydroxymethylpyridine intermediate adds to the overall process time and complexity.

  • Hazardous Reagents: Reagents like thionyl chloride and phosphorus pentachloride are corrosive, toxic, and react violently with water, requiring specialized handling and disposal procedures.[6]

  • Cost of Intermediates: The cost of the hydroxymethylpyridine starting material can be higher than that of the corresponding methylpyridine.

Causality Behind Experimental Choices: Thionyl chloride is a popular choice for the chlorination step due to its high reactivity and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which can simplify purification. The reaction is typically performed in an inert solvent to control the reaction rate and temperature.

Route 3: Cyclization Reactions

This strategy involves constructing the chloromethyl-substituted pyridine ring from acyclic precursors. This approach is particularly relevant for the industrial production of certain isomers, such as 2-chloro-5-chloromethylpyridine, a key intermediate for neonicotinoid insecticides.

Key Advantages:

  • High Selectivity for Specific Isomers: Cyclization routes can be designed to produce a single, specific isomer with high selectivity, avoiding the mixture of isomers often obtained from direct chlorination.

  • High Yields: Some industrial processes utilizing cyclization report very high yields. For example, a method for synthesizing 2-chloro-5-chloromethylpyridine from 2-chloro-2-chloromethyl-4-cyanobutanal and phosgene reported a yield of 97%.[7]

Key Disadvantages:

  • Complex Starting Materials: The acyclic precursors required for cyclization can be complex and may require their own multi-step synthesis.

  • Harsh Reaction Conditions: These reactions can require harsh conditions and specialized equipment, potentially limiting their applicability in a standard laboratory setting.

  • Environmental Concerns: Some cyclization routes generate significant amounts of waste. For instance, certain industrial processes for 2-chloro-5-chloromethylpyridine are noted to have long reaction routes and produce a large amount of waste.[3]

Causality Behind Experimental Choices: The choice of starting materials and cyclization strategy is highly dependent on the target chloromethylpyridine isomer. For industrial-scale production, the availability and cost of the acyclic precursors are major determining factors.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)
Direct Chlorination 2-MethylpyridineTrichloroisocyanuric acid64.4[2]
3-MethylpyridineChlorine gas, PdCl₂ catalyst~50[3]
2-Picoline-N-oxidePhosgene, Triethylamine71% conversion, 27% selectivity[1]
Chlorination of Hydroxymethylpyridine 2-HydroxymethylpyridineThionyl chlorideup to 100[4]
2-Methylpyridine (multi-step)H₂O₂, Acetic acid, SOCl₂82[5]
Cyclization 2-chloro-2-chloromethyl-4-cyanobutanalPhosgene97[7]

Cost Analysis of Starting Materials and Reagents

The cost of raw materials is a significant driver of the overall production cost. The following table provides an approximate cost comparison for key starting materials and reagents. Please note that these prices are for illustrative purposes and can vary significantly based on supplier, purity, and quantity.

ChemicalApproximate Price (USD/kg) - Bulk
2-Methylpyridine20-40[8]
3-Methylpyridine30-50[9][10]
2-Hydroxymethylpyridine100-200[11][12]
Thionyl Chloride2-5[13][14][15]
N-Chlorosuccinimide10-20
Phosphorus Pentachloride5-10

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylpyridine Hydrochloride from 2-Hydroxymethylpyridine

This protocol is based on a high-yielding procedure using thionyl chloride.[4]

Materials:

  • 2-Hydroxymethylpyridine (1 eq)

  • Thionyl chloride (SOCl₂) (4.5 eq)

  • Ice bath

  • Round-bottom flask with stirring

  • Reflux condenser

  • Vacuum evaporator

Procedure:

  • Under stirring and cooling in an ice bath (0°C), slowly add 2-hydroxymethylpyridine (100 g, 0.92 mol) to thionyl chloride (300 ml, 4.1 mol) over 2 hours.

  • After the addition is complete, heat the solution to reflux for 1 hour.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting solid residue is 2-chloromethylpyridine hydrochloride.

Expected Yield: ~100%[4]

Protocol 2: Radical Chlorination of 2-Methylpyridine

This protocol provides a general procedure for the radical chlorination of 2-methylpyridine.[2]

Materials:

  • 2-Methylpyridine (1 eq)

  • Trichloroisocyanuric acid (0.6 eq)

  • Dimethylformamide (catalytic)

  • Chloroform (solvent)

  • Sodium hydroxide solution (5%)

  • Magnesium sulfate (anhydrous)

  • Dry hydrogen chloride

  • Acetone

Procedure:

  • In a flask equipped with a reflux condenser, dissolve 2-methylpyridine (200 g, 2.15 mol) and dimethylformamide (14 g) in chloroform (750 ml).

  • Heat the solution to reflux.

  • Add trichloroisocyanuric acid (300 g, 1.29 mol) in portions over 50 minutes. The reaction is exothermic and should maintain reflux.

  • Stir the mixture for an additional 2 hours.

  • Cool the reaction mixture and filter to remove solid byproducts.

  • Wash the filtrate with 5% sodium hydroxide solution (100 ml).

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Bubble dry hydrogen chloride gas (100 g, 2.74 mol) through the filtrate.

  • Evaporate the solvent under reduced pressure.

  • Add dry acetone (250 ml) to the residue, stir, and filter the resulting precipitate.

  • Wash the precipitate with a small amount of cold acetone and dry to yield 2-chloromethylpyridine hydrochloride.

Expected Yield: 64.4%[2]

Visualization of Synthetic Pathways

Chlorination of 2-Hydroxymethylpyridine

G start 2-Hydroxymethylpyridine product 2-Chloromethylpyridine Hydrochloride start->product Chlorination reagent Thionyl Chloride (SOCl₂) reagent->product byproducts SO₂ + HCl (gaseous) product->byproducts caption Chlorination of 2-Hydroxymethylpyridine G start 2-Methylpyridine product 2-Chloromethylpyridine start->product Radical Chlorination reagent Chlorinating Agent (e.g., NCS, Cl₂) reagent->product initiator Radical Initiator (e.g., light, AIBN) initiator->product byproducts Polychlorinated Byproducts product->byproducts caption Radical Chlorination of 2-Methylpyridine

References

A Comparative Guide to the Reactivity of Bromopyridines and Chloropyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Halogenated pyridines are indispensable building blocks, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation. The choice between a bromopyridine and a chloropyridine starting material is a critical strategic decision that profoundly impacts reaction conditions, catalyst selection, cost, and overall synthetic efficiency.

This guide provides an in-depth, objective comparison of the reactivity of bromopyridines versus chloropyridines. We will dissect the fundamental principles governing their reactivity, present supporting experimental data across the most common transformations, and offer practical protocols to inform your synthetic design.

The Fundamental Basis of Reactivity: A Tale of Two Bonds

The reactivity differential between bromopyridines and chloropyridines is rooted in the intrinsic properties of the carbon-halogen (C-X) bond.

Bond Dissociation Energy (BDE): The energy required to homolytically cleave a bond is a primary determinant of reactivity in many transformations, particularly metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond.

BondAverage Bond Energy (kJ/mol)
C-Cl~339
C-Br~276
(Data sourced from multiple references[3][4][5][6])

This difference in bond strength dictates the ease with which the C-X bond can be cleaved, a critical step in many catalytic cycles.

Implications for Reaction Mechanisms:
  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of a low-valent palladium catalyst into the C-X bond.[7][8] The lower BDE of the C-Br bond means this step occurs more readily and under milder conditions for bromopyridines than for the more robust C-Cl bond.[9] Consequently, the general reactivity trend for palladium-catalyzed cross-coupling is I > Br > Cl .[7][10][11]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions follow a different mechanistic pathway that inverts the expected reactivity order. This is a two-step addition-elimination process.[12][13] The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized intermediate (a Meisenheimer complex).[14] The reaction is accelerated by a more powerful electron-withdrawing group at the substitution site, which stabilizes the negative charge of the intermediate. Since fluorine is the most electronegative halogen, followed by chlorine, the typical reactivity trend for SNAr is F > Cl > Br > I .[14] Here, the C-X bond strength is less important as its cleavage occurs in the fast, second step of the reaction.

Head-to-Head Comparison in Key Cross-Coupling Reactions

Chloropyridines are considered more challenging substrates than bromopyridines in palladium-catalyzed reactions, often requiring more sophisticated, electron-rich, and sterically hindered ligands to facilitate the difficult oxidative addition step.[11]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation. When comparing halopyridines, brominated substrates consistently outperform their chlorinated counterparts, affording higher yields under milder conditions.

Comparative Data: Suzuki-Miyaura Coupling of 2-Halopyridines

HalopyridineCatalyst SystemConditionsYield of 2-Phenylpyridine
2-BromopyridinePd(OAc)₂ / Ligand / BaseDMF/H₂O, 80-100°CTypically >80%
2-ChloropyridinePd(OAc)₂ / Ligand / BaseDMF/H₂O, 100-120°CHighly variable, often <60% with simple systems
(Yields are representative and can vary significantly based on the specific ligand, base, and exact conditions used.[15][16][17])

To achieve reasonable yields with chloropyridines, advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., Josiphos, XPhos) or N-heterocyclic carbenes (NHCs), are often necessary.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) Rate-determining for Cl vs. Br pd_trans Ar-Pd(II)(R)L₂ pd_complex->pd_trans Transmetalation (R-B(OR)₂) pd_trans->pd0 Regeneration of Catalyst product Ar-R pd_trans->product Reductive Elimination arx Ar-X (Halopyridine) boronic R-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

B. Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the go-to method.[18][19] Similar to Suzuki coupling, bromopyridines are significantly more reactive. The amination of chloropyridines was a major challenge for many years, and its successful implementation relies heavily on the development of highly active, specialized ligand systems.

General Reactivity Observations:

  • Bromopyridines: Can often be coupled using a variety of palladium precursors and phosphine ligands (e.g., BINAP, dppf) with good to excellent yields.[18]

  • Chloropyridines: Generally require stronger bases and highly electron-rich, bulky mono- or bidentate phosphine ligands (e.g., RuPhos, Xantphos, Josiphos) to promote the challenging oxidative addition and subsequent reductive elimination steps.[20][21][22] Even with modern catalysts, higher temperatures and longer reaction times are common.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)(X)L pd0->pd_complex Oxidative Addition (Ar-X) (Slower for Ar-Cl) pd_amide_formation [Ar-Pd(II)(HNR₂)L]⁺X⁻ pd_complex->pd_amide_formation Amine Coordination (HNR₂) pd_amide Ar-Pd(II)(NR₂)L pd_amide_formation->pd_amide Deprotonation (Base) pd_amide->pd0 Regeneration of Catalyst product Ar-NR₂ pd_amide->product Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup (Two parallel reactions) setup_bromo Flask A: 2-Bromopyridine (1.0 mmol) Phenylboronic Acid (1.2 mmol) Base, Solvent, Catalyst heat Heat both reactions (e.g., 100°C) with stirring setup_bromo->heat setup_chloro Flask B: 2-Chloropyridine (1.0 mmol) Phenylboronic Acid (1.2 mmol) Base, Solvent, Catalyst setup_chloro->heat monitor Monitor reaction progress (TLC, GC) at t=1h, 4h, 24h heat->monitor workup Aqueous Workup (Quench, Extract with EtOAc) monitor->workup analyze Quantitative Analysis (GC or HPLC with internal standard) workup->analyze compare Compare Yields: Yield(A) vs. Yield(B) analyze->compare

References

The Synthetic Chemist's Compass: Navigating the Utility of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures with efficiency and precision. Among the myriad of heterocyclic intermediates, 3-Bromo-4-(chloromethyl)pyridine Hydrochloride emerges as a versatile reagent, offering a unique combination of reactive sites for sequential functionalization. This guide provides a comprehensive comparison of its applications, benchmarked against alternative synthetic strategies, and supported by experimental evidence to inform your selection process.

The Strategic Advantage of this compound

The utility of this compound lies in the differential reactivity of its two electrophilic centers and the strategic placement of the bromine atom and the chloromethyl group. The chloromethyl group at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide range of functionalities. Simultaneously, the bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] This orthogonal reactivity is the cornerstone of its application in constructing complex pyridine derivatives.[2]

A critical aspect of this reagent is its hydrochloride salt form, which enhances stability and simplifies handling compared to the free base. The pyridine nitrogen's basicity is temporarily masked, preventing unwanted side reactions in certain synthetic steps.

Comparative Analysis of Key Applications

The true measure of a reagent's value is its performance relative to other available methods. Below, we dissect the applications of this compound and compare it with alternative approaches.

Introduction of the (3-Bromopyridin-4-yl)methyl Moiety

The primary application of this compound is to serve as an alkylating agent to introduce the (3-Bromopyridin-4-yl)methyl group. This is typically achieved through nucleophilic substitution of the chloride.

Table 1: Comparison of Reagents for Introducing the (3-Bromopyridin-4-yl)methyl Group

Reagent/MethodTypical NucleophilesAdvantagesDisadvantages
3-Bromo-4-(chloromethyl)pyridine HCl Amines, thiols, phenols, carbanionsReadily available, stable solid, good reactivity.Requires a base to liberate the free base for reaction.
3-Bromo-4-(hydroxymethyl)pyridine-Milder precursor, less lachrymatory.Requires activation (e.g., to mesylate, tosylate, or halide) before substitution.
3-Bromo-4-methylpyridine-Inexpensive starting material.Requires radical bromination or chlorination, which can lead to side products and requires harsh conditions.

Experimental Insight: The direct use of this compound in the presence of a suitable base (e.g., K₂CO₃, Et₃N) provides a straightforward and high-yielding route for N-, S-, and O-alkylation. The alternative, starting from 3-bromo-4-methylpyridine, necessitates a separate, often challenging, halogenation step on the methyl group, which can suffer from poor selectivity and the formation of di- and tri-halogenated byproducts.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a versatile handle for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the late-stage introduction of diverse substituents.

Decision Workflow for Cross-Coupling Partner Selection:

G start Desired Functional Group boronic_acid Aryl/Heteroaryl/Alkyl Boronic Acid or Ester start->boronic_acid C-C bond organostannane Organostannane start->organostannane C-C bond terminal_alkyne Terminal Alkyne start->terminal_alkyne C-C triple bond amine Primary/Secondary Amine start->amine C-N bond suzuki Suzuki Coupling boronic_acid->suzuki stille Stille Coupling organostannane->stille sonogashira Sonogashira Coupling terminal_alkyne->sonogashira buchwald Buchwald-Hartwig Amination amine->buchwald

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

Comparative Discussion: While other halogenated pyridines can be used for cross-coupling, the presence of the chloromethyl group in the 4-position of 3-Bromo-4-(chloromethyl)pyridine offers the advantage of a secondary reactive site. This allows for a modular approach to synthesis, where the pyridine core can be elaborated via cross-coupling either before or after the chloromethyl group has been functionalized.

Safer and Milder Alternatives in Synthesis: A Case Study on a Related Isomer

Recent studies on the synthesis of related brominated chloromethylpyridines have highlighted a trend towards developing safer and more practical synthetic routes, which can be extrapolated to the synthesis and application of 3-Bromo-4-(chloromethyl)pyridine. A notable example is the synthesis of 2-bromo-6-chloromethylpyridine.[3][4]

Traditional vs. Improved Synthesis of Brominated Chloromethylpyridines:

G cluster_0 Traditional Route cluster_1 Improved Route a 2,6-Dibromopyridine b n-Butyllithium (-78 °C) a->b c DMF b->c d NaBH4 c->d e 2-Bromo-6-hydroxymethylpyridine d->e f Thionyl Chloride (SOCl₂) e->f g 2-Bromo-6-chloromethylpyridine f->g h 2,6-Dibromopyridine i Turbo Grignard (i-PrMgCl·LiCl) (0 °C to rt) h->i j DMF i->j k NaBH4 j->k l 2-Bromo-6-hydroxymethylpyridine k->l m Cyanuric Chloride/DMF l->m n 2-Bromo-6-chloromethylpyridine m->n

Caption: Comparison of traditional and improved synthetic routes for a related brominated chloromethylpyridine.

The use of pyrophoric reagents like n-butyllithium, which requires cryogenic temperatures, is replaced by the milder and more manageable "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex).[3][4] Similarly, the toxic and aggressive chlorinating agent, thionyl chloride, which can lead to over-chlorination, is substituted with the safer and more selective cyanuric chloride/DMF adduct.[3][4] These advancements underscore the importance of considering not only the reactivity of the final product but also the safety and practicality of its synthesis.

Experimental Protocols

General Procedure for N-Alkylation using this compound

Materials:

  • This compound

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

Protocol:

  • To a solution of the amine (1.0 eq.) in MeCN, add K₂CO₃ (2.0 eq.).

  • Add this compound (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki Cross-Coupling

Materials:

  • Product from section 4.1 (or 3-Bromo-4-(chloromethyl)pyridine derivative)

  • Boronic acid or ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Protocol:

  • To a degassed solution of the bromopyridine derivative (1.0 eq.) in the solvent mixture, add the boronic acid, palladium catalyst, and base.

  • Heat the reaction mixture under an inert atmosphere (e.g., N₂ or Ar) at 80-100 °C until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its orthogonal reactivity allows for a modular and efficient approach to the construction of complex pyridine-containing molecules. While alternative reagents and multi-step synthetic routes exist for introducing the same functionalities, the direct use of this reagent often provides a more streamlined and practical approach. Furthermore, ongoing advancements in synthetic methodology, as demonstrated by the development of safer and milder routes for related compounds, will continue to enhance the appeal of such strategically halogenated intermediates. This guide serves to equip the discerning researcher with the necessary comparative insights to make informed decisions in the design and execution of their synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision with which we handle our chemical reagents. 3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a key building block in synthesis, but its handling demands a protocol rooted in a deep understanding of its properties. This guide moves beyond a simple checklist to provide a holistic operational plan, ensuring that every step, from receipt to disposal, is a self-validating system of safety and scientific rigor.

The core principle of this guide is risk mitigation through informed action. The hazardous nature of this compound is not an obstacle but a set of parameters that dictates our workflow. By understanding the causality behind each procedural step, we transform safety from a mandate into an integral part of our scientific methodology.

Hazard Analysis: Understanding the Compound's Profile

This compound is a solid organic compound that presents multiple hazards upon exposure. A thorough understanding of its risk profile, summarized from globally recognized classifications, is the foundation of our safety protocol.[1]

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation upon contact.[1]
Serious Eye DamageH318Causes serious, potentially irreversible, eye damage.[1]
Respiratory IrritationH335May cause respiratory tract irritation if inhaled.[1]
Acute Oral ToxicityH302Harmful if swallowed.[2][3][4]

These classifications dictate that the primary routes of exposure we must guard against are inhalation of the powder, skin contact, and eye contact.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component is chosen for its specific barrier properties against the risks posed by this compound. The overarching goal is to create a complete barrier between the researcher and the chemical.[5][6][7]

PPE ComponentSpecificationRationale and Causality
Eye & Face Protection Chemical splash goggles and a full-face shield.The H318 classification (Serious Eye Damage) necessitates robust protection.[1] Goggles provide a seal against airborne particles, while the face shield protects against splashes during solution preparation.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Nitrile provides good resistance against a range of chemicals.[5] It is crucial to double-glove when handling the solid and to change gloves immediately if contamination is suspected. Always inspect gloves for defects before use.[5]
Body Protection Fully-buttoned laboratory coat with elastic cuffs.A lab coat protects against incidental skin contact from spills or airborne dust. Elastic cuffs provide a better seal around the inner glove.
Respiratory Protection Air-purifying respirator (APR) with combination Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters.This is the most critical piece of PPE. The P100 filter is essential as it removes 99.97% of airborne particles, addressing the H335 inhalation hazard.[8] The OV/AG cartridge provides protection from potential vapors, especially when the compound is dissolved. A fit test is mandatory for all users of tight-fitting respirators to ensure a proper seal, as required by OSHA standards.[9][10]
Operational Plan: From Weighing to Waste

Handling a hazardous powder requires a meticulous, step-by-step workflow designed to minimize the generation of airborne dust and prevent contamination. All handling of the solid compound must occur within a certified chemical fume hood.[11][12][13]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Respirator) prep_hood 2. Verify Fume Hood Certification & Airflow prep_ppe->prep_hood prep_setup 3. Assemble All Equipment (Spatulas, Weigh Paper, Sealed Container, Solvent) prep_hood->prep_setup weigh_tare 4. Tare Sealed Container on External Balance prep_setup->weigh_tare weigh_add 5. Transfer Approximate Amount of Powder to Container weigh_tare->weigh_add weigh_reweigh 6. Close Container & Reweigh Externally to Get Exact Mass weigh_add->weigh_reweigh dissolve 7. Add Solvent to Sealed Container via Syringe/Cannula weigh_reweigh->dissolve decon 8. Decontaminate Spatula & Work Surface weigh_reweigh->decon dispose_liquid 10. Transfer Reaction Mixture to Labeled Halogenated Liquid Waste Container dispose_solid 9. Dispose of Contaminated Weigh Paper & Outer Gloves in Halogenated Solid Waste decon->dispose_solid doff_ppe 11. Doff Remaining PPE & Wash Hands Thoroughly dispose_solid->doff_ppe

Caption: Workflow for handling this compound.

This protocol utilizes the "Tare Method" to prevent contamination of the analytical balance and minimize exposure.[12][13]

  • Preparation : Before bringing the chemical into the fume hood, don all required PPE. Verify that the fume hood has a current certification sticker and that the airflow monitor indicates normal operation.[11] Place all necessary equipment (spatula, weigh paper, a sealable vial, and solvent) inside the hood.

  • Tare the Vessel : Take the clean, empty, and labeled sealable vial with its cap to an analytical balance located outside the fume hood. Close the balance doors and tare the vessel.

  • Transfer Powder : Return the tared vial to the fume hood. Open the main reagent bottle and carefully transfer an approximate amount of this compound into the vial. Avoid creating dust by using slow, deliberate movements. Immediately close the main reagent bottle.

  • Seal and Reweigh : Securely cap the vial containing the powder. Carefully wipe the exterior of the vial with a damp cloth to remove any adhering particles. Transport the sealed vial back to the balance, close the doors, and record the mass. The displayed mass is the exact amount of powder transferred.

  • Adjust and Dissolve : If adjustments are needed, return the sealed vial to the fume hood to add or remove powder, repeating step 4 until the target mass is achieved. Once the final mass is recorded, return the vial to the fume hood and add the solvent to prepare the solution.

  • Initial Cleanup : Dispose of any contaminated weigh paper or disposable spatulas into a clearly labeled "Halogenated Solid Waste" container located within the fume hood.[14]

Spill and Decontamination Plan

Accidents can happen, and a prepared response is essential to mitigate any release.

  • Alert : Notify others in the immediate area.

  • Contain : Do not use a dry brush or towel, as this will aerosolize the powder. Gently cover the spill with an absorbent material designed for chemical spills.

  • Decontaminate : Lightly spray the absorbent material with water to prevent dust formation. Carefully scoop the mixture into a labeled "Halogenated Solid Waste" container.

  • Clean : Wipe the spill area with a cloth dampened with a soap and water solution. Follow with a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Evacuate : Immediately alert all personnel and evacuate the laboratory.

  • Isolate : Close the laboratory doors to contain the spill.

  • Report : Contact your institution's Environmental Health & Safety (EHS) emergency line immediately. Do not attempt to clean up a major spill yourself.

Disposal Plan: Cradle-to-Grave Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[14][15][16]

  • Waste Segregation is Critical : Never mix halogenated waste with non-halogenated waste streams.[14][17]

  • Solid Waste : All contaminated disposables (gloves, weigh paper, absorbent pads) must be placed in a durable, sealed, and clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound must be collected in a sealed, compatible "Halogenated Liquid Waste" container.

  • Labeling : All waste containers must be labeled with the full chemical name(s) of the contents. Do not use abbreviations.[14]

  • Disposal Request : When the container is full, submit a chemical waste pickup request through your institution's EHS department.

By adhering to this comprehensive guide, you ensure that your valuable research is built on a foundation of uncompromised safety and operational excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.